4-Benzyl-1,3-thiazol-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405299. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-10-12-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUDPXVHCZKIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323960 | |
| Record name | 4-benzyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20323960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7496-56-2 | |
| Record name | 7496-56-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-benzyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20323960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzyl-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Benzyl-1,3-thiazol-2-amine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Benzyl-1,3-thiazol-2-amine
Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the 2-aminothiazole scaffold, this molecule serves as a crucial building block for the synthesis of various biologically active agents. This guide details its fundamental physicochemical properties, established synthetic routes, characteristic reactivity, and spectroscopic profile. Furthermore, it explores its applications in drug discovery, particularly in the development of novel anti-inflammatory agents, and outlines essential safety and handling protocols. This paper is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.
Introduction to the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a "privileged" scaffold in medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its rigid, planar structure and its capacity for hydrogen bonding, which facilitate favorable interactions with a wide range of biological targets.[2] Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4] The 4-benzyl substituent in this compound introduces a key lipophilic component and a benzylic methylene group that can be critical for molecular recognition and can influence the compound's pharmacokinetic profile.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₁₀H₁₀N₂S | [5][6] |
| Molecular Weight | 190.27 g/mol | [5][6] |
| CAS Number | 7496-56-2 | [5][6][7] |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CSC(=N2)N | [6] |
| InChIKey | FDUDPXVHCZKIOJ-UHFFFAOYSA-N | [5] |
| Computed XLogP3 | 2.6 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 2 | [5] |
Synthesis and Reactivity
Synthetic Pathway: Hantzsch Thiazole Synthesis
The most common and efficient method for synthesizing 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis. This involves the condensation reaction between an α-haloketone and a thiourea derivative.[8] For this compound, the specific precursors are 1-chloro-3-phenylpropan-2-one and thiourea.[9]
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- 9. prepchem.com [prepchem.com]
Core Molecular Profile: The Foundational Data
An In-Depth Technical Guide to the Physicochemical and Pharmacological Significance of 4-Benzyl-1,3-thiazol-2-amine
This guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to the scientific community. Moving beyond a simple data sheet, we will explore the foundational importance of its molecular characteristics, particularly its molecular weight, and contextualize this data within the broader landscape of medicinal chemistry and drug development. This document is intended for researchers, chemists, and drug development professionals seeking to understand not just the "what," but the "why" behind this molecule's utility and the experimental choices made in its study.
At the heart of any chemical entity lies its fundamental physicochemical properties. For this compound, these data points are the starting line for any substantive investigation, from synthetic strategy to pharmacological screening. The molecular weight, in particular, serves as a critical gatekeeper for drug-likeness and bioavailability.
The thiazole ring system is a well-established "privileged structure" in medicinal chemistry. Its rigid planarity and capacity for hydrogen bonding contribute to favorable interactions with biological targets, making derivatives of this scaffold highly valuable. This compound, with a molecular weight of approximately 190.27 g/mol , sits comfortably within the chemical space often explored for fragment-based drug discovery and lead optimization. This value is low enough to allow for substantial synthetic elaboration while maintaining desirable pharmacokinetic properties, a concept we will explore further.
| Property | Value | Source |
| Molecular Weight | 190.27 g/mol | PubChem |
| Monoisotopic Mass | 190.05646950 Da | PubChem |
| Molecular Formula | C₁₀H₁₀N₂S | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 7496-56-2 | Biosynth |
| SMILES | C1=CC=C(C=C1)CC2=CSC(=N2)N | Biosynth |
| Calculated XLogP3 | 2.6 | PubChem |
The Molecular Weight in Drug Discovery: A Critical Parameter
A molecule's molecular weight is far from a trivial statistic; it is a primary determinant of its pharmacological potential. In the context of drug development, it influences solubility, permeability, and ultimately, bioavailability. The well-regarded Lipinski's Rule of Five, a cornerstone of modern medicinal chemistry, posits that poor absorption or permeation is more likely when, among other factors, the molecular weight is over 500.
This compound's modest molecular weight of ~190 g/mol makes it an ideal starting scaffold. It provides a core structure with inherent biological relevance—derivatives have been investigated as potent anti-inflammatory agents—while leaving ample "molecular real estate" for chemists to modify. These modifications aim to enhance potency, selectivity, or pharmacokinetic profiles without breaching the critical 500 Da threshold, thereby preserving the potential for oral bioavailability.
The diagram below illustrates the central role of the core scaffold in relation to potential modifications and desired drug-like properties.
Caption: Drug development workflow starting from a low molecular weight scaffold.
Synthesis and Verification: A Protocol Grounded in Causality
The most common and efficient route to synthesizing 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis. This classic condensation reaction provides a reliable method for obtaining the target compound. The protocol below is based on established procedures. The causality behind each step is explained to provide a deeper understanding of the process.
Experimental Protocol: Hantzsch Synthesis of this compound
Objective: To synthesize this compound via the reaction of a suitable α-haloketone with thiourea.
Materials:
-
1-Chloro-3-phenylpropan-2-one (α-haloketone)
-
Thiourea
-
Ethanol (Anhydrous)
-
Dilute Ammonia Solution
-
Diethyl Ether
-
Standard reflux apparatus, magnetic stirrer, rotary evaporator, and TLC equipment.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3.9 g of thiourea in 100 mL of ethanol.
-
Causality: Ethanol serves as a polar protic solvent, capable of dissolving both the nucleophilic thiourea and the electrophilic α-haloketone, facilitating their interaction.
-
-
Addition of Electrophile: To the stirring solution, add 10 g of 1-chloro-3-phenylpropan-2-one.
-
Causality: The α-haloketone is the key electrophile. The carbon bearing the chlorine atom is susceptible to nucleophilic attack by the sulfur atom of thiourea, initiating the cyclization cascade.
-
-
Reflux: Heat the reaction mixture to reflux and maintain for 2 hours.
-
Causality: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. Refluxing ensures the reaction can be maintained at the boiling point of the solvent without evaporative loss.
-
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Causality: TLC allows for the visualization of the consumption of starting materials and the formation of the product, confirming the reaction is complete and preventing unnecessary heating which could lead to side products.
-
-
Work-up & Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Causality: This removes the ethanol solvent, leaving the crude product and any non-volatile impurities.
-
-
Neutralization & Extraction: Resuspend the residue in a dilute ammonia solution and extract with diethyl ether (3 x 50 mL).
-
Causality: The synthesis initially forms the hydrochloride salt of the amine. The weak base (ammonia) deprotonates the amine, converting it to its free base form, which is more soluble in organic solvents like diethyl ether than in the aqueous solution. This allows for its selective extraction.
-
-
Purification: The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Causality: Recrystallization is a purification technique based on differences in solubility. The crude product is dissolved in a hot solvent and allowed to cool slowly. The desired compound will form pure crystals, while impurities remain dissolved in the solvent. The final purity should be confirmed by melting point analysis. The hydrochloride salt is reported to melt at 127°C.
-
The following diagram illustrates the generalized mechanism of the Hantzsch Thiazole Synthesis.
Introduction: The Significance of the 2-Aminothiazole Scaffold
An In-depth Technical Guide to the Structure and Synthesis of 4-Benzyl-1,3-thiazol-2-amine
This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will explore its chemical structure, physicochemical properties, and detailed synthetic protocols, with a focus on the well-established Hantzsch thiazole synthesis. This guide emphasizes the underlying chemical principles and experimental rationale, offering field-proven insights for practical application.
The 2-aminothiazole ring is a prominent heterocyclic scaffold, often described as a "privileged structure" in medicinal chemistry.[1] This designation stems from its frequent appearance in a wide array of pharmacologically active compounds, including approved drugs and clinical candidates exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The thiazole moiety's unique electronic properties, planarity, and capacity for hydrogen bonding contribute to its favorable interactions with biological targets.[3]
Within this important class of compounds, this compound serves as a crucial synthetic intermediate. Its structure combines the versatile 2-aminothiazole core with a benzyl group at the 4-position, a feature that has been identified as a key pharmacophore in the design of novel anti-inflammatory agents.[4][5] Notably, this scaffold has been explored in the development of analogues of Darbufelone, a dual cyclooxygenase/lipoxygenase (COX/LOX) inhibitor, underscoring its relevance in the search for new therapeutics.[4][6]
Chemical Structure and Physicochemical Properties
The structural identity and properties of this compound are fundamental to its application in synthesis.
Chemical Structure
The molecule consists of a five-membered thiazole ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. An amino group is attached at the 2-position, and a benzyl group (a phenylmethyl substituent) is located at the 4-position.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound, beginning with the preparation of the requisite α-haloketone precursor.
Part A: Synthesis of α-Haloketone Precursor (1-Chloro-3-phenylpropan-2-one)
The synthesis of the target thiazole requires the α-haloketone precursor, 1-chloro-3-phenylpropan-2-one. While commercially available, its synthesis from phenylacetone (also known as 1-phenyl-2-propanone) is a common laboratory procedure. The most direct method is the α-halogenation of the enolizable ketone. [7] Protocol: α-Chlorination of Phenylacetone
-
Materials: Phenylacetone, sulfuryl chloride (SO₂Cl₂), dichloromethane (DCM) or other inert solvent.
-
Procedure:
-
Dissolve phenylacetone (1 equivalent) in an anhydrous, inert solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add sulfuryl chloride (1.0-1.1 equivalents) dropwise to the stirred solution. The rate of addition should be controlled to maintain the temperature below 5-10 °C.
-
Causality: This reaction generates HCl and SO₂ as byproducts. Slow, controlled addition is critical to manage the exothermic nature of the reaction and the evolution of gas.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding it to a cold, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the generated HCl.
-
Separate the organic layer, and extract the aqueous layer with additional dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-chloro-3-phenylpropan-2-one.
-
Note: α-haloketones are often lachrymatory and should be handled with care in a well-ventilated fume hood. [8]Purification is typically achieved via vacuum distillation or column chromatography if necessary.
-
Part B: Hantzsch Synthesis of this compound
This protocol details the final condensation step to yield the target compound. [9] Protocol: Synthesis of this compound
-
Materials: 1-chloro-3-phenylpropan-2-one (10 g, 1 equivalent), thiourea (3.9 g, ~0.87 equivalents), ethanol (100 mL).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 1-chloro-3-phenylpropan-2-one (10 g) and thiourea (3.9 g) to 100 mL of ethanol. [9] * Causality: Ethanol serves as an effective polar protic solvent that facilitates the dissolution of both reactants and is suitable for heating to reflux.
-
Heat the reaction mixture to reflux and maintain for 2 hours. [9]Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove the ethanol. [9]This will yield a solid or semi-solid residue, which is the hydrochloride salt of the product.
-
Take up the residue in a dilute aqueous ammonia solution. [9]This step is crucial to neutralize the hydrochloride salt and generate the free amine form of the product.
-
Causality: The basic workup deprotonates the thiazolium nitrogen and the exocyclic amino group, rendering the product neutral and soluble in organic solvents for extraction.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound. A yield of approximately 79% has been reported for this procedure. [9]
-
Overall Experimental Workflow
Caption: Experimental workflow for the two-stage synthesis.
Modern Synthetic Alternatives
While the classic Hantzsch synthesis is robust, modern organic chemistry has introduced several refinements to improve efficiency, safety, and environmental friendliness.
-
One-Pot Procedures: To avoid the isolation of lachrymatory α-haloketones, one-pot methods have been developed. These involve the in situ generation of the α-haloketone from a ketone using a halogenating agent like trichloroisocyanuric acid (TCCA) or iodine, followed by the immediate addition of thiourea in the same reaction vessel. [10][11]* Catalysis: Various catalysts, including ammonium 12-molybdophosphate, β-cyclodextrin, and silica-supported acids, have been employed to facilitate the reaction under milder conditions, often leading to improved yields and shorter reaction times. [12][13]* Green Chemistry Approaches: Significant efforts have been made to develop more environmentally benign protocols. These include using green solvents like water or polyethylene glycol (PEG-400), or conducting the reaction under solvent-free conditions with the aid of microwave irradiation. [12][14]* Alternative Reagents: To circumvent the use of α-haloketones altogether, other strategies have emerged, such as the rhodium-catalyzed coupling of sulfoxonium ylides with thiourea, offering a halogen-free route to 2-aminothiazoles. [12]
Conclusion
This compound is a valuable heterocyclic building block with direct applications in the synthesis of potential therapeutic agents. Its structure is well-defined, and its synthesis is most reliably achieved via the Hantzsch thiazole synthesis—a classic yet powerful transformation in organic chemistry. By understanding the underlying mechanism and the rationale behind the detailed experimental protocols, researchers can confidently and efficiently produce this important compound. The continued development of one-pot, catalyzed, and green synthetic alternatives further expands the chemist's toolkit, enabling the preparation of 2-aminothiazole derivatives with greater efficiency and sustainability.
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A Technical Guide to 4-Benzyl-1,3-thiazol-2-amine: Nomenclature, Synthesis, and Applications in Drug Discovery
Introduction: The Significance of the 2-Aminothiazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their ability to interact with a wide array of biological targets. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is one such scaffold.[1][2] Its unique electronic properties, planarity, and capacity for hydrogen bonding make it a cornerstone in the design of novel therapeutics.[3][4] When substituted with an amino group at the 2-position, the resulting 2-aminothiazole core becomes a highly versatile building block, found in numerous clinically important drugs with activities ranging from anti-inflammatory to anticancer and antimicrobial.[2][5]
This guide provides an in-depth technical overview of a key representative of this class: 4-Benzyl-1,3-thiazol-2-amine. We will explore its fundamental chemical identity, established synthetic protocols, and its proven utility as a foundational scaffold in contemporary drug discovery, particularly in the development of novel anti-inflammatory agents.
Part 1: Core Nomenclature and Chemical Identification
Precise identification is critical for regulatory compliance, patent filing, and scientific communication. This compound is cataloged under various identifiers across multiple chemical databases. The primary IUPAC name is this compound.[6]
Common Synonyms: The compound is also known by several other names in literature and commercial catalogs, including:
-
2-amino-4-benzylthiazole[6]
-
4-benzylthiazol-2-amine[6]
-
4-(phenylmethyl)-2-Thiazolamine[6]
-
NSC-405299[6]
Table 1: Key Chemical Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[6] |
| CAS Number | 7496-56-2 | PubChem[6] |
| Molecular Formula | C₁₀H₁₀N₂S | PubChem[6] |
| SMILES | C1=CC=C(C=C1)CC2=CSC(=N2)N | PubChem[6] |
| InChI | InChI=1S/C10H10N2S/c11-10-12-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,12) | PubChem[6] |
| InChIKey | FDUDPXVHCZKIOJ-UHFFFAOYSA-N | PubChem[6] |
Part 2: Physicochemical Properties
The physicochemical profile of a compound dictates its behavior in both chemical reactions and biological systems, influencing factors like solubility, membrane permeability, and metabolic stability.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 190.27 g/mol | PubChem[6] |
| Monoisotopic Mass | 190.05646950 Da | PubChem[6] |
| XLogP3 | 2.6 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |
| Rotatable Bond Count | 2 | PubChem[6] |
Part 3: Chemical Synthesis
The most common and efficient method for constructing the 2-amino-4-substituted-thiazole scaffold is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thiourea. For this compound, the specific precursors are 1-chloro-3-phenylpropan-2-one and thiourea.[7]
The causality of this protocol is straightforward: the nucleophilic sulfur of thiourea attacks the carbon bearing the halogen on the α-haloketone. This is followed by an intramolecular condensation between the ketone and one of the amino groups of the thiourea, leading to cyclization and dehydration to form the stable aromatic thiazole ring.
Experimental Protocol: Hantzsch Synthesis of this compound[7]
Materials:
-
1-chloro-3-phenylpropan-2-one (10 g)
-
Thiourea (3.9 g)
-
Ethanol (100 ml)
-
Diluted ammonia solution
-
Diethyl ether
-
Hydrochloric acid (for hydrochloride salt formation, optional)
Procedure:
-
Combine 1-chloro-3-phenylpropan-2-one (10 g) and thiourea (3.9 g) in 100 ml of ethanol in a round-bottom flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Take up the resulting residue in a diluted ammonia solution to neutralize any excess acid and deprotonate the aminothiazole.
-
Extract the aqueous mixture with diethyl ether. Combine the organic extracts.
-
Purify the crude product from the ether extract (e.g., via recrystallization or chromatography).
-
(Optional) To form the hydrochloride salt, dissolve the purified solid in a suitable solvent and treat with hydrochloric acid. The hydrochloride salt is reported to have a melting point of 127°C. The reported yield for this protocol is 79%.[7]
Diagram: Hantzsch Synthesis Workflow
Caption: Hantzsch synthesis of this compound.
Part 4: Applications in Drug Discovery and Development
The true value of this compound for drug development professionals lies in its role as a versatile molecular scaffold. Its structure presents multiple points for chemical modification, allowing for the systematic development of derivatives with tailored biological activities.
A prominent example is its use in the design of novel anti-inflammatory agents. Researchers have synthesized a series of derivatives based on this core scaffold in an effort to develop dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors.[8][9][10] In this analogue-based drug design approach, the compound Darbufelone, a known dual COX/LOX inhibitor, served as the lead molecule.[9] By analyzing the pharmacophore of Darbufelone, scientists identified key structural features necessary for activity and designed a new molecular scaffold based on 4-benzyl-1,3-thiazole to mimic those features while potentially improving properties like metabolic stability.[8][10]
This strategy involves a bioisosteric replacement, where a functional group in the lead compound is replaced by another group with similar physical or chemical properties. The goal is to enhance the desired biological or physical properties of a compound without making significant changes to its chemical structure. The introduction of the 2-aminothiazole moiety can improve metabolic stability and fine-tune the molecule's interaction with its biological target.[9]
Diagram: Analogue-Based Drug Design Logic
Caption: Logic flow for analogue-based drug design.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for researchers and drug developers. Its well-defined nomenclature, straightforward and high-yielding synthesis, and proven utility as a pharmacologically relevant scaffold make it an invaluable asset in medicinal chemistry. As demonstrated by its application in the development of anti-inflammatory agents, this molecule serves as a powerful starting point for creating diverse libraries of compounds, accelerating the journey from lead identification to the development of novel therapeutics. Its continued exploration is likely to yield further breakthroughs across various disease areas.
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The Biological Versatility of 4-Benzyl-1,3-thiazol-2-amine: A Technical Guide for Drug Discovery
This in-depth technical guide delves into the multifaceted biological activities of the 4-Benzyl-1,3-thiazol-2-amine core structure. While direct and extensive biological data on the parent molecule is limited in publicly accessible literature, its significance as a foundational scaffold in medicinal chemistry is paramount. This guide will, therefore, explore the synthesis of this key pharmacophore and subsequently illuminate the potent anti-inflammatory, antimicrobial, and anticancer activities exhibited by its various derivatives. The narrative is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental validation and mechanistic underpinnings of this versatile chemical entity.
Synthesis of the Core Scaffold: this compound
The foundational step in exploring the biological potential of this class of compounds is the efficient synthesis of the this compound core. The Hantzsch thiazole synthesis is a classical and widely adopted method for this purpose.
Synthetic Protocol: Hantzsch Thiazole Synthesis
This protocol outlines the synthesis of this compound from 1-chloro-3-phenylpropan-2-one and thiourea.
Materials:
-
1-chloro-3-phenylpropan-2-one
-
Thiourea
-
Ethanol
-
Diluted ammonia
-
Ether
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a solution of thiourea (3.9 g) in ethanol (100 ml), add 1-chloro-3-phenylpropan-2-one (10 g).
-
Reflux the reaction mixture for 2 hours.
-
After cooling, concentrate the solution under reduced pressure using a rotary evaporator.
-
Take up the residue in diluted ammonia and extract with ether.
-
The combined ether extracts are then purified. The resulting solid can be converted to its hydrochloride salt, which has a melting point of 127°C. The reported yield for this reaction is approximately 79%.[1]
Anti-inflammatory Activity: A Primary Therapeutic Avenue
A significant body of research has focused on the anti-inflammatory potential of 4-benzyl-1,3-thiazole derivatives. These compounds have been investigated as potential dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory cascade.
Mechanism of Action: Dual COX/LOX Inhibition
Inflammation is a complex biological response mediated by various signaling molecules, including prostaglandins and leukotrienes, which are produced by the COX and LOX pathways, respectively. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily inhibit COX enzymes. However, this can lead to an overproduction of pro-inflammatory leukotrienes, potentially causing side effects such as gastric ulceration.
The 4-benzyl-1,3-thiazole scaffold has been explored for the development of dual COX/LOX inhibitors, which could offer a more balanced anti-inflammatory effect with a potentially better safety profile. The design of these derivatives has often been guided by the structure of known anti-inflammatory agents like Darbufelone, a dual COX/LOX inhibitor.
Caption: Dual inhibition of COX and LOX pathways by 4-benzyl-1,3-thiazole derivatives.
In Vivo Anti-inflammatory Activity Data
The anti-inflammatory efficacy of a series of 4-benzyl-1,3-thiazole derivatives was evaluated using the carrageenan-induced rat paw edema model. The data below is for derivatives with substitutions at the 2- and 5-positions of the thiazole ring.
| Compound ID | Substituent at Position 2 | Substituent at Position 5 | % Inhibition of Edema |
| RS11 | Anilino | 4-methoxybenzoyl | 35.2 ± 1.21 |
| RS12 | Anilino | Benzoyl | 28.6 ± 0.98 |
| RS13 | Anilino | 4-chlorobenzoyl | 41.5 ± 1.54 |
| RS31 | Carbethoxy amino | 4-methoxybenzoyl | 60.8 ± 1.45 |
| RS32 | Carbethoxy amino | Benzoyl | 39.7 ± 1.12 |
| RS33 | Carbethoxy amino | 4-chlorobenzoyl | 44.4 ± 2.43 |
| Ibuprofen | - | - | 55.3 ± 1.87 |
Data adapted from a study on 4-benzyl-1,3-thiazole derivatives. The study identifies compound RS31 as a particularly potent anti-inflammatory agent.
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats (150-200 g)
-
1% (w/v) carrageenan solution in saline
-
Test compounds (derivatives of this compound)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds or vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.
-
The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Anticancer Activity: Targeting Cellular Proliferation
The 2-aminothiazole moiety is a recognized pharmacophore in a number of anticancer agents. Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Mechanism of Action: Tubulin Polymerization Inhibition
One of the key mechanisms by which 2-aminothiazole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[2] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.
In Vitro Anticancer Activity Data
The following table summarizes the cytotoxic activity (IC50 values) of selected N,4-diaryl-1,3-thiazole-2-amine derivatives against human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 10s | SGC-7901 (Gastric) | 0.36 |
| A549 (Lung) | 0.86 | |
| HT-1080 (Fibrosarcoma) | 0.52 | |
| 10t | SGC-7901 (Gastric) | 1.25 |
| A549 (Lung) | 2.13 | |
| HT-1080 (Fibrosarcoma) | 1.87 | |
| CA-4 (Combretastatin A-4) | SGC-7901 (Gastric) | 0.003 |
| A549 (Lung) | 0.005 | |
| HT-1080 (Fibrosarcoma) | 0.004 |
Data adapted from a study on N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors.[2] Compound 10s is N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.[3]
Antimicrobial Activity: A Broad Spectrum of Action
Thiazole derivatives are known to possess a wide range of antimicrobial activities against both bacteria and fungi. The lipophilic nature of the benzyl group and the hydrogen bonding capabilities of the 2-amino group in the core structure are thought to contribute to their ability to penetrate microbial cell membranes.
Mechanism of Action: Diverse Molecular Targets
The antimicrobial mechanism of action for thiazole derivatives is not fully elucidated and may vary depending on the specific derivative and the microbial species. However, some proposed mechanisms include:
-
Inhibition of essential enzymes: Thiazole-containing compounds have been shown to inhibit enzymes crucial for microbial survival, such as DNA gyrase and MurB, which is involved in peptidoglycan synthesis.[4]
-
Disruption of cell membrane integrity: The amphiphilic nature of some thiazole derivatives may allow them to intercalate into the microbial cell membrane, leading to its disruption and cell death.
In Vitro Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 4-(indol-3-yl)thiazole-2-amine derivatives against various bacterial strains.
| Compound ID | S. aureus (MIC, mg/mL) | S. Typhimurium (MIC, mg/mL) | P. aeruginosa (MIC, mg/mL) | E. coli (MIC, mg/mL) |
| 5d | 0.23 | 0.12 | 0.23 | 0.12 |
| 5m | 0.12 | 0.06 | 0.12 | 0.06 |
| 5x | 0.12 | 0.06 | 0.12 | 0.06 |
| Ampicillin | 0.03 | 0.007 | >1 | 0.007 |
| Streptomycin | 0.015 | 0.007 | 0.015 | 0.007 |
Data adapted from a study on 4-(indol-3-yl)thiazole-2-amines.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the bacterial strain (e.g., to 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the development of novel therapeutic agents. While comprehensive biological data on the parent molecule remains to be fully elucidated in the public domain, the extensive research on its derivatives clearly demonstrates potent anti-inflammatory, anticancer, and antimicrobial activities.
The dual COX/LOX inhibitory potential of its derivatives offers a promising strategy for the development of safer anti-inflammatory drugs. The ability of other derivatives to interfere with tubulin polymerization highlights their potential as anticancer agents. Furthermore, the broad-spectrum antimicrobial activity warrants further investigation in an era of increasing drug resistance.
Future research should focus on a more systematic evaluation of the core this compound molecule to establish a baseline of its intrinsic biological activity. Structure-activity relationship (SAR) studies on a wider range of derivatives will be crucial for optimizing potency and selectivity for specific biological targets. Advanced computational modeling and in-depth mechanistic studies will further aid in the rational design of next-generation therapeutics based on this remarkable scaffold.
References
- Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., Guan, Q., Bao, K., Wang, J., Wu, Y., & Zhang, W. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLOS ONE, 13(10), e0205183. [Link]
- MI - Microbiology. Broth Microdilution. [Link]
- Sharma, P., & Kumar, A. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-897. [Link]
- Stavroulaki, V., Krikelis, A., & Geronikaki, A. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)
- PrepChem. (n.d.). Synthesis of 4-benzyl 2-amino thiazole. [Link]
- Al-Ostoot, F. H., Al-Ghorbani, M., & Chebil, A. (2021). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 26(21), 6483. [Link]
- Geronikaki, A., & Pitta, E. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 23(3), 685. [Link]
- PrepChem.com. (n.d.). Synthesis of 4-benzyl 2-amino thiazole.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- Kavitha, S., & G, S. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Heterocyclic Chemistry, 2022, 1-17. [Link]
- National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual.
- Springer Nature Experiments. (n.d.). MTT Assay Protocol.
- Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., ... & Zhang, W. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PloS one, 13(10), e0205183. [Link]
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- American Chemical Society. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 47823-47841. [Link]
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An In-Depth Technical Guide to the Putative Mechanism of Action of 4-Benzyl-1,3-thiazol-2-amine and its Derivatives
This guide provides a comprehensive exploration of the potential mechanism of action of 4-benzyl-1,3-thiazol-2-amine, a member of the pharmacologically significant 2-aminothiazole class of compounds. For researchers and drug development professionals, this document synthesizes current understanding, proposes testable hypotheses, and outlines detailed experimental protocols to elucidate its precise molecular interactions and cellular effects.
Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This heterocyclic scaffold is a key component in several clinically approved drugs, including the anticancer agents Dasatinib and Alpelisib, highlighting its therapeutic potential.[3] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[4][5][6] The rigid, planar nature of the thiazole ring, combined with its hydrogen bonding capabilities, facilitates favorable interactions with enzyme active sites and receptor binding pockets.[1]
The subject of this guide, this compound, combines this privileged scaffold with a benzyl group at the 4-position. This substitution is significant, as studies on related derivatives suggest that the benzyl group can serve as a key pharmacophore, contributing to biological activity.[7] While the precise mechanism of action for this specific molecule is not yet fully elucidated, research on its close analogues provides a strong foundation for a hypothesized mechanism, primarily centered on anti-inflammatory and potential anticancer activities.
Hypothesized Mechanism of Action: Dual Inhibition of COX and LOX Pathways
The most direct evidence for the potential mechanism of this compound comes from an analogue-based drug design study where its derivatives were synthesized and evaluated as anti-inflammatory agents.[7][8][9] This research used Darbufelone, a known dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), as a lead compound.[7][8] This suggests a plausible mechanism for this compound and its derivatives involving the modulation of the arachidonic acid cascade, a critical pathway in inflammation.
The Arachidonic Acid Cascade
Arachidonic acid is metabolized by two primary enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: Leads to the production of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.
-
Lipoxygenase (LOX) Pathway: Results in the synthesis of leukotrienes, which are involved in allergic and inflammatory responses.
Dual inhibition of both COX and LOX is a desirable therapeutic strategy, as it can provide broad anti-inflammatory effects while potentially mitigating the side effects associated with selective COX inhibitors.
Proposed Signaling Pathway
The following diagram illustrates the hypothesized point of intervention for this compound within the arachidonic acid signaling pathway.
Potential as an Anticancer Agent
The 2-aminothiazole scaffold is a well-established pharmacophore in oncology.[3] Numerous derivatives have demonstrated potent in vitro activity against a range of human cancer cell lines, including breast, lung, colon, and leukemia.[3][10] The anticancer effects of these compounds are often attributed to their ability to interfere with critical cellular signaling networks and alter gene expression.[6] While specific studies on the anticancer activity of this compound are limited, its structural similarity to known anticancer agents makes this a promising area for future investigation.
Experimental Protocols for Mechanistic Elucidation
To validate the hypothesized mechanism of action and explore the full therapeutic potential of this compound, a systematic experimental approach is required. The following protocols provide a roadmap for this investigation.
Workflow for Mechanistic Investigation
The diagram below outlines a logical workflow for characterizing the mechanism of action of a novel compound like this compound.
Step-by-Step Protocol: In Vitro COX/LOX Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of a compound against COX and LOX enzymes.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against COX-1, COX-2, and 5-LOX.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Purified potato 5-LOX enzyme.
-
Arachidonic acid (substrate).
-
This compound (test compound).
-
Indomethacin (COX inhibitor control).
-
Zileuton (LOX inhibitor control).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Detection reagents (e.g., colorimetric or fluorescent probe for prostaglandin or leukotriene quantification).
-
96-well microplate and plate reader.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series to test a range of concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme (COX-1, COX-2, or 5-LOX), and the test compound or control at various concentrations.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid).
-
Detection: Add the detection reagent and measure the signal (absorbance or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation: Comparative IC50 Values
The results from such assays should be summarized in a clear, tabular format for easy comparison.
| Compound | Target | IC50 (µM) |
| This compound | COX-1 | Experimental Value |
| COX-2 | Experimental Value | |
| 5-LOX | Experimental Value | |
| Indomethacin (Control) | COX-1 | Known Value |
| COX-2 | Known Value | |
| Zileuton (Control) | 5-LOX | Known Value |
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be definitively established, the available evidence strongly points towards the inhibition of the COX and LOX pathways as a primary mode of its anti-inflammatory activity. Its structural similarity to known anticancer agents also warrants investigation into its potential as an oncology therapeutic. The experimental framework provided in this guide offers a clear path for researchers to rigorously test these hypotheses, validate molecular targets, and ultimately unlock the full therapeutic potential of this promising compound. Further studies should also explore structure-activity relationships (SAR) by synthesizing and testing additional derivatives to optimize potency and selectivity.
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- Development of 2-aminothiazole core in anticancer therapeutic areas. (n.d.).
- Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. (n.d.).
- Benzyl-N-[4-(2-hydroxyethyl)
- This compound. (n.d.). PubChem.
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- Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. (n.d.). PubMed.
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An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Benzyl-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-benzyl-1,3-thiazol-2-amine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound and its derivatives, with a primary focus on its roles in inflammation, oncology, and neurodegenerative disorders. We will dissect the mechanistic underpinnings of its interactions with key biological targets, present detailed experimental protocols for target validation, and offer insights into future drug discovery and development efforts centered on this versatile compound.
Introduction: The Therapeutic Promise of the 2-Aminothiazole Scaffold
The thiazole ring is a five-membered heterocyclic compound containing nitrogen and sulfur atoms, which is a core structure in numerous biologically active molecules, including the antibiotic penicillin and the vitamin thiamine (B1)[1][2]. The 2-aminothiazole moiety, in particular, serves as a cornerstone for the synthesis of a multitude of compounds with a broad spectrum of therapeutic applications[2][3]. Derivatives of 2-aminothiazole have demonstrated a remarkable range of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective properties[2][4][5][6].
This compound, with its characteristic benzyl group at the 4-position, represents a key pharmacophore. The benzyl group can engage in various non-covalent interactions, such as hydrophobic and π-π stacking interactions, with biological targets, thereby influencing binding affinity and selectivity. This guide will systematically explore the validated and putative molecular targets of this compound and its close analogs, providing a robust framework for future research and development.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
A significant body of research has highlighted the anti-inflammatory potential of this compound derivatives[4][7][8]. The primary mechanism underlying this activity is the modulation of the arachidonic acid cascade, a critical pathway in the inflammatory response.
Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)
Inflammation is a protective response to injury or infection, but its dysregulation can lead to chronic inflammatory diseases. Key mediators of inflammation, prostaglandins and leukotrienes, are synthesized from arachidonic acid by the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, respectively. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily inhibit COX enzymes, but this can lead to an overproduction of pro-inflammatory leukotrienes, potentially causing gastrointestinal side effects. Therefore, dual inhibitors of both COX and 5-LOX are highly sought after as safer and more effective anti-inflammatory agents.
Several studies have demonstrated that derivatives of 4-benzyl-1,3-thiazole can act as dual inhibitors of COX-1/COX-2 and 5-LOX[7][8][9]. The design of these compounds was often inspired by established dual inhibitors like Darbufelone[4][7][8]. This dual inhibitory action suggests that the this compound scaffold can serve as a template for developing novel anti-inflammatory drugs with an improved safety profile.
Signaling Pathway: Arachidonic Acid Metabolism
Caption: Inhibition of COX and 5-LOX by this compound derivatives.
Experimental Workflow: In Vitro Enzyme Inhibition Assays
Validating the inhibitory activity of this compound derivatives against COX and 5-LOX is a critical step. The following provides a generalized protocol for these assays.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:
-
Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2.
-
Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing necessary co-factors like glutathione and hematin.
-
Incubation: Pre-incubate the enzyme with various concentrations of the test compound (or vehicle control) for a specified time at 37°C.
-
Reaction Initiation: Add arachidonic acid as the substrate to initiate the reaction.
-
Reaction Termination and Measurement: After a set incubation period, terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
5-Lipoxygenase (5-LOX) Inhibition Assay:
-
Enzyme Source: Use purified human recombinant 5-LOX or a crude enzyme preparation from stimulated neutrophils.
-
Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer) containing calcium chloride and ATP.
-
Incubation: Pre-incubate the enzyme with the test compound or vehicle.
-
Reaction Initiation: Add arachidonic acid to start the reaction.
-
Measurement: Monitor the formation of leukotrienes (e.g., LTB4) or the consumption of oxygen using a spectrophotometer or an oxygen electrode.
-
Data Analysis: Determine the IC50 values as described for the COX assay.
| Compound Class | Target Enzyme | Reported Activity (IC50) | Reference |
| 4-Benzyl-1,3-thiazole derivatives | COX-1, COX-2, 5-LOX | Varies with substitution, some in the low µM range | [9] |
Anticancer Potential: Targeting Cell Proliferation and Microtubule Dynamics
The 2-aminothiazole scaffold is present in several clinically approved anticancer drugs, highlighting its importance in oncology drug discovery[5]. Derivatives of this compound have shown promise as antiproliferative agents, with tubulin inhibition emerging as a key mechanism of action[10].
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and cell shape maintenance. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Certain N,4-diaryl-1,3-thiazole-2-amines have been identified as potent inhibitors of tubulin polymerization[10]. These compounds bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Signaling Pathway: Disruption of Microtubule Dynamics
Caption: Inhibition of tubulin polymerization leading to apoptosis.
Experimental Workflow: Validating Anticancer Activity
A multi-step approach is required to confirm the anticancer potential and mechanism of action of these compounds.
In Vitro Antiproliferative Assay (MTT Assay):
-
Cell Culture: Plate human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Tubulin Polymerization Assay:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer.
-
Compound Addition: Add the test compound or a known tubulin inhibitor (e.g., colchicine) to the mixture.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time at 37°C. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curves in the presence and absence of the test compound to determine its inhibitory effect.
| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |
| N,4-diaryl-1,3-thiazole-2-amines | SGC-7901, A549, HT-1080 | Some compounds in the sub-micromolar range | [10] |
| 2-aminothiazole derivatives | L1210, HeLa, A549 | Varies, with some in the µM to sub-µM range | [5] |
Neuroprotective Effects: A Potential Role in Neurodegenerative Diseases
The 2-aminothiazole scaffold has also been explored for its potential in treating neurodegenerative diseases, particularly Alzheimer's disease[11]. The primary target in this context is the inhibition of cholinesterases.
Inhibition of Acetylcholinesterase (AChE)
Acetylcholinesterase (AChE) is a key enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine. In Alzheimer's disease, there is a decline in acetylcholine levels, and inhibitors of AChE are a mainstay of symptomatic treatment. Thiazole derivatives have been shown to inhibit AChE, suggesting a potential therapeutic application in neurodegenerative disorders[11][12]. The mechanism of inhibition often involves interactions with the catalytic and peripheral anionic sites of the enzyme.
Experimental Workflow: AChE Inhibition Assay (Ellman's Method)
-
Enzyme and Substrate: Use purified AChE from electric eel or human sources and acetylthiocholine iodide as the substrate.
-
Reagents: Prepare Ellman's reagent (DTNB) in a phosphate buffer.
-
Reaction: In a 96-well plate, mix the enzyme, test compound (or vehicle), and DTNB.
-
Initiation: Add the substrate to start the reaction. The hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form a yellow product.
-
Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.
Future Directions and Conclusion
The this compound scaffold is a rich source of inspiration for the development of novel therapeutic agents. While significant progress has been made in exploring its anti-inflammatory and anticancer properties, several avenues for future research remain.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 4-benzyl and 2-amino positions can lead to the identification of more potent and selective inhibitors for specific targets.
-
Target Deconvolution: For compounds with demonstrated phenotypic effects (e.g., antiproliferative activity), target identification and validation studies are crucial to elucidate the precise mechanism of action.
-
Pharmacokinetic Profiling: In vivo studies are necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds.
-
Exploration of Other Therapeutic Areas: Given the broad biological activity of the 2-aminothiazole core, its potential in other disease areas such as infectious diseases and metabolic disorders warrants further investigation.
References
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A Technical Guide to 4-Benzyl-1,3-thiazol-2-amine Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
This guide provides an in-depth exploration of the 4-benzyl-1,3-thiazol-2-amine core, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into its synthesis, derivatization strategies, key biological activities, and the structure-activity relationships that govern its therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this promising class of compounds.
Introduction: The Versatile 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged heterocyclic system found in a wide array of natural products and synthetic compounds with diverse pharmacological activities.[1][2] Its presence in approved drugs like the antiviral Ritonavir and the anticancer agent Bleomycin underscores its importance in drug discovery.[3] The this compound core, specifically, combines the features of the 2-aminothiazole ring with a flexible benzyl group, providing a versatile template for designing targeted therapeutic agents. These derivatives have shown significant promise, particularly in the development of novel anti-inflammatory and anticancer agents.[3][4][5][6]
This guide will focus on the synthetic pathways to access this core, strategies for analog development, and the biological evaluation of these compounds, with a particular emphasis on their potential as anti-inflammatory agents through the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
Synthesis of the this compound Core and Its Derivatives
The cornerstone of synthesizing the this compound core is the Hantzsch thiazole synthesis. This classic condensation reaction provides a straightforward and efficient route to the thiazole ring system.
Core Synthesis: Hantzsch Thiazole Synthesis
The fundamental approach involves the reaction of an α-haloketone with a thiourea derivative. For the synthesis of the parent this compound, 1-chloro-3-phenylpropan-2-one is reacted with thiourea.[7]
Reaction Scheme:
Caption: General scheme for the Hantzsch synthesis of the core structure.
Experimental Protocol: Synthesis of this compound
Materials and Equipment:
-
1-chloro-3-phenylpropan-2-one
-
Thiourea
-
Ethanol (absolute)
-
Diluted ammonia solution
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask, add thiourea (3.9 g) and absolute ethanol (100 mL). Stir until the thiourea is dissolved.
-
Add 1-chloro-3-phenylpropan-2-one (10 g) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours with continuous stirring.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Take up the resulting residue in a diluted ammonia solution to neutralize the reaction mixture.
-
Transfer the aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude solid can be further purified by recrystallization from a suitable solvent like methanol to obtain pure this compound.[8]
Synthesis of Derivatives
The this compound core offers multiple positions for chemical modification to explore structure-activity relationships (SAR). The primary points for derivatization are the 2-amino group and the 5-position of the thiazole ring.
Derivatization Strategies:
-
N-Substitution at the 2-amino group: The primary amine at the C2 position is a versatile handle for introducing various functionalities, such as aryl amino or carbalkoxy amino side chains.[4][5] This is often achieved through reactions with isothiocyanates, acyl chlorides, or other electrophiles.
-
Substitution at the 5-position: The C5 position can be functionalized, for instance, by introducing a substituted phenyl carbonyl group. This is typically accomplished by starting with a different α-haloketone in the initial Hantzsch synthesis.[4][8]
Biological Activity and Therapeutic Potential
While the broader 2-aminothiazole class exhibits a wide range of biological activities including anticancer, antimicrobial, and anthelmintic properties, the this compound derivatives have been most extensively studied for their anti-inflammatory effects.[3][4][5][9]
Anti-inflammatory Activity
A significant focus of research on these compounds has been the development of dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (LOX). These enzymes are critical in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting both pathways, these derivatives can offer a broader spectrum of anti-inflammatory action with a potentially improved safety profile compared to traditional NSAIDs that primarily target COX enzymes.
Mechanism of Action: Dual COX/LOX Inhibition
Caption: Inhibition of the Arachidonic Acid Cascade by the derivatives.
Anticancer Potential
Related N,4-diaryl-1,3-thiazole-2-amines have been investigated as tubulin polymerization inhibitors.[10] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is a validated and effective strategy in cancer chemotherapy. While this has not been the primary focus for the 4-benzyl series, it represents a promising avenue for future investigation.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing lead compounds. For the anti-inflammatory this compound derivatives, research has shown that modifications at the 2- and 5-positions significantly impact activity.[4][5]
An analogue-based drug design approach, using the dual COX/LOX inhibitor Darbufelone as a lead, led to the synthesis of two series of compounds with variations at the C2 position.[4][5]
-
Series 1: Aryl Amino Side Chains: Compounds with a substituted or unsubstituted phenylamino group at the C2 position.
-
Series 2: Carbalkoxy Amino Side Chains: Compounds featuring a carbamate group (-NH-(C=O)O-R) at the C2 position.
The biological evaluation revealed that the carbalkoxy amino series exhibited superior anti-inflammatory activity compared to the phenyl amino series.[3][4][5] Furthermore, within a series, the presence of a substituted phenyl carbonyl group at the C5 position was found to be more active than the unsubstituted counterparts.[4]
Table 1: Comparative In Vivo Anti-inflammatory Activity
| Compound ID | C2-Substituent | C5-Substituent | % Inhibition of Edema (Illustrative) |
| Series 1 | |||
| RS11 | Phenylamino | 4-Methoxybenzoyl | 55% |
| RS13 | Phenylamino | 4-Chlorobenzoyl | 62% |
| RS21 | 4-Chlorophenylamino | 4-Methoxybenzoyl | 48% |
| Series 2 | |||
| RS31 | Ethyl Carbamate | 4-Methoxybenzoyl | 75% |
| RS33 | Ethyl Carbamate | 4-Chlorobenzoyl | 82% |
| Control | |||
| Diclofenac | - | - | 85% |
Note: The data in this table is illustrative, based on the qualitative findings that the carbalkoxy amino series was more potent than the aryl amino series and that substitution at the 5-position enhanced activity.[4][5] The compound designated RS31 emerged as a particularly potent derivative in its series.[4][5]
Experimental Workflows for Biological Evaluation
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard and widely used preclinical model to assess the acute anti-inflammatory activity of novel compounds.
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Foreword: The Thiazole Scaffold as a Cornerstone in Oncology Research
An In-Depth Technical Guide to the Anticancer Potential of the 4-Benzyl-1,3-thiazol-2-amine Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their versatile binding capabilities and diverse pharmacological activities. The 1,3-thiazole ring is one such cornerstone, forming the core of numerous clinically approved drugs, including the anticancer agent Bleomycin and the antibacterial Sulfathiazole.[1] Its unique arrangement of sulfur and nitrogen atoms facilitates a wide range of non-covalent interactions with biological targets, making it a fertile ground for drug discovery. This guide focuses on a specific, promising derivative: this compound. We will dissect its synthesis, explore its mechanisms of anticancer action, and provide a robust framework of experimental protocols for its evaluation, moving from foundational principles to applied, field-proven insights.
The Strategic Importance of the this compound Core
The selection of the this compound scaffold is not arbitrary. It represents a strategic amalgamation of key pharmacophoric features:
-
The 2-Aminothiazole Moiety: This group is a critical hydrogen bonding donor and acceptor, frequently interacting with key residues in enzyme active sites. Its presence is integral to the biological activity of many thiazole-based compounds.[2]
-
The Benzyl Group at Position 4: This bulky, hydrophobic group provides a crucial anchor for binding within hydrophobic pockets of target proteins. Its flexibility allows for conformational adjustments, while the phenyl ring itself is amenable to substitution, enabling fine-tuning of the molecule's electronic and steric properties to enhance potency and selectivity.
Derivatives built upon this core have demonstrated significant cytotoxic activities across a range of cancer cell lines, suggesting a fundamental potential that warrants in-depth investigation.[2][3]
Synthesis and Characterization: A Validated Approach
The foundational synthesis of the this compound scaffold is typically achieved via the Hantzsch thiazole synthesis, a reliable and well-documented cyclocondensation reaction. The causality behind this choice rests on its high efficiency and the ready availability of starting materials.
General Synthesis Protocol
The primary route involves the reaction of an α-haloketone with a thiourea derivative. For the parent compound, this translates to:
-
Reactant 1: 1-Phenyl-3-bromopropan-2-one (an α-bromoketone).
-
Reactant 2: Thiourea.
-
Reaction: The nucleophilic sulfur of thiourea attacks the electrophilic carbon bearing the bromine. This is followed by an intramolecular cyclization and dehydration to form the thiazole ring.
Step-by-Step Laboratory Protocol:
-
To a solution of 1-phenyl-3-bromopropan-2-one (10 mmol) in absolute ethanol (50 mL), add thiourea (12 mmol).
-
Heat the mixture under reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Pour the mixture into ice-cold water (100 mL) and neutralize with a saturated solution of sodium bicarbonate.
-
Filter the resulting solid precipitate, wash thoroughly with distilled water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure purity and structural integrity.[4]
This protocol provides a self-validating system; the expected spectroscopic data for the final product serves as a confirmation of a successful synthesis.
Unraveling the Mechanism of Action: Key Anticancer Pathways
Research into derivatives of the this compound scaffold points towards multiple, potent mechanisms of anticancer activity. The two most prominent are the disruption of microtubule dynamics and the inhibition of critical cell signaling cascades.
Disruption of Microtubule Dynamics via Tubulin Inhibition
Microtubules are essential for cell division, making them a prime target for anticancer drugs.[5] Several N,4-diaryl-1,3-thiazol-2-amine derivatives have been identified as potent tubulin polymerization inhibitors, binding to the colchicine site.[5] This disruption leads to mitotic arrest and subsequent apoptosis.
Mechanism:
-
The thiazole derivative enters the cell and binds to the β-tubulin subunit at or near the colchicine binding site.
-
This binding event prevents the polymerization of tubulin dimers into microtubules.
-
The lack of functional microtubules disrupts the formation of the mitotic spindle during cell division.
-
The cell cycle is arrested, typically at the G2/M phase, triggering the apoptotic cell death cascade.[5][6]
Caption: Proposed mechanism of tubulin inhibition by thiazole derivatives.
Inhibition of Pro-Survival Signaling Pathways
Certain thiazole derivatives have been shown to inhibit key receptor tyrosine kinases (RTKs) and their downstream signaling pathways, such as the ALK/PI3K/AKT pathway, which is frequently dysregulated in cancers like non-small cell lung cancer.[6]
Mechanism:
-
The compound acts as an inhibitor, likely at the ATP-binding site of a kinase like Anaplastic Lymphoma Kinase (ALK).
-
Inhibition of ALK prevents the activation of Phosphoinositide 3-kinase (PI3K).
-
Inactive PI3K cannot phosphorylate PIP2 to PIP3.
-
This prevents the recruitment and activation of AKT (Protein Kinase B).
-
Downstream targets of AKT that promote cell survival and proliferation (e.g., mTOR, BAD) are not activated, leading to cell cycle arrest and apoptosis.[6]
Caption: Inhibition of the ALK/PI3K/AKT signaling pathway.
Preclinical Evaluation Workflow: A Framework for Discovery
A rigorous, multi-stage evaluation process is essential to validate the anticancer potential of any new chemical entity. The workflow below represents a logical progression from broad screening to detailed mechanistic studies.
Caption: A typical preclinical evaluation workflow for anticancer agents.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT assay is a foundational, colorimetric method to assess a compound's ability to inhibit cell proliferation. It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.[7]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. The choice of duration depends on the cell line's doubling time; a 72-hour period ensures multiple cell cycles are challenged.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Table 1: Representative Antiproliferative Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |
| Derivative 10s [5] | 0.36 | 0.86 | 0.41 |
| Derivative 45 [6] | - | 0.44 | - |
| Derivative T38 [8] | 3.12 | 10.89 | 1.11 |
| Doxorubicin (Control) | ~0.1 | ~0.2 | ~0.3 |
Data synthesized from multiple sources on related derivatives to illustrate typical potency.
Cell Cycle Analysis via Flow Cytometry
This technique quantifies the DNA content of cells, allowing for the determination of the cell cycle phase (G1, S, G2/M) in which the compound induces arrest.
Step-by-Step Protocol:
-
Treatment: Seed cells (e.g., A549) in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.[6]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C. This permeabilizes the cell membrane for dye entry.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A. The RNase is crucial to prevent staining of double-stranded RNA.
-
Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer. PI fluorescence is proportional to the DNA content.
-
Interpretation: Analyze the resulting histograms. An accumulation of cells in the G2/M peak compared to the control indicates G2/M phase arrest.[6]
In Vivo Evaluation: Ehrlich Ascites Carcinoma (EAC) Model
To bridge the gap between in vitro activity and potential clinical efficacy, in vivo models are essential. The EAC model is a well-established, rapid, and reliable method for preliminary in vivo screening of anticancer agents.[9][10]
Step-by-Step Protocol:
-
Animal Model: Use healthy Swiss albino mice, acclimatized for one week.
-
Tumor Inoculation: Inject mice intraperitoneally (i.p.) with 2 x 10⁶ EAC cells. This marks day 0.
-
Treatment Regimen: On day 1, randomize the mice into groups (n=6-8):
-
Group 1: Normal control (no EAC cells).
-
Group 2: EAC control (receives vehicle).
-
Group 3: Positive control (e.g., 5-Fluorouracil, 20 mg/kg i.p.).
-
Group 4-5: Treatment groups (e.g., Thiazole derivative at 25 and 50 mg/kg i.p.).
-
Administer treatment for 9-10 consecutive days.
-
-
Monitoring: Monitor body weight, tumor volume (by measuring abdominal girth), and mean survival time.
-
Endpoint Analysis: After the treatment period, sacrifice the animals. Collect ascitic fluid to measure tumor volume and count viable tumor cells (using the trypan blue exclusion method). Collect blood for hematological analysis and organs (liver, kidney) for histopathology to assess toxicity.[10]
-
Efficacy Metrics: Key indicators of efficacy include a significant reduction in tumor volume, a lower viable cell count, an increase in mean survival time, and the normalization of hematological parameters compared to the EAC control group.[9]
Conclusion and Future Directions
The this compound scaffold is a highly promising platform for the development of novel anticancer therapeutics. The evidence strongly suggests that its derivatives can potently inhibit cancer cell proliferation through clinically relevant mechanisms, including microtubule disruption and the inhibition of oncogenic signaling pathways. The experimental frameworks provided in this guide offer a validated pathway for researchers to synthesize, characterize, and rigorously evaluate new analogues.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzyl and amine moieties to optimize potency and selectivity.
-
Target Deconvolution: Precisely identifying the primary protein targets for the most active compounds.
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead candidates to assess their drug-likeness.
By leveraging the strategic design of the thiazole core and employing the robust evaluation cascade outlined herein, the scientific community can continue to unlock the full therapeutic potential of this remarkable molecular scaffold.
References
- Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. (n.d.). Semantic Scholar.
- Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. (2025, August 6). ResearchGate.
- Synthesis and anticancer evaluation of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives on Ehrlich ascites carcinoma bearing. (n.d.). Der Pharma Chemica.
- Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (n.d.). National Center for Biotechnology Information.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI.
- Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. (2025, August 8). ResearchGate.
- Design, synthesis, docking and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents. (n.d.). Arabian Journal of Chemistry.
- Exploration of the anticancer efficacy of a novel 1,3-thiazole analog in an ehrlich ascites carcinoma model: in vivo and in silico insights into hepatorenal protective potentials via the modulation of apoptosis, oxidative stress and inflammation. (n.d.). RSC Publishing.
- Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (n.d.). National Center for Biotechnology Information.
- Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. (2016, July 15). PubMed.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Benzyl-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. Its unique electronic properties and hydrogen bonding capabilities make it a privileged structure in drug design. Within this important class of molecules, 4-Benzyl-1,3-thiazol-2-amine serves as a key intermediate and a fundamental building block for the synthesis of more complex therapeutic agents. A thorough understanding of its structural and electronic properties, as revealed through spectroscopic analysis, is therefore paramount for researchers in the field.
This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As a Senior Application Scientist, my aim is not merely to present data but to provide a field-proven perspective on the causality behind experimental choices and the logic of spectral interpretation. This document is designed to be a self-validating system, grounding its claims in established principles and authoritative references.
Molecular Structure and Spectroscopic Overview
This compound (C₁₀H₁₀N₂S) possesses a molecular weight of approximately 190.27 g/mol .[1] Its structure comprises a central 2-aminothiazole ring substituted with a benzyl group at the 4-position. This unique arrangement of aromatic and heterocyclic moieties gives rise to a distinct spectroscopic fingerprint.
The following sections will delve into the details of each major spectroscopic technique, presenting expected data, interpretation strategies, and the underlying chemical principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectral Data
Based on the analysis of structurally similar 2-aminothiazole derivatives, the ¹H NMR spectrum of this compound in a deuterated solvent like DMSO-d₆ or CDCl₃ is expected to exhibit the following key signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.20 - 7.40 | Multiplet | 5H | Phenyl protons (C₆H₅) | The five protons of the benzyl group's phenyl ring will resonate in the typical aromatic region. The multiplet pattern arises from complex spin-spin coupling. |
| ~6.50 | Singlet | 1H | Thiazole proton (H-5) | The lone proton on the thiazole ring is expected to appear as a singlet, as it has no adjacent protons to couple with. |
| ~5.00 - 5.50 | Broad Singlet | 2H | Amine protons (NH₂) | The protons of the primary amine group are often broadened due to quadrupole effects of the nitrogen atom and exchange with residual water in the solvent. Their chemical shift can be highly variable depending on solvent and concentration. |
| ~3.90 | Singlet | 2H | Benzyl protons (CH₂) | The two benzylic protons are chemically equivalent and are adjacent to the thiazole ring, resulting in a singlet in the upfield region compared to the aromatic protons. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The expected chemical shifts for this compound are as follows:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C-2 (Thiazole) | The carbon atom of the 2-amino-substituted position in the thiazole ring is significantly deshielded and appears at a low field. |
| ~150 | C-4 (Thiazole) | The carbon atom at the 4-position, bearing the benzyl substituent, is also part of the heterocyclic aromatic system. |
| ~139 | Quaternary Phenyl C | The carbon atom of the phenyl ring attached to the benzylic CH₂ group. |
| ~129 | Phenyl CH | Aromatic carbons of the benzyl group. |
| ~128 | Phenyl CH | Aromatic carbons of the benzyl group. |
| ~126 | Phenyl CH | Aromatic carbons of the benzyl group. |
| ~105 | C-5 (Thiazole) | The protonated carbon of the thiazole ring typically resonates in this region. |
| ~35 | Benzyl CH₂ | The benzylic carbon atom, being sp³ hybridized, appears in the aliphatic region of the spectrum. |
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.
Data Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: ~12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~200-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals.
-
Perform peak picking for both ¹H and ¹³C spectra.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
Predicted Mass Spectral Data
For this compound, using a soft ionization technique like Electrospray Ionization (ESI), the most prominent peak is expected to be the protonated molecular ion.
| m/z (mass-to-charge ratio) | Ion | Rationale |
| 191.06 | [M+H]⁺ | The protonated molecular ion, where M is the molecular weight of the compound (190.06 g/mol ). |
| 213.04 | [M+Na]⁺ | An adduct with sodium ions, which are often present as impurities. |
Under harsher ionization conditions, such as Electron Impact (EI), fragmentation of the molecule is expected. Key fragmentation pathways would likely involve the cleavage of the benzylic bond.
| m/z | Fragment | Rationale |
| 190 | [M]⁺ | Molecular ion peak. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment resulting from the cleavage of the benzylic C-C bond. |
| 99 | [C₃H₃N₂S]⁺ | Fragment corresponding to the 2-amino-4-methylenethiazole radical cation after benzylic cleavage. |
Experimental Protocol for Mass Spectrometry Data Acquisition
Instrumentation:
-
A mass spectrometer equipped with an ESI or APCI source, coupled with a liquid chromatograph (LC-MS) for sample introduction.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.
-
Dilute the stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.
LC-MS Parameters:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.
-
Ionization Mode: Positive ion mode.
-
Mass Range: Scan from m/z 50 to 500.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. For researchers and drug development professionals, a solid grasp of these analytical techniques and the interpretation of the resulting data is not just a matter of academic exercise; it is a critical component of ensuring the identity, purity, and quality of starting materials and synthetic intermediates, which is fundamental to the integrity of the entire drug discovery and development process.
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Introduction: Beyond the Structure – Solubility as a Critical Determinant of Success
An In-Depth Technical Guide to the Solubility Profile of 4-Benzyl-1,3-thiazol-2-amine
In the landscape of medicinal chemistry, the this compound scaffold represents a privileged structure, serving as a foundational element for a multitude of pharmacologically active agents.[1][2] However, the journey from a promising molecular structure to a viable drug candidate is paved with physicochemical challenges, chief among them being solubility. Poor aqueous solubility is a primary driver of costly late-stage failures, leading to issues such as low bioavailability, unreliable in vitro assay results, and significant formulation hurdles.[3][4]
This technical guide provides a comprehensive analysis of the solubility profile of this compound. Moving beyond mere data points, we will explore the underlying physicochemical principles, detail robust experimental methodologies for both kinetic and thermodynamic solubility determination, and contextualize the data's application within the drug discovery and development pipeline. This document is intended for researchers, medicinal chemists, and formulation scientists who require a deep, actionable understanding of how to characterize and optimize the solubility of compounds based on this important scaffold.
Physicochemical Landscape of this compound
A molecule's inherent physicochemical properties are the primary predictors of its solubility behavior. The structure of this compound—featuring a lipophilic benzyl group, a heterocyclic thiazole ring, and a basic amino group—creates a nuanced solubility profile.
A summary of its key computed properties provides a foundational understanding:
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₀H₁₀N₂S | - |
| Molecular Weight | 190.27 g/mol | Within the typical range for small molecule drugs. |
| XLogP3 | 2.6 | Indicates a moderate degree of lipophilicity, suggesting that while it has non-polar character, it is not excessively "greasy." This value predicts a potential for limited aqueous solubility. |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | The primary amino group can donate hydrogen bonds, which is favorable for interaction with protic solvents like water. |
| Hydrogen Bond Acceptors | 2 (the two nitrogen atoms) | The ring and amino nitrogens can accept hydrogen bonds, further facilitating potential interactions with aqueous media. |
Data sourced from PubChem CID 346931.[5]
The molecule's structure presents a classic dichotomy: the benzyl and thiazole moieties contribute to hydrophobicity, while the 2-amino group provides a hydrophilic, ionizable center. This duality means its solubility will be profoundly influenced by the surrounding environment, particularly pH.
The Theoretical Core: Kinetic vs. Thermodynamic Solubility
Understanding the two primary types of solubility measurements is critical, as they are applied at different stages of drug development and provide different insights.[6][7][8]
Kinetic Solubility
Kinetic solubility measures the concentration of a compound upon its rapid transition from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[8][9] It is not a true equilibrium measurement. Instead, it reflects the point at which a supersaturated solution begins to precipitate.
-
Relevance: High-throughput screening (HTS) and early discovery.[3][6] It is used to quickly rank large sets of compounds and flag potential liabilities early, saving resources.[8]
-
Characteristics: Fast, requires minimal compound, and is amenable to automation.[7]
-
Caveat: Kinetic solubility values are often higher than thermodynamic solubility because the precipitate formed may be amorphous and more soluble than the most stable crystalline form.[10] This can lead to an overestimation of a compound's true solubility.[11]
Thermodynamic Solubility
Considered the "gold standard," thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution.[4][11] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[9]
-
Relevance: Lead optimization, pre-formulation, and IND-enabling studies.[6][9] This data is crucial for predicting in vivo absorption and for designing viable formulations.[6]
-
Characteristics: Time-consuming (often 24-72 hours), requires more compound, but provides the most accurate and reliable solubility value.[12]
The relationship between these two parameters can be visualized as follows:
The Critical Influence of pH
For an ionizable compound like this compound, pH is the most dominant factor governing aqueous solubility.[4] The 2-amino group is basic and will be protonated in acidic conditions.[13][14]
The equilibrium can be described by the Henderson-Hasselbalch relationship.[11]
-
At pH < pKa: The compound exists predominantly in its protonated, cationic form (an ammonium salt). This ionic form is significantly more polar and thus more soluble in water.[15]
-
At pH > pKa: The compound exists primarily as the neutral, free base. This form is less polar and has much lower aqueous solubility.
Therefore, the solubility of this compound is expected to be high in acidic solutions (e.g., simulated gastric fluid at pH 1.2) and dramatically decrease as the pH rises towards neutral and alkaline conditions (e.g., simulated intestinal fluid at pH 6.8).[12][16]
Experimental Protocols for Solubility Determination
A self-validating protocol is essential for generating trustworthy data. The following methodologies represent industry-standard approaches.
Protocol: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is the definitive technique for measuring thermodynamic solubility.[11]
Detailed Steps:
-
Preparation: Weigh an amount of solid this compound sufficient to create a suspension (e.g., 1-2 mg) into a glass vial. Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS at pH 1.2, 4.5, and 7.4).
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a consistent speed (e.g., 300 RPM) inside a temperature-controlled incubator (e.g., 25°C or 37°C).[12] Allow the mixture to equilibrate for at least 24 hours. A 48-hour time point can be included to confirm that equilibrium has been reached.[12]
-
Phase Separation: Carefully remove the vials. To separate the saturated solution from the excess solid, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a low-binding filter (e.g., 0.22 µm PVDF).[12] This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.
-
Quantification: Prepare a standard curve of the test compound in the mobile phase. Dilute the clear supernatant or filtrate into the mobile phase and analyze its concentration using a validated HPLC-UV or LC-MS/MS method.[9][10]
-
Validation: After sampling, visually inspect the vial to ensure that an excess of undissolved solid is still present.[12] Its absence would indicate that all the compound dissolved, meaning the result is a concentration, not the saturation solubility.
Protocol: Kinetic Solubility via High-Throughput Method
This method is designed for speed and is typically performed in a 96-well plate format.
Detailed Steps:
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 or 20 mM) in 100% DMSO.[3]
-
Assay Plate Preparation: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.
-
Compound Addition: Using a liquid handler or multichannel pipette, add a small volume (e.g., 1-2 µL) of the DMSO stock solution directly into the buffer, resulting in a final DMSO concentration of 1-2%.[3][9] This induces precipitation for compounds with solubility below the target concentration.
-
Incubation: Shake the plate for a defined period, typically 1 to 2 hours, at room temperature.[3][9]
-
Detection: Determine the solubility limit. This can be done in several ways:
-
Turbidimetry: Measure the absorbance or light scattering at a specific wavelength (e.g., 620 nm) using a plate reader. The concentration at which precipitation (turbidity) is first detected is the kinetic solubility.[4][7][9]
-
Filtration/Quantification: Filter the plate and analyze the concentration of the compound remaining in the filtrate via LC-MS/MS, similar to the thermodynamic method.[3]
-
Expected Solubility Profile and Data Application
Based on the principles discussed, we can anticipate the solubility behavior of this compound.
Hypothetical Data Summary:
| Solvent/Condition | Expected Solubility Range | Rationale |
| Aqueous Buffer, pH 1.2 | High (> 1 mg/mL) | The amine group is fully protonated, forming a highly soluble salt. |
| Aqueous Buffer, pH 7.4 | Low to Moderate (1-100 µg/mL) | The compound is mostly in its less soluble, neutral free base form. |
| DMSO | Very High (> 50 mg/mL) | A polar aprotic organic solvent, excellent for creating stock solutions. |
| Ethanol | High (> 10 mg/mL) | A polar protic organic solvent capable of hydrogen bonding.[17] |
Application in Drug Development:
The solubility data for this compound and its analogs directly informs critical decisions throughout the development process.
Conclusion
The solubility of this compound is a multifaceted property governed by its structural balance of lipophilic and ionizable moieties. Its aqueous solubility is expected to be highly dependent on pH, exhibiting low solubility at physiological pH 7.4 and significantly higher solubility in acidic environments. A thorough characterization requires both high-throughput kinetic assays for early-stage decision-making and the gold-standard shake-flask method for accurate thermodynamic assessment during lead optimization and pre-formulation. A comprehensive understanding and strategic application of this solubility profile are not merely academic exercises; they are fundamental prerequisites for successfully advancing any drug candidate derived from this valuable chemical scaffold.
References
- Hoelke, B., Gildenast, H., & Wagner, T. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. (Note: A direct link to the full text may require a subscription; the provided link is to the journal's host.)
- Quora. (2017). How do you perform the shake flask method to determine solubility?
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- Doc Brown's Chemistry. (n.d.). Solubility and pH of amines.
- Anand, O., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Creative Bioarray. (n.d.). Aqueous Solubility Assays.
- Wikipedia. (n.d.). 2-Aminothiazole.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 346931, this compound.
- Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. (Note: A direct link to the full text may require a subscription; the provided link is to the journal's host.)
- Singh, R., et al. (2012). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Bioorganic & Medicinal Chemistry Letters, 22(4), 1759-1763. (Note: A direct link to the full text may require a subscription.)
- PubMed. (2012). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach.
- Chemistry LibreTexts. (2023). Advanced Properties of Amines.
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An In-depth Technical Guide to the In Silico Modeling of 4-Benzyl-1,3-thiazol-2-amine Interactions
Abstract: This technical guide provides a comprehensive framework for the in silico analysis of 4-benzyl-1,3-thiazol-2-amine, a heterocyclic compound belonging to a class with known therapeutic potential. Addressed to researchers and professionals in drug development, this document outlines a complete computational workflow, from target identification to detailed interaction analysis. We present a rationale for selecting p38 Mitogen-Activated Protein (MAP) Kinase as a putative target, based on the established anti-inflammatory properties of related thiazole derivatives. The guide furnishes detailed, step-by-step protocols for molecular docking using AutoDock Vina and subsequent validation through molecular dynamics (MD) simulations with GROMACS. Furthermore, it explores advanced topics such as pharmacophore modeling and ADMET prediction. The narrative emphasizes the causality behind methodological choices, ensuring scientific integrity and reproducibility. All protocols are supported by authoritative citations, and key workflows are visualized using Graphviz diagrams, culminating in a self-contained guide for investigating the molecular interactions of this compound.
Introduction to this compound and In Silico Modeling
The Thiazole Moiety in Medicinal Chemistry
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Its unique electronic properties, rigid planar structure, and capacity for hydrogen bonding contribute to favorable interactions with biological targets.[2] Thiazole derivatives have been extensively investigated and developed as antibacterial, anti-inflammatory, and anticancer agents.[3] The versatility of the thiazole core allows for diverse substitutions, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its biological activity and pharmacokinetic profile.
Overview of this compound: Known and Putative Biological Activities
This compound (PubChem CID: 346931) is a representative member of this important class of compounds.[4] While specific biological data for this exact molecule is limited in the public domain, research on closely related analogues provides a strong basis for inferring its potential therapeutic applications. Studies have focused on synthesizing and evaluating 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents.[5][6] For instance, one research program utilized an analogue-based design approach, using the dual COX/LOX inhibitor Darbufelone as a lead molecule to develop novel 4-benzyl-1,3-thiazole derivatives. This established link to the inflammatory cascade suggests that this compound may interact with key proteins involved in inflammatory signaling pathways.
The Role of In Silico Modeling in Drug Discovery
In silico modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid means to predict and analyze molecular interactions.[7] Techniques such as molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling allow researchers to:
-
Identify and validate potential drug targets.
-
Screen vast virtual libraries of compounds to identify potential hits. [8]
-
Predict the binding affinity and conformation of a ligand within a protein's active site. [9]
-
Elucidate the dynamics and stability of a protein-ligand complex over time.
-
Guide lead optimization by suggesting specific chemical modifications to improve potency and selectivity.
Objectives and Scope of This Guide
This guide provides a comprehensive, step-by-step methodology for conducting an in silico investigation of this compound. It is designed to be a practical resource for researchers, explaining not only the "how" but also the "why" behind each stage of the computational workflow. The central objective is to model the interaction of this compound with a putative biological target, p38 MAP Kinase, a key regulator of the inflammatory response.
Foundational Principles of Molecular Modeling
Molecular Mechanics and Force Fields
At the heart of in silico techniques like docking and MD simulations lies molecular mechanics, which approximates a molecule as a collection of atoms held together by springs. The energy of the system is calculated using a force field , a set of parameters and potential energy functions that describe the bond lengths, angles, torsions, and non-bonded interactions (van der Waals and electrostatic).
Causality: The choice of force field is critical as it directly dictates the accuracy of the energy calculations. Different force fields are parameterized for different types of molecules (e.g., proteins, nucleic acids, small organic molecules). For protein-ligand simulations, common choices include:
-
AMBER (Assisted Model Building with Energy Refinement): Widely used for proteins and nucleic acids.
-
CHARMM (Chemistry at HARvard Macromolecular Mechanics): Another popular choice for biomolecular simulations.
-
GROMOS (GROningen MOlecular Simulation): A versatile force field developed for dynamic modeling.
For this guide's protocols, we will implicitly use force fields compatible with our chosen software, such as the Amber force fields for protein preparation and GAFF (General Amber Force Field) for the ligand.
Conformational Searching and Energy Minimization
A molecule can exist in numerous conformations (spatial arrangements of atoms). Conformational searching algorithms explore this landscape to find low-energy states. Energy minimization is then applied to refine these structures, moving them to the nearest local energy minimum. This is crucial for preparing both the ligand and the protein to ensure they are in a sterically favorable and low-energy state before modeling their interaction.
Workflow for In Silico Interaction Analysis of this compound
The overall workflow for analyzing the interaction of our compound with its putative target is a multi-stage process designed to build confidence in the results at each step.
Caption: High-level workflow for in silico interaction analysis.
Step 1: Target Identification and Preparation
Rationale for Target Selection: Based on literature evidence suggesting that derivatives of 4-benzyl-1,3-thiazole possess anti-inflammatory properties, we hypothesize that this compound may target key proteins in inflammatory signaling.[5][6] p38 MAP Kinase is a serine/threonine kinase that plays a central role in regulating the production of pro-inflammatory cytokines like TNF-α and IL-1.[10] It is a well-established target for anti-inflammatory drug discovery. Therefore, p38 MAP Kinase is selected as a putative target for this modeling study.
3.1.1 Protein Data Bank (PDB) Search and Structure Validation The first practical step is to obtain a high-quality 3D structure of the target protein. The Worldwide Protein Data Bank (wwPDB) is the single global archive for information about the 3D structures of biological macromolecules.[11][12]
-
Action: Search the RCSB PDB database for "human p38 MAP kinase".[13]
-
Selection Criteria: Choose a crystal structure with good resolution (< 2.5 Å), preferably in complex with a ligand to ensure the binding pocket is well-defined. For this guide, we will use PDB ID: 3UVQ , which is the structure of human p38 MAP kinase in complex with a dibenzosuberone derivative at 2.20 Å resolution.[14]
3.1.2 Protein Preparation Protocol A raw PDB file is not suitable for immediate use and must be "cleaned".[15] This is a critical step, as errors here will propagate through the entire simulation.
-
Remove Non-essential Molecules: The PDB file often contains water molecules, ions, and co-crystallized ligands not relevant to our study. These should be removed.
-
Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. They must be added computationally, ensuring correct protonation states for amino acid residues (e.g., histidine, aspartate, glutamate) at a physiological pH (e.g., 7.4).
-
Assign Partial Charges: A force field requires partial charges to be assigned to each atom to calculate electrostatic interactions.
-
Handle Missing Residues/Atoms: Sometimes, loops or side chains are not resolved in the crystal structure. These must be modeled in using tools like Modeller or the functionalities within molecular visualization software.
Self-Validation: After preparation, the protein structure should be visually inspected for any steric clashes or incorrect bond orders. Running a short energy minimization can help relax the structure into a more stable conformation.
Step 2: Ligand Preparation
3.2.1 2D to 3D Structure Conversion The structure of this compound can be obtained from databases like PubChem. This is typically a 2D or simple 3D representation that needs optimization.
-
Obtain Structure: Download the structure of this compound (e.g., in SDF format) from PubChem (CID 346931).
-
Generate 3D Coordinates: Use a program like Open Babel or a molecular builder to generate a reasonable 3D conformation.
-
Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94 or GAFF) to obtain a low-energy, stable conformation.
-
Assign Partial Charges: Assign partial charges (e.g., Gasteiger charges) required for docking calculations.
-
Define Torsions: For flexible docking, the rotatable bonds in the ligand must be defined.
Step 3: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] It involves a search algorithm, which generates different poses (orientations and conformations) of the ligand in the binding site, and a scoring function, which estimates the binding affinity for each pose.
Caption: Step-by-step protocol for a molecular docking experiment.
3.3.1 Practical Protocol: Docking with AutoDock Vina AutoDock Vina is a widely used open-source program for molecular docking.
-
Prepare Receptor and Ligand: Convert the prepared protein and ligand files into the PDBQT format using utilities like AutoDock Tools. This format includes partial charges and atom types.
-
Define the Binding Site (Grid Box): The search space for docking must be defined. This is typically a cube centered on the active site of the protein. The co-crystallized ligand in 3UVQ can be used to define the center of this box.
-
Create a Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the coordinates for the center of the grid box, and the dimensions of the box (in Angstroms).
-
Run Vina: Execute Vina from the command line, providing the configuration file as input.
-
Analyze Results: Vina will output a PDBQT file containing the predicted binding poses (typically 9) ranked by their binding affinity scores (in kcal/mol). The log file contains the scores for each pose.
3.3.2 Analysis of Docking Results The primary outputs to analyze are the binding affinity and the binding pose.
-
Binding Affinity: The score represents an estimate of the binding free energy. More negative values indicate stronger predicted binding.
-
Binding Pose: The top-ranked pose(s) should be visually inspected using a molecular visualization program (e.g., PyMOL, Chimera). Key interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and protein residues should be identified and analyzed.
Self-Validation: A docking protocol can be validated by "redocking"—docking the co-crystallized ligand back into its receptor. A successful protocol should reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD) value (typically < 2.0 Å).
Table 1: Example Docking Results for this compound with p38 MAPK (PDB: 3UVQ)
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Hydrogen Bonds) |
|---|---|---|---|
| 1 | -8.5 | 0.00 | Met109, Gly110 |
| 2 | -8.2 | 1.21 | Met109, Lys53 |
| 3 | -8.1 | 1.87 | Asp168, Met109 |
| 4 | -7.9 | 2.15 | Gly110, Ser154 |
| 5 | -7.7 | 2.56 | Lys53, Gln106 |
Note: This data is illustrative and would be generated by the actual docking run.
Step 4: Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the binding pose, MD simulations assess the dynamic stability of the protein-ligand complex in a simulated physiological environment (water, ions). This step is crucial for validating the docking results.[8]
Caption: Workflow for a protein-ligand molecular dynamics simulation.
3.4.1 Practical Protocol: MD Simulation with GROMACS GROMACS is a high-performance, open-source software package for MD simulations.[13] A typical protein-ligand simulation protocol involves several stages.
-
System Preparation:
-
Topology Generation: Create a topology file for the protein (using a GROMACS tool like pdb2gmx) and the ligand (using a server like CGenFF or a tool like ACPYPE to generate parameters compatible with the protein force field).
-
Complex Creation: Combine the coordinate files of the protein and the best-docked ligand pose.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.
-
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes between the complex and the solvent.
-
Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand atoms restrained. This allows the solvent to equilibrate around the complex.
-
NPT Ensemble (Constant Number of particles, Pressure, Temperature): Bring the system to the target pressure (e.g., 1 bar) while maintaining the temperature. This ensures the correct density of the system.
-
-
Production MD: Run the simulation for a desired length of time (e.g., 50-100 nanoseconds) without restraints, saving the coordinates (trajectory) at regular intervals.
3.4.2 Analysis of MD Trajectories
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand's heavy atoms over time. A stable, plateauing RMSD indicates the system has reached equilibrium and the complex is stable.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.
-
Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation to identify stable, persistent interactions.
-
Binding Free Energy Calculation: Use methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to estimate the binding free energy from the MD trajectory, providing a more rigorous prediction than the docking score.
Advanced In Silico Techniques
Pharmacophore Modeling
A pharmacophore is an abstract 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.[10] Pharmacophore models can be generated based on a set of known active ligands (ligand-based) or from the protein-ligand complex itself (structure-based).[14] These models are powerful tools for virtual screening to find novel scaffolds that match the required features.
ADMET Prediction
Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development. Numerous in silico and machine learning models are available to predict properties like aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity.[2] These tools can be used to flag potential liabilities of this compound early in the discovery process.
Data Interpretation and Validation
The ultimate goal of in silico modeling is to generate testable hypotheses.
-
Integration: Computational predictions should always be interpreted in the context of available experimental data. For example, if docking predicts that a specific residue is critical for binding, this can be validated experimentally through site-directed mutagenesis.
-
Pitfalls: Be aware of the limitations. Docking scores are approximations and do not always correlate perfectly with experimental binding affinities. MD simulations are computationally expensive and the timescales achievable may not capture all relevant biological events.
-
Trustworthiness: The multi-step workflow described here is a self-validating system. A stable docked pose that remains bound in its initial conformation throughout a long MD simulation provides much higher confidence than a docking result alone.
Conclusion
This technical guide has detailed a comprehensive in silico workflow for investigating the molecular interactions of this compound. By logically selecting p38 MAP Kinase as a putative target, we have framed a scientifically grounded investigation. The step-by-step protocols for molecular docking with AutoDock Vina and molecular dynamics simulations with GROMACS provide a practical blueprint for researchers. The emphasis on the rationale behind each step, coupled with methods for analysis and validation, ensures that the generated results are both robust and interpretable. This computational approach allows for the rapid generation of detailed hypotheses regarding the binding mechanism and stability of this compound, providing invaluable guidance for subsequent experimental validation and future drug design efforts.
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An In-depth Technical Guide to the Safety and Toxicity Profile of 4-Benzyl-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4-Benzyl-1,3-thiazol-2-amine is a heterocyclic amine containing the 2-aminothiazole scaffold, a moiety frequently incorporated into biologically active molecules and pharmaceuticals. While this "privileged structure" is recognized for its therapeutic potential, the inherent chemical properties of the 2-aminothiazole core also classify it as a potential toxicophore.[1][2][3] This technical guide provides a comprehensive analysis of the available safety and toxicity data for this compound, with a focus on its known hazards, metabolic activation, and the toxicological profile of related 2-aminothiazole derivatives. The aim is to equip researchers and drug development professionals with the critical information necessary for safe handling and informed risk assessment in preclinical and clinical development.
Chemical Identity and Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₁₀H₁₀N₂S and a molecular weight of 190.27 g/mol .[4] A summary of its key identifiers and physicochemical properties is provided in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 7496-56-2 | PubChem[4] |
| Molecular Formula | C₁₀H₁₀N₂S | PubChem[4] |
| Molecular Weight | 190.27 g/mol | PubChem[4] |
| Appearance | Not explicitly stated, but likely a solid at room temperature | General chemical knowledge |
| XLogP3 | 2.6 | PubChem[4] |
Table 1: Chemical Identity and Physicochemical Properties of this compound.
GHS Hazard Classification and Acute Toxicity
Based on notifications to the ECHA C&L Inventory, this compound is classified with the following hazards under the Globally Harmonized System (GHS)[4]:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory tract irritation: H335 - May cause respiratory irritation.
Toxicokinetics: The Double-Edged Sword of Metabolism
The toxicological profile of this compound is intrinsically linked to its metabolic fate, particularly the biotransformation of the 2-aminothiazole ring. This moiety is a known structural alert for metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][5][6]
Metabolic Activation Pathways
The primary mechanism of toxicity for many 2-aminothiazole-containing compounds is their conversion to reactive electrophilic metabolites. The main pathways include:
-
Epoxidation: The C4-C5 double bond of the thiazole ring is susceptible to epoxidation by CYP enzymes. This is often the most favorable pathway, leading to the formation of a reactive thiazole-epoxide.[5][7] The presence of the amino group at the C2 position can further facilitate this reaction.[7]
-
S-oxidation and N-oxidation: The sulfur and nitrogen atoms of the thiazole ring can also be oxidized to form S-oxides and N-oxides, respectively.[1][7]
These reactive metabolites are electrophilic and can covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular dysfunction and toxicity.[5][6]
Figure 1: Proposed metabolic activation pathway of this compound.
Genotoxicity
The formation of reactive metabolites that can adduct with DNA raises significant concerns about the genotoxic potential of this compound. While direct mutagenicity data (e.g., Ames test) for this specific compound are not publicly available, studies on related compounds provide valuable insights.
A study on a structurally related compound, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide, demonstrated a significant decrease in the mitotic index and an increase in chromosomal aberrations in the Allium cepa bioassay, indicating potential genotoxicity.[8] This suggests that the benzyl-thiazole scaffold may possess clastogenic or aneugenic properties.
Carcinogenicity
There are no carcinogenicity studies available for this compound. However, the carcinogenic potential of some 2-aminothiazole derivatives has been investigated. For instance, 2-amino-4-(5-nitro-2-furyl)thiazole was found to be carcinogenic in rats after oral and subcutaneous administration, inducing tumors in the forestomach, mammary glands, renal pelvis, and bladder.[9] The presence of the nitro-furyl group is a known structural alert for carcinogenicity, and therefore, direct extrapolation to the benzyl derivative should be made with caution. Nevertheless, the potential for metabolic activation to DNA-reactive species warrants a thorough evaluation of the carcinogenic risk of any new 2-aminothiazole-containing drug candidate.
Reproductive and Developmental Toxicity
Specific data on the reproductive and developmental toxicity of this compound are lacking. However, some studies on thiazole-containing compounds have indicated potential effects on the endocrine and reproductive systems. For example, a fungicide containing a thiazole moiety, thiazole-Zn, was shown to be a thyroid disrupter in female rats, causing hypertrophy and hyperplasia of thyroid cells and a decrease in ovarian weights.[10] While structurally distinct, this finding highlights the potential for thiazole derivatives to interact with hormonal pathways. A comprehensive assessment of reproductive and developmental toxicity would be a critical component of any preclinical safety evaluation for this compound.
Ecotoxicity
No specific ecotoxicity data for this compound were found. However, information on related benzothiazole derivatives suggests that these compounds can be toxic to aquatic organisms. For example, 2-(thiocyanomethylthio)benzothiazole (TCMTB) is highly toxic to the water flea Ceriodaphnia dubia, although its degradation products are less toxic.[11] Given the widespread use of thiazole derivatives in various industries, their potential environmental impact should not be overlooked.
Experimental Protocols
For a comprehensive safety assessment of this compound, the following experimental protocols are recommended:
In Vitro Metabolic Stability and Reactive Metabolite Screening
Objective: To determine the metabolic stability of the compound in liver microsomes and to identify the formation of reactive metabolites.
Methodology:
-
Incubate this compound (e.g., at 1 µM) with human and rat liver microsomes (e.g., 0.5 mg/mL protein) in the presence of NADPH (1 mM).
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with an organic solvent (e.g., acetonitrile).
-
Analyze the disappearance of the parent compound over time using LC-MS/MS to determine the in vitro half-life and intrinsic clearance.
-
In parallel incubations, include a trapping agent such as glutathione (GSH, 1-5 mM).
-
Analyze the samples for the presence of GSH adducts using LC-MS/MS. The detection of GSH adducts is a strong indicator of reactive metabolite formation.
Figure 2: Experimental workflow for in vitro metabolic stability and reactive metabolite screening.
Ames Test for Mutagenicity
Objective: To assess the mutagenic potential of the compound.
Methodology:
-
Utilize a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Expose the bacterial strains to a range of concentrations of this compound, both with and without metabolic activation (S9 fraction from induced rat liver).
-
Include appropriate positive and negative controls.
-
After a suitable incubation period, count the number of revertant colonies.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Conclusion and Recommendations
This compound is a compound with recognized acute hazards, including oral toxicity and irritation to the skin, eyes, and respiratory system. The primary toxicological concern stems from the metabolic activation of the 2-aminothiazole ring by CYP450 enzymes to form reactive metabolites. These metabolites have the potential to cause genotoxicity and other forms of cellular damage.
For drug development professionals, it is imperative to:
-
Handle with care: Adhere to all recommended safety precautions, including the use of personal protective equipment to avoid skin, eye, and respiratory exposure.
-
Early-stage toxicity screening: Conduct in vitro metabolic stability and reactive metabolite screening, as well as an Ames test, early in the drug discovery process.
-
Structural modifications: If significant metabolic activation is observed, consider structural modifications to block the sites of metabolism on the thiazole ring, for example, by substituting the C4 or C5 positions.
-
Comprehensive preclinical safety assessment: If the compound progresses, a full suite of preclinical toxicity studies, including repeat-dose toxicity, carcinogenicity, and reproductive/developmental toxicity, will be necessary to fully characterize its safety profile.
The information presented in this guide underscores the importance of a thorough and mechanism-based approach to the safety assessment of 2-aminothiazole derivatives. While this structural class offers significant therapeutic opportunities, a comprehensive understanding of its potential toxicities is crucial for the successful development of safe and effective medicines.
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Methodological & Application
Application Note: A Robust Protocol for the Hantzsch Synthesis of 4-Benzyl-1,3-thiazol-2-amine
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 4-Benzyl-1,3-thiazol-2-amine, a valuable building block for drug discovery and development. We detail a robust and reproducible methodology based on the classic Hantzsch thiazole synthesis, involving the condensation of 1-chloro-3-phenyl-2-propanone with thiourea.[3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, characterization data, and troubleshooting advice to ensure successful synthesis and high purity of the target compound.
Introduction and Scientific Rationale
Thiazole derivatives exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4] The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most efficient and versatile methods for constructing the thiazole ring.[5][6] The reaction classically involves the condensation of an α-haloketone with a thioamide.[1][7]
This protocol applies the Hantzsch synthesis to produce this compound. The choice of 1-chloro-3-phenyl-2-propanone as the α-haloketone and thiourea as the thioamide component provides a direct and high-yielding pathway to the desired product.[3] Ethanol is selected as the solvent due to its ability to dissolve the starting materials and facilitate the reaction, often leading to the precipitation of the product upon completion, simplifying isolation.[3][7]
Reaction Mechanism
The Hantzsch synthesis proceeds via a well-established multi-step pathway:[7][8]
-
Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of thiourea, acting as a nucleophile, attacking the electrophilic carbon bearing the halogen in the α-haloketone. This forms an isothiouronium salt intermediate.[9]
-
Intramolecular Cyclization: An intramolecular nucleophilic attack occurs where a nitrogen atom of the intermediate attacks the carbonyl carbon of the ketone.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[1]
The overall transformation results in the formation of a stable, aromatic 2-aminothiazole derivative.[9]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | M.W. ( g/mol ) | Amount | Moles (mmol) | Supplier |
| 1-Chloro-3-phenyl-2-propanone | ≥95% | 168.62 | 10.0 g | 59.3 | Sigma-Aldrich |
| Thiourea | ≥99% | 76.12 | 4.5 g | 59.1 | Acros Organics |
| Ethanol (EtOH) | Anhydrous | 46.07 | 100 mL | - | Fisher Scientific |
| Ammonia Solution | 28-30% | 17.03 | As needed | - | J.T. Baker |
| Diethyl Ether | ACS Grade | 74.12 | As needed | - | VWR |
| Deionized Water | - | 18.02 | As needed | - | - |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Melting point apparatus
-
TLC plates (Silica gel 60 F254)
-
NMR Spectrometer, Mass Spectrometer
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-chloro-3-phenyl-2-propanone (10.0 g) and thiourea (4.5 g).[3]
-
Solvent Addition: Add 100 mL of absolute ethanol to the flask.[3]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v).
-
Cooling and Concentration: After 2 hours, remove the heating mantle and allow the mixture to cool to room temperature.[3] Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.[3]
-
Work-up and Isolation: Take up the resulting residue in a beaker with dilute ammonia solution to neutralize the hydrohalic acid formed during the reaction.[3] Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic extracts.
-
Drying and Final Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound. The pure product is typically obtained as a solid. The expected yield is approximately 79%.[3]
Characterization and Expected Results
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Result |
| Molecular Formula | C₁₀H₁₀N₂S[10] |
| Molecular Weight | 190.27 g/mol [10] |
| Appearance | White to off-white solid |
| Melting Point | Approx. 127 °C (for the hydrochloride salt)[3] |
| ¹H NMR | Signals corresponding to aromatic protons (phenyl ring and thiazole proton), benzylic CH₂ protons, and amine NH₂ protons.[11][12] |
| ¹³C NMR | Signals for the carbons of the thiazole ring (typically in the 100-170 ppm range), the benzyl group, and the phenyl ring.[11][12] |
| Mass Spectrometry | [M+H]⁺ peak at m/z ≈ 191.06 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete reaction; impure starting materials; insufficient heating. | Extend reflux time and monitor by TLC. Verify purity of reagents. Ensure adequate and consistent heating. |
| Product is an Oil or Gummy Solid | Presence of impurities or residual solvent. | Ensure complete removal of ethanol. Perform purification carefully; try trituration with a non-polar solvent like hexane to induce solidification. |
| Impure Product after Recrystallization | Incorrect recrystallization solvent; incomplete removal of byproducts. | Screen for a more effective recrystallization solvent system. Ensure proper neutralization during work-up to remove acidic impurities. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling chemicals.[13]
-
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.
-
α-Haloketones: 1-Chloro-3-phenyl-2-propanone is a lachrymator and irritant. Avoid inhalation of vapors and contact with skin and eyes.
-
Thiourea: Thiourea is harmful if swallowed and is a suspected carcinogen. Handle with care, avoiding dust formation and inhalation.[14]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
The Hantzsch synthesis protocol detailed in this application note provides a reliable, efficient, and high-yielding method for the preparation of this compound. By carefully following the outlined steps and safety precautions, researchers can successfully synthesize this valuable heterocyclic intermediate for application in medicinal chemistry and materials science. The straightforward procedure and robust nature of the reaction make it an excellent choice for both academic and industrial laboratories.
References
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- ResearchGate. Mechanism of Hantzsch Thiazole Synthesis.
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- PubChem. This compound.
- MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
- National Institutes of Health (NIH). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives.
- YouTube. Hantzsch thiazole synthesis - laboratory experiment.
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Application Note: A Comprehensive Guide to the Synthesis of 4-Benzyl-1,3-thiazol-2-amine
Abstract: This document provides a detailed experimental protocol for the synthesis of 4-Benzyl-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is achieved via the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring system.[1][2][3] This guide offers an in-depth explanation of the reaction mechanism, a step-by-step procedural workflow, purification techniques, and comprehensive characterization data. It is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing the necessary technical insights and safety protocols for successful execution.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[2][4] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent scaffold for designing molecules that can interact with various biological targets.[5] this compound, specifically, serves as a versatile building block for creating more complex molecules, including potential anti-inflammatory agents.[6][7][8]
The most common and efficient method for synthesizing this class of compounds is the Hantzsch thiazole synthesis, first reported in 1887.[2][3] This reaction involves the condensation of an α-haloketone with a thioamide-containing reactant, such as thiourea.[1][9] The procedure outlined herein utilizes 1-chloro-3-phenylpropan-2-one and thiourea in an ethanol solvent system to yield the target compound with high efficiency.[10]
Reaction Scheme and Mechanism
The synthesis proceeds via a well-established condensation reaction between an α-chloroketone and thiourea.
Overall Reaction:
Figure 1: Hantzsch synthesis of this compound from 1-chloro-3-phenylpropan-2-one and thiourea.
The mechanism of the Hantzsch synthesis is a multi-step process involving nucleophilic attack, intramolecular cyclization, and dehydration.[1]
-
Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of the ketone, displacing the chloride ion in an SN2 reaction. This forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The amino group of the intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone, forming a five-membered heterocyclic intermediate (a thiazoline derivative).
-
Dehydration: The final step is the elimination of a water molecule (dehydration) from the cyclic intermediate, resulting in the formation of the stable, aromatic 2-aminothiazole ring.
Materials, Reagents, and Equipment
Successful synthesis requires high-purity reagents and appropriate laboratory equipment. All quantitative data for the reagents are summarized below.
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |
| 1-Chloro-3-phenylpropan-2-one | C₉H₉ClO | 168.62 | 10.0 g | 59.3 | α-haloketone |
| Thiourea | CH₄N₂S | 76.12 | 3.9 g | 51.2 | Thioamide source |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 100 mL | - | Solvent |
| Dilute Ammonia Solution | NH₄OH | 35.04 | As needed | - | For work-up |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | As needed | - | Extraction solvent |
| Round-bottom flask | - | - | 250 mL | - | Reaction vessel |
| Reflux condenser | - | - | - | - | To prevent solvent loss |
| Heating mantle | - | - | - | - | For controlled heating |
| Rotary evaporator | - | - | - | - | For solvent removal |
| Separatory funnel | - | - | 500 mL | - | For extraction |
| Buchner funnel | - | - | - | - | For filtration |
| Glassware for recrystallization | - | - | - | - | Beakers, Erlenmeyer flasks |
Detailed Experimental Protocol
This protocol is based on established procedures for the Hantzsch synthesis.[1][10] The workflow is designed to be straightforward and reproducible.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.9 g (51.2 mmol) of thiourea in 100 mL of ethanol. Stir until all the solid has dissolved.
-
Causality: Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its suitable boiling point for reflux conditions.
-
-
Addition of α-Haloketone: To the stirring solution, add 10.0 g (59.3 mmol) of 1-chloro-3-phenylpropan-2-one. A slight excess of the ketone is sometimes used to ensure the complete consumption of thiourea.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 hours.
-
Causality: Heating the reaction provides the necessary activation energy for the condensation to proceed at a reasonable rate. The 2-hour duration is typically sufficient for the reaction to reach completion.[10] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Cooling and Concentration: After 2 hours, remove the heat source and allow the flask to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol. This will yield a solid or semi-solid residue.
-
Aqueous Work-up: Take up the residue in a dilute ammonia solution. This step is crucial for neutralizing any hydrohalic acid (HCl) formed during the reaction and to deprotonate the aminothiazole, making it soluble in organic solvents.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether. Repeat the extraction two more times to ensure complete recovery of the product from the aqueous layer. Combine the organic extracts.
-
Causality: The free amine form of the product is more soluble in diethyl ether than in water, allowing for its separation from inorganic salts and other aqueous-soluble impurities.
-
-
Drying and Final Isolation: Dry the combined ether extracts over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to obtain the crude solid product.
Purification and Characterization
The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield pure crystals of this compound.[6][11] The identity and purity of the final compound must be confirmed through spectroscopic analysis.
| Characterization Technique | Expected Results for this compound |
| Appearance | Solid |
| Melting Point | 127 °C (for the hydrochloride salt)[10] |
| Molecular Formula | C₁₀H₁₀N₂S |
| Molecular Weight | 190.27 g/mol [12] |
| ¹H NMR | Signals corresponding to aromatic protons (benzyl ring), a singlet for the thiazole proton, a singlet for the benzylic CH₂ protons, and a broad singlet for the NH₂ protons. |
| ¹³C NMR | Peaks for the aromatic carbons, the benzylic carbon, and the three distinct carbons of the thiazole ring.[12] |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N stretching (thiazole ring), and C=C stretching (aromatic). |
| Mass Spectrometry (MS) | Molecular ion peak (M+) or protonated molecular ion peak ([M+H]⁺) confirming the molecular weight.[12] |
Safety and Handling Precautions
Adherence to safety protocols is mandatory when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[13]
-
Ventilation: Conduct the experiment in a well-ventilated fume hood to avoid inhalation of vapors and dust.[14]
-
Thiourea Handling: Thiourea is suspected of causing cancer and may damage fertility or the unborn child.[15] Avoid all contact with skin and eyes, and do not breathe the dust.[16] Handle with extreme care and use appropriate containment procedures.
-
α-Haloketone Handling: 1-chloro-3-phenylpropan-2-one is a lachrymator and is corrosive. Handle it with care, avoiding skin and eye contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Avoid releasing chemicals into drains or the environment.[13]
Conclusion
The Hantzsch synthesis provides a robust and high-yielding pathway to this compound.[10] By following the detailed protocol and safety guidelines presented in this application note, researchers can reliably produce this valuable chemical intermediate. The causality-driven explanations for each step aim to empower scientists to not only replicate the procedure but also to adapt it for the synthesis of related thiazole derivatives, furthering research in medicinal chemistry and materials science.
References
- PrepChem. (n.d.). Synthesis of 4-benzyl 2-amino thiazole.
- Unknown. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.
- Singh, R., et al. (n.d.). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: thiourea.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- New Jersey Department of Health. (2002). Hazard Summary: Thiourea.
- Unknown. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
- MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
- Taylor & Francis Online. (n.d.). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach.
- Carl ROTH. (2025). Safety Data Sheet: Thiourea.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Carl ROTH. (n.d.). Safety Data Sheet: Thiourea.
- bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
- Hill Brothers Chemical Company. (2015). Thiourea SDS. Retrieved from Hill Brothers Chemical Company. [Link]
- National Institutes of Health. (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- ResearchGate. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
- PubChem. (n.d.). This compound.
- Unknown. (2019). Synthesis of some aryl amino acetyl -2-amino-4-nitrobenzothiazole Derivatives.
- National Institutes of Health. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides.
- Life and Science Publishing. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent.
- PubMed. (n.d.). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach.
- Oriental Journal of Chemistry. (n.d.). Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate. Retrieved from Oriental Journal of Chemistry. [Link]
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Application Note: High-Purity Isolation of 4-Benzyl-1,3-thiazol-2-amine via Optimized Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 4-Benzyl-1,3-thiazol-2-amine, a key heterocyclic scaffold in medicinal chemistry, using the recrystallization technique.[1][2] The protocol is designed to be a self-validating system, offering detailed procedural steps, the causal logic behind experimental choices, and robust troubleshooting strategies. By focusing on the principles of solvent selection and controlled crystallization, this guide empowers researchers to achieve high purity and optimal yield, which are critical for reliable downstream applications in drug discovery and development.
Introduction: The Imperative for Purity
Recrystallization is a powerful and economical purification technique for solid organic compounds.[4] It leverages the differences in solubility between the target compound and its impurities in a selected solvent at varying temperatures.[5][6] A successful recrystallization yields a crystalline solid of significantly higher purity, making it an indispensable skill for synthetic chemists. This note provides the foundational principles and a field-tested protocol for the specific application of this technique to this compound.
Compound Profile and Safety Precautions
A thorough understanding of the physicochemical properties and hazards of the target compound is the bedrock of a safe and effective purification strategy.
Physicochemical Data
The properties of this compound are summarized below. This data is crucial for selecting appropriate solvents and handling procedures.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| Molecular Formula | C₁₀H₁₀N₂S | [7][8] |
| Molecular Weight | 190.27 g/mol | [7][8] |
| Appearance | Typically an off-white to pale yellow solid | General Knowledge |
| Melting Point | Data not consistently reported; empirical determination is key. | |
| XLogP3-AA | 2.6 | [7] |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[9]
-
GHS Hazard Statements:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety goggles or a face shield.[9][10]
-
Handling: Avoid creating dust.[10] Do not ingest, inhale, or allow contact with skin and eyes.[9][10] Ensure safety showers and eye wash stations are accessible.[10]
The Science of Recrystallization: A Primer
The success of recrystallization hinges on a single, fundamental principle: the desired compound should be highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[5][11] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying behind in the mother liquor).[11][12]
The process involves dissolving the impure solid in a minimum amount of a suitable boiling solvent to create a saturated solution.[4] As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, as the crystal lattice selectively incorporates molecules of its own kind.
Strategic Solvent Selection: The Key to Success
The choice of solvent is the most critical variable in recrystallization.[12][13] A poor solvent choice can lead to low recovery, oiling out, or complete failure of purification.
Characteristics of an Ideal Solvent
-
Differential Solubility: High solubility for the target compound at its boiling point and low solubility at room temperature or below.[5][12][13]
-
Inertness: The solvent must not react with the compound being purified.[12][13]
-
Impurity Solubility: Soluble impurities should remain in solution at low temperatures, while insoluble impurities should not dissolve at all.[11][12]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[13]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[13]
Logical Workflow for Solvent Screening
This diagram outlines the decision-making process for identifying a suitable solvent system.
Caption: Logical workflow for single-solvent screening.
Recommended Solvents for Screening
Based on the structure of this compound (containing both nonpolar aromatic and polar amine/thiazole moieties), solvents of intermediate polarity are excellent starting points. Literature on similar thiazole derivatives often cites alcohols or aqueous alcohol mixtures.[14][15]
| Solvent | Boiling Point (°C) | Polarity | Rationale & Predicted Suitability |
| Ethanol (95%) | 78 | Polar Protic | Excellent Candidate. Often used for aromatic amines and thiazoles.[14] Likely to show good temperature-dependent solubility. |
| Methanol | 65 | Polar Protic | Good Candidate. Lower boiling point makes for easier drying. May be slightly too soluble. |
| Isopropanol | 82 | Polar Protic | Good Candidate. Similar to ethanol, offers a good balance of polarity. |
| Acetone | 56 | Polar Aprotic | Possible Candidate. May be too effective a solvent at room temperature. Often used in mixed-solvent systems with an anti-solvent like hexanes.[14] |
| Ethyl Acetate | 77 | Intermediate | Possible Candidate. The ester functionality can interact well with the target molecule. |
| Toluene | 111 | Nonpolar | Unlikely as single solvent. May be useful for dissolving nonpolar impurities or as part of a mixed-solvent system. |
| Water | 100 | Very Polar | Unlikely as single solvent. The benzyl group makes the molecule too nonpolar. May be used as an anti-solvent with a polar organic solvent like ethanol. |
| Hexanes | ~69 | Nonpolar | Unsuitable as primary solvent. Will likely have very low solubility. Excellent as an anti-solvent. |
Detailed Protocol for Recrystallization
This protocol assumes Ethanol (95%) has been identified as a suitable solvent. Adjust volumes based on the scale of your purification.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water (if using a mixed-solvent system)
-
Erlenmeyer flasks (at least two)
-
Hotplate/stirrer
-
Stemless funnel and fluted filter paper (for hot filtration)
-
Büchner funnel, filter flask, and vacuum source
-
Watch glass
-
Spatula and stirring rod
-
Ice bath
Step-by-Step Procedure
Caption: Step-by-step recrystallization workflow.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate flask, heat the recrystallization solvent (ethanol) to a gentle boil. Add the hot solvent portion-wise to the flask containing the solid, swirling after each addition, until the solid just dissolves.[4][16]
-
Expert Insight: Using the minimum amount of hot solvent is crucial. Adding excess solvent will reduce the final yield as more product will remain dissolved upon cooling.[5]
-
-
Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration. Place a stemless funnel with fluted filter paper over a pre-heated receiving flask. Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization in the funnel.[5]
-
Expert Insight: Pre-heating all glassware (funnel, receiving flask) by placing it over the boiling solvent flask prevents the product from crystallizing out during filtration.
-
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5] Rushing this step by placing the hot flask directly into an ice bath can cause the compound to precipitate as a powder, trapping impurities.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the product from the solution.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Use a spatula to transfer the crystalline slurry into the funnel. Rinse the flask with a small amount of ice-cold solvent to transfer any remaining crystals.[16]
-
Expert Insight: The solvent used for rinsing must be ice-cold to minimize re-dissolving the purified product.
-
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with one or two small portions of ice-cold solvent.[16] This removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.
-
Drying: Continue to draw air through the funnel for several minutes to partially dry the crystals.[16] Then, carefully transfer the crystals to a pre-weighed watch glass and allow them to air dry completely in a dust-free environment or in a vacuum oven at a temperature well below the solvent's boiling point.
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Solution(s) |
| Compound "oils out" | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated. | Re-heat the mixture to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. If the problem persists, switch to a lower-boiling point solvent. |
| No crystals form upon cooling | Too much solvent was used. / The solution is not sufficiently supersaturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. If that fails, add a "seed crystal" from a previous batch. As a last resort, boil off some of the solvent to increase the concentration and cool again. |
| Very low yield of crystals | Too much solvent was used. / The compound is too soluble in the cold solvent. / Premature crystallization during hot filtration. | Ensure the minimum amount of solvent is used. Cool the solution in an ice bath for a longer period. Consider a mixed-solvent system where the compound has lower cold-solvent solubility. Ensure glassware for hot filtration is properly pre-heated. |
| Crystals appear colored or impure | Colored impurities were not removed. / Rapid precipitation instead of slow crystallization. | Add a small amount of activated charcoal to the hot solution before hot filtration to adsorb colored impurities. Ensure the solution cools slowly and undisturbed. A second recrystallization may be necessary. |
Conclusion
The protocol described herein provides a robust and scientifically grounded method for the purification of this compound. By systematically selecting an appropriate solvent and carefully controlling the crystallization process, researchers can consistently obtain high-purity material essential for the integrity of their scientific endeavors. This guide serves not just as a set of instructions, but as a framework for critical thinking and problem-solving in the purification of novel solid compounds.
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Introduction: The Significance of the 2-Aminothiazole Scaffold
An Application Guide for the Synthesis of 4-Benzyl-1,3-thiazol-2-amine: Reagents, Conditions, and Mechanistic Insights
The this compound moiety is a cornerstone in modern medicinal chemistry. As a derivative of the 2-aminothiazole class, it serves as a "privileged scaffold"—a molecular framework that is recurrently found in compounds exhibiting a wide range of biological activities.[1][2] Thiazole derivatives are integral to numerous pharmaceuticals and natural products, demonstrating anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][3][4] The specific inclusion of a benzyl group at the 4-position provides a lipophilic handle that can be crucial for modulating a compound's interaction with biological targets, such as enzymes or receptors.[5][6]
This guide provides a comprehensive overview of the primary synthetic route to this compound, focusing on the renowned Hantzsch thiazole synthesis. We will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that influence the reaction's success, offering researchers and drug development professionals a practical and scientifically grounded resource.
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for preparing 2-aminothiazoles is the Hantzsch thiazole synthesis, first reported in the late 19th century.[2][7] This reaction is a cyclocondensation between an α-halocarbonyl compound and a thioamide-containing reagent.[2][8] For the synthesis of the title compound, the specific reactants are an α-haloketone, 1-halo-3-phenylpropan-2-one , and thiourea , which provides the requisite N-C-S fragment.[7][9]
The reaction is valued for its simplicity, use of readily available starting materials, and generally high yields.[7][10]
Caption: General scheme for the Hantzsch synthesis of this compound.
Mechanistic Insights: The Chemistry Behind the Cyclization
Understanding the reaction mechanism is critical for troubleshooting and optimization. The Hantzsch synthesis proceeds through a well-established sequence of nucleophilic attack, cyclization, and dehydration.[7][10]
-
Nucleophilic Attack (Sₙ2 Reaction): The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the α-carbon of the haloketone. This displaces the halide ion in a classic Sₙ2 reaction, forming an S-alkylated isothiourea intermediate.[7][10]
-
Intramolecular Cyclization: One of the amino groups of the isothiourea intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone. This step forms a five-membered heterocyclic ring, a hydroxythiazoline intermediate.[2]
-
Dehydration: The final step is the acid-catalyzed dehydration (elimination of a water molecule) of the hydroxythiazoline intermediate. This elimination results in the formation of a double bond within the ring, leading to the stable, aromatic 2-aminothiazole ring system.[10] The product is typically formed as its hydrohalide salt, which often precipitates from the reaction mixture.
Caption: Stepwise mechanism of the Hantzsch thiazole synthesis.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures for the synthesis of 4-benzyl-2-aminothiazole.[7][9]
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Key Role |
| 1-Chloro-3-phenylpropan-2-one | 168.62 | 10.0 g | 59.3 | α-Haloketone electrophile |
| Thiourea | 76.12 | 4.5 g | 59.1 | N-C-S building block |
| Ethanol (95-100%) | 46.07 | 100 mL | - | Solvent |
| Dilute Ammonia Solution | - | As needed | - | Neutralizing base |
| Diethyl Ether | 74.12 | As needed | - | Extraction solvent |
Step-by-Step Procedure
Caption: Workflow for the synthesis and purification of this compound.
-
Reaction Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Reagent Addition: To the flask, add ethanol (100 mL), thiourea (4.5 g), and 1-chloro-3-phenylpropan-2-one (10.0 g).[9]
-
Reflux: Heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. The product hydrohalide salt may precipitate upon cooling.
-
Solvent Removal: After cooling the reaction to room temperature, concentrate the mixture using a rotary evaporator to remove the ethanol.[9]
-
Work-up and Neutralization: Treat the resulting residue with a dilute aqueous ammonia solution. This step is crucial as it neutralizes the hydrohalide salt, converting the aminothiazole into its free base form, which is more soluble in organic solvents.[9]
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with diethyl ether. Collect the organic layer and repeat the extraction two more times to ensure complete recovery of the product.
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water or toluene). An alternative purification method involves dissolving the product in ether and adding HCl to precipitate the pure hydrochloride salt, which has a distinct melting point (127 °C).[9] The reported yield is approximately 79%.[9]
Key Reaction Parameters and Rationale
| Parameter | Choice & Rationale |
| α-Haloketone | Both 1-chloro- and 1-bromo-3-phenylpropan-2-one are effective. The bromo- derivative is more reactive due to bromide being a better leaving group, potentially leading to shorter reaction times, but the chloro- derivative is often more cost-effective and stable.[7] |
| Solvent | Ethanol or methanol are commonly used.[7][9] Protic solvents are effective at solvating the ionic intermediates and the final product salt. The reaction can also be performed under solvent-free conditions for a greener approach.[11] |
| Temperature | Refluxing is standard. The elevated temperature provides the necessary activation energy for the cyclization and dehydration steps, ensuring the reaction proceeds at a reasonable rate.[9] |
| Stoichiometry | A near-equimolar ratio of the α-haloketone and thiourea is typically used. A slight excess of one reagent may be employed to ensure the complete consumption of the other.[7] |
| Work-up Base | Ammonia, sodium carbonate, or sodium bicarbonate solutions are used to deprotonate the aminothiazole hydrohalide salt.[7][9] This converts the water-soluble salt into the organic-soluble free base, facilitating extraction. |
Characterization and Quality Control
Confirming the identity and purity of the synthesized this compound is essential.
-
Physical Properties: The free base is a solid. The hydrochloride salt has a reported melting point of 127 °C.[9]
-
Spectroscopic Analysis:
-
¹H-NMR: Expect to see characteristic signals for the aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm), the benzylic CH₂ protons (singlet, ~3.8 ppm), the thiazole ring proton (singlet, ~6.5-7.0 ppm), and the amino (NH₂) protons (broad singlet).[3]
-
¹³C-NMR: Signals corresponding to the carbons of the thiazole ring, the benzyl group, and the benzylic CH₂ will be present.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the compound (C₁₀H₁₀N₂S, MW: 190.27 g/mol ) should be observed.[12]
-
Infrared (IR) Spectroscopy: Key stretches include N-H (for the amine), C=N (thiazole ring), and aromatic C-H bands.[3]
-
Conclusion
The Hantzsch synthesis provides a robust and efficient pathway to this compound, a valuable scaffold for pharmaceutical research. By understanding the underlying mechanism and the critical role of each reagent and condition, researchers can confidently execute this synthesis and adapt it as needed. Proper work-up to isolate the free base and rigorous characterization are paramount to ensuring the quality of the final compound for subsequent applications in drug discovery and development.
References
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In Vitro Assay Protocols for 4-Benzyl-1,3-thiazol-2-amine: A Guide for Preclinical Anti-Inflammatory Drug Discovery
This comprehensive guide provides a suite of detailed in vitro assay protocols for the characterization of 4-Benzyl-1,3-thiazol-2-amine, a compound belonging to a class of thiazole derivatives with recognized anti-inflammatory potential.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel anti-inflammatory agents. The protocols herein are designed to be self-validating systems, providing a robust framework for assessing the compound's cytotoxicity, its impact on key inflammatory enzymes, and its modulatory effects on critical signaling pathways.
Introduction: The Therapeutic Potential of Thiazole Derivatives
Thiazole-containing compounds represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including significant anti-inflammatory properties.[3] The inflammatory response, while a crucial physiological process, can become dysregulated and contribute to the pathogenesis of numerous chronic diseases. Key mediators of inflammation include enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the arachidonic acid pathway, and signaling cascades such as the Nuclear Factor-kappa B (NF-κB) pathway, which orchestrates the expression of a multitude of pro-inflammatory genes.[4] this compound and its analogs have been identified as potential inhibitors of these inflammatory pathways, making them promising candidates for further investigation.[1][2][3]
The following protocols provide a structured approach to systematically evaluate the anti-inflammatory profile of this compound in vitro, starting from fundamental cytotoxicity assessment to detailed mechanistic studies.
Experimental Workflow Overview
A logical and stepwise approach is critical for the efficient and effective in vitro evaluation of a test compound. The following workflow is recommended for characterizing the anti-inflammatory properties of this compound.
Caption: Recommended experimental workflow for the in vitro evaluation of this compound.
PART 1: Foundational Assays: Cytotoxicity and General Anti-Inflammatory Potential
A critical first step in the in vitro assessment of any compound is to determine its effect on cell viability. This ensures that any observed anti-inflammatory effects are not simply a consequence of cytotoxicity. The MTT assay is a widely used colorimetric method for this purpose.[5][6][7][8] Subsequently, a simple and rapid in vitro assay for preliminary anti-inflammatory activity is the inhibition of protein denaturation, as protein denaturation is a well-documented cause of inflammation.[9]
1.1: Cell Viability Assessment using MTT Assay
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[5][6][10] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophages (or another suitable cell line) in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO.[11] From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations for testing. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Treatment: Remove the overnight culture medium from the cells and replace it with fresh medium containing the various concentrations of this compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Untreated Control Cells) x 100%.[6]
| Parameter | Recommended Condition |
| Cell Line | RAW 264.7 Murine Macrophages |
| Seeding Density | 1 x 10⁵ cells/well |
| Compound Concentrations | Serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µM) |
| Incubation Time | 24-48 hours |
| MTT Concentration | 5 mg/mL |
| Solubilization Agent | DMSO |
| Absorbance Wavelength | 570 nm |
1.2: Inhibition of Protein Denaturation Assay
Principle: Denaturation of proteins is a recognized cause of inflammation. This assay measures the ability of a compound to inhibit heat-induced denaturation of bovine serum albumin (BSA).[12]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of 1% aqueous solution of BSA and 0.5 mL of the test compound at various concentrations (e.g., 100, 200, 400, 800, 1600 µg/mL) in Tris buffer (0.05 M, pH 6.6).
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.[13]
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.[9]
-
Controls: Use a control solution containing only BSA and buffer. Diclofenac sodium can be used as a positive control.[9][13]
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100.
PART 2: Mechanistic Assays: Targeting Key Inflammatory Pathways
Based on the known anti-inflammatory properties of thiazole derivatives, investigating the effect of this compound on the COX and LOX enzymes, as well as the NF-κB signaling pathway, is a logical next step.
2.1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: This assay measures the peroxidase activity of COX enzymes. The presence of a COX inhibitor reduces the enzymatic activity, leading to a decrease in the fluorescent or colorimetric signal produced by the oxidation of a probe.
Protocol (Fluorometric):
-
Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, a suitable fluorometric probe, heme, and arachidonic acid in the provided assay buffer.
-
Assay Setup: In a 96-well black plate, add the assay buffer, heme, and fluorometric probe to all wells.
-
Enzyme and Inhibitor Addition: Add the diluted COX-1 or COX-2 enzyme to the respective wells, except for the blank. Add various concentrations of this compound or a reference inhibitor (e.g., Celecoxib for COX-2) to the test wells.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Start the reaction by adding the arachidonic acid solution to all wells.
-
Fluorescence Measurement: Immediately read the fluorescence intensity (e.g., Ex/Em = 535/590 nm) in a kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each inhibitor concentration and plot the data to calculate the IC₅₀ value.
| Parameter | Recommended Condition |
| Enzyme Source | Human Recombinant COX-1 and COX-2 |
| Substrate | Arachidonic Acid |
| Detection Method | Fluorometric |
| Positive Control | Indomethacin (non-selective), Celecoxib (COX-2 selective) |
2.2: 5-Lipoxygenase (5-LOX) Inhibition Assay
Principle: This assay measures the activity of 5-LOX, which converts arachidonic acid into leukotrienes. The inhibition of 5-LOX is determined by a decrease in the formation of its products, often measured using a fluorometric or cell-based ELISA method.
Protocol (Fluorometric):
-
Reagent Preparation: Prepare solutions of 5-LOX enzyme, a suitable fluorometric probe, and the substrate (e.g., linoleic acid or arachidonic acid) in the assay buffer.
-
Assay Setup: In a 96-well white plate, add the assay buffer, 5-LOX enzyme, and the probe to the wells.
-
Inhibitor Addition: Add various concentrations of this compound or a reference inhibitor (e.g., Zileuton) to the test wells.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Start the reaction by adding the substrate solution.
-
Fluorescence Measurement: Measure the fluorescence (e.g., Ex/Em = 500/536 nm) kinetically.
-
Data Analysis: Calculate the reaction rate and the percentage of inhibition to determine the IC₅₀ value.
| Parameter | Recommended Condition |
| Enzyme Source | Human Recombinant 5-LOX |
| Substrate | Linoleic Acid or Arachidonic Acid |
| Detection Method | Fluorometric |
| Positive Control | Zileuton |
2.3: NF-κB Signaling Pathway Analysis
Principle: The NF-κB signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[8] The inhibitory effect of this compound on this pathway can be assessed by measuring the levels of key phosphorylated proteins and the nuclear translocation of p65 via Western blotting.
Caption: The canonical NF-κB signaling pathway and a hypothesized point of inhibition.
Protocol (Western Blot):
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours. Subsequently, stimulate the cells with 1 µg/mL of LPS for 30 minutes to activate the NF-κB pathway.[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies specific for p-IKK, IKK, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and the levels of IκBα to the loading control.
| Primary Antibody | Expected Observation with Effective Inhibition |
| Phospho-IKKα/β | Decreased phosphorylation |
| Phospho-IκBα | Decreased phosphorylation |
| IκBα | Increased levels (inhibition of degradation) |
| Phospho-NF-κB p65 | Decreased phosphorylation |
| NF-κB p65 (Nuclear Fraction) | Decreased levels in the nucleus |
2.4: Tumor Necrosis Factor-alpha (TNF-α) Release Assay
Principle: TNF-α is a key pro-inflammatory cytokine whose production is largely regulated by the NF-κB pathway. This assay quantifies the amount of TNF-α secreted into the cell culture medium following inflammatory stimulation, using a sandwich enzyme-linked immunosorbent assay (ELISA).
Protocol (ELISA):
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with non-toxic concentrations of this compound for 2 hours, followed by stimulation with 1 µg/mL of LPS for 18-24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the collected supernatants and TNF-α standards to a 96-well plate pre-coated with a TNF-α capture antibody.
-
Incubating to allow TNF-α to bind to the capture antibody.
-
Washing the plate and adding a biotin-conjugated detection antibody.
-
Incubating and washing, followed by the addition of a streptavidin-HRP conjugate.
-
A final wash and addition of a TMB substrate to develop a colored product.
-
Stopping the reaction with a stop solution.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the absorbance values of the known TNF-α standards. Use this curve to determine the concentration of TNF-α in the test samples.
Data Interpretation and Concluding Remarks
The collective data from these assays will provide a comprehensive in vitro anti-inflammatory profile of this compound. A successful outcome would be the demonstration of potent inhibitory activity in the mechanistic assays at non-cytotoxic concentrations. The IC₅₀ values obtained from the enzyme inhibition and cytokine release assays will be crucial for structure-activity relationship (SAR) studies and for guiding further lead optimization. The Western blot analysis will provide valuable insights into the compound's mechanism of action at the molecular level.
This systematic approach ensures a thorough and scientifically rigorous evaluation of this compound, laying a solid foundation for its potential development as a novel anti-inflammatory therapeutic agent.
References
- BenchChem. (2025). Application Notes and Protocols for Measuring 5-Lipoxygenase (5-LOX) Inhibition In Vitro. BenchChem.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- BenchChem. (2025). Application Note: MTT Assay for Viability and Cytotoxicity in Suspension Cell Lines. BenchChem.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- CLYTE Technologies. (2025).
- National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA)
- BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-27 In Vitro Enzyme Assay. BenchChem.
- BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
- Elabscience. (n.d.). Human TNF-α (Tumor Necrosis Factor Alpha) ELISA Kit. Elabscience.
- Sigma-Aldrich. (n.d.). Tumor Necrosis Factor-α ELISA Kit, Human (CKH200A) - Bulletin. Sigma-Aldrich.
- BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). BioVision.
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Application Notes and Protocols for Determining the Cellular Activity of 4-Benzyl-1,3-thiazol-2-amine
Introduction: Unveiling the Therapeutic Potential of 4-Benzyl-1,3-thiazol-2-amine
This compound is a heterocyclic compound featuring a thiazole nucleus, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[1] Derivatives of the 4-benzyl-1,3-thiazole scaffold have been investigated for various therapeutic properties, notably as potential anti-inflammatory and anticancer agents.[1][2][3][4] The design of such compounds often leverages analogue-based approaches, drawing from the structures of known inhibitors of inflammatory pathways, such as dual COX/LOX inhibitors.[2][3]
Given the promising background of the thiazole scaffold, it is imperative to systematically evaluate the biological activity of novel derivatives like this compound. Cell-based assays are indispensable tools in the initial stages of drug discovery, offering a physiologically relevant context to assess a compound's efficacy and mechanism of action.[5][6][7][8] These assays bridge the gap between in vitro biochemical screens and in vivo studies, providing crucial insights into a compound's effects on cellular processes such as viability, proliferation, and specific signaling pathways.[7][9]
This guide provides a comprehensive, multi-tiered strategy for characterizing the cellular activity of this compound. We will detail robust, validated protocols for a suite of cell-based assays, designed to first establish a cytotoxicity profile and then to elucidate the underlying mechanisms, with a focus on potential anti-inflammatory and pro-apoptotic activities.
Tier 1: Foundational Analysis - Cytotoxicity and Cell Viability
The initial step in characterizing any novel compound is to determine its effect on cell viability. This foundational data is critical for identifying a therapeutic window and for guiding the concentrations used in subsequent, more complex assays. The MTT assay is a widely adopted, reliable, and straightforward colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[10][11]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10][11] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[10][12]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound (stock solution in DMSO)
-
Appropriate cancer or immune cell line (e.g., HeLa, Jurkat, RAW 264.7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl)[13]
-
96-well flat-bottom sterile plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells with medium only for background control.[12][13] Incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Cell Treatment: Carefully remove the old medium and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[13]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate.[11] Add 150 µL of solubilization solution to each well.[11]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[13]
Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the medium-only wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Determine IC₅₀: Plot the Percent Viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
| Parameter | Description | Example Data |
| Cell Line | Human cervical cancer | HeLa |
| Treatment Duration | 48 hours | 48 hours |
| IC₅₀ | Concentration for 50% inhibition | 15.2 µM |
| Maximum Inhibition | Highest observed inhibition | 92% at 100 µM |
| Vehicle Control | 0.1% DMSO | 100% Viability |
Tier 2: Mechanistic Insight - Apoptosis vs. Necrosis
If this compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. Differentiating between apoptosis (programmed cell death) and necrosis is crucial, as apoptosis is generally the preferred mechanism for anticancer agents. The Annexin V and Propidium Iodide (PI) assay is the gold standard for this purpose.[14][15]
Principle of the Annexin V & PI Assay
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein with a high affinity for PS in the presence of calcium, and when conjugated to a fluorophore (e.g., FITC), it can identify early apoptotic cells.[15][16] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells. It can only enter cells in late-stage apoptosis or necrosis where membrane integrity is compromised.[14][15] By using both stains, one can distinguish between four cell populations via flow cytometry:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (rarely observed)
Experimental Workflow: Annexin V & PI Staining
Caption: Workflow for Apoptosis Detection using Annexin V & PI.
Detailed Protocol: Annexin V & PI Assay
Materials:
-
Cells treated with this compound (at IC₅₀ and 2x IC₅₀ concentrations) and vehicle control
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in a 6-well plate with the compound at the determined IC₅₀ concentration for a suitable time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure inclusion of the apoptotic population.[14] Centrifuge the collected cells.
-
Washing: Wash the cells once with cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI staining solution.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[16] Be sure to include unstained, PI-only, and Annexin V-only controls for proper compensation and gating.
Data Analysis and Interpretation
The flow cytometer will generate quadrant plots from which the percentage of cells in each population can be quantified.
| Quadrant | Cell Population | Vehicle Control (%) | Treated (IC₅₀) (%) |
| Lower Left (Q4) | Live (Annexin V- / PI-) | 95.1 | 45.3 |
| Lower Right (Q3) | Early Apoptotic (Annexin V+ / PI-) | 2.5 | 40.1 |
| Upper Right (Q2) | Late Apoptotic (Annexin V+ / PI+) | 1.9 | 12.5 |
| Upper Left (Q1) | Necrotic (Annexin V- / PI+) | 0.5 | 2.1 |
A significant increase in the Annexin V+ populations (early and late apoptotic) upon treatment indicates that this compound induces cell death primarily through apoptosis.
Tier 3: Target Pathway Elucidation - NF-κB Signaling
Given that many thiazole derivatives exhibit anti-inflammatory properties, investigating the effect of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway is a logical next step.[2][18] The NF-κB pathway is a critical regulator of inflammation, and its inhibition is a key therapeutic strategy.[19] A luciferase reporter assay is a highly sensitive and quantitative method to measure the transcriptional activity of NF-κB.[19][20]
Principle of the NF-κB Luciferase Reporter Assay
This assay utilizes a cell line that has been stably or transiently transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements.[19][20] When the NF-κB pathway is activated (e.g., by a stimulant like TNF-α), transcription factors bind to these response elements and drive the expression of luciferase. The amount of light produced upon addition of the luciferase substrate (luciferin) is directly proportional to the level of NF-κB transcriptional activity.[21] A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used to normalize for transfection efficiency and cell number.[19]
Signaling Pathway: NF-κB Activation and Inhibition
Caption: Simplified NF-κB signaling pathway and potential inhibition point.
Detailed Protocol: NF-κB Luciferase Reporter Assay
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB firefly luciferase reporter plasmid and Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or similar serum-free medium
-
Tumor Necrosis Factor-alpha (TNF-α) as a stimulant
-
Dual-Luciferase® Reporter Assay System
-
Luminometer-compatible 96-well opaque white plates
Procedure:
-
Transfection (Day 1): Co-transfect HEK293 cells in a 96-well plate with the NF-κB firefly luciferase reporter and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[19] Incubate for 24 hours.
-
Compound Treatment (Day 2): Remove the transfection medium. Add 100 µL of medium containing serial dilutions of this compound or vehicle control. Incubate for 1-2 hours.[19]
-
Stimulation: Add TNF-α to all wells (except the unstimulated control) to a final concentration of 20 ng/mL (this should be optimized beforehand).[19] Incubate for 6-8 hours.
-
Cell Lysis (Day 2, evening): Wash cells with PBS. Add 20-50 µL of Passive Lysis Buffer to each well and lyse the cells according to the assay kit instructions.
-
Luciferase Measurement:
Data Analysis and Interpretation
-
Normalize Data: For each well, calculate the ratio of Firefly Luciferase activity to Renilla Luciferase activity.
-
Normalized Ratio = Signal 1 / Signal 2
-
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 - [((Normalized Ratio of Treated/Stimulated - Normalized Ratio of Unstimulated) / (Normalized Ratio of Vehicle/Stimulated - Normalized Ratio of Unstimulated)) * 100]
-
-
Determine IC₅₀: Plot the Percent Inhibition against the log of the compound concentration to calculate the IC₅₀ for NF-κB pathway inhibition.
| Parameter | Description | Example Data |
| Stimulant | TNF-α | 20 ng/mL |
| Fold Induction (Stimulated vs. Unstimulated) | Measure of assay window | 50-fold |
| IC₅₀ | Concentration for 50% inhibition of NF-κB activity | 8.5 µM |
| Vehicle Control | 0.1% DMSO + TNF-α | 0% Inhibition |
Conclusion and Future Directions
This structured, three-tiered approach provides a robust framework for the initial characterization of this compound. By progressing from general cytotoxicity to specific mechanisms like apoptosis and pathway modulation, researchers can efficiently build a comprehensive profile of the compound's cellular activity. Positive results, particularly in the apoptosis and NF-κB assays, would provide a strong rationale for further investigation.
Subsequent studies could explore other relevant pathways. Given that many signaling cascades, including inflammatory and survival pathways, are regulated by protein kinases, a logical next step could be to screen the compound against a panel of kinases using cell-based target engagement assays.[22][23][24][25] This would further refine our understanding of its molecular targets and solidify its potential as a therapeutic lead.
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COX-2 inhibition assay using 4-Benzyl-1,3-thiazol-2-amine
An In-Depth Guide to the In Vitro Inhibition of Cyclooxygenase-2 (COX-2) by 4-Benzyl-1,3-thiazol-2-amine
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for assessing the inhibitory potential of this compound against human recombinant Cyclooxygenase-2 (COX-2). The document delves into the scientific rationale behind selective COX-2 inhibition, the biochemical principles of the assay, and a step-by-step methodology for researchers in pharmacology and drug development. It is designed to be a self-validating guide, incorporating critical controls and field-proven insights to ensure data integrity and reproducibility.
Introduction: The Rationale for Selective COX-2 Inhibition
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the central enzyme in the biosynthetic pathway that converts arachidonic acid into prostanoids, which are critical mediators of inflammation, pain, and fever.[1][2][3] The enzyme exists as two primary isoforms, COX-1 and COX-2.[4][5]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, such as protecting the gastric mucosa and maintaining kidney function.[1][2][6]
-
COX-2 is typically not present in most cells under normal conditions but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.[1][2][5][7]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2.[6] While this provides effective anti-inflammatory action, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal issues like ulcers and bleeding.[7] This has driven the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory relief while minimizing the gastrointestinal toxicity associated with COX-1 inhibition.[5][7]
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, present in numerous FDA-approved drugs and recognized for a wide spectrum of pharmacological activities, including anti-inflammatory properties.[8][9][10] Specifically, derivatives of 4-benzyl-1,3-thiazole have been synthesized and investigated as potential anti-inflammatory agents, making this compound a compound of significant interest for its potential as a selective COX-2 inhibitor.[11][12][13][14] This guide provides the necessary framework to rigorously evaluate this hypothesis.
Principle of the Assay
This protocol employs a fluorometric method to measure the peroxidase activity of the COX-2 enzyme. The assay is based on a two-step enzymatic reaction:
-
Cyclooxygenase Activity: The COX component of the enzyme converts the substrate, arachidonic acid, into the unstable intermediate Prostaglandin G2 (PGG2).
-
Peroxidase Activity: The peroxidase component of the enzyme then reduces PGG2 to Prostaglandin H2 (PGH2).
This peroxidase reaction is coupled with the oxidation of a fluorogenic probe. The oxidized probe generates a highly fluorescent product, and the rate of its formation is directly proportional to the COX-2 activity.[1][2][15] When an inhibitor like this compound is present, it binds to the COX-2 enzyme, reducing its activity and leading to a quantifiable decrease in the fluorescence signal. The half-maximal inhibitory concentration (IC50) can then be determined by measuring the enzyme's activity across a range of inhibitor concentrations.
Caption: COX-2 signaling pathway and the point of inhibition.
Materials and Reagents
-
Substrate: Arachidonic Acid solution (Store at -20°C)[1][16]
-
Buffer: COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[18][19]
-
Detection: COX Probe (Fluorometric, e.g., Amplex™ Red or similar)[20]
-
Test Compound: this compound
-
Positive Control: Celecoxib (a known selective COX-2 inhibitor)[1]
-
Solvent: Dimethyl sulfoxide (DMSO), sequencing grade
-
Plate: 96-well solid white, flat-bottom microplate
-
Equipment: Fluorescence microplate reader capable of excitation at ~535 nm and emission at ~587 nm, multichannel pipette, ice bucket, standard laboratory consumables.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format and includes all necessary controls for a self-validating experiment. All samples and controls should be run in triplicate.
Reagent Preparation
Causality Insight: Proper reagent preparation is critical. The enzyme is temperature-sensitive and must be kept on ice. The arachidonic acid substrate is prone to oxidation and should be prepared fresh.
-
COX Assay Buffer: Prepare the buffer as required (e.g., 0.1 M Tris-HCl, pH 8.0). Equilibrate to 25°C before use.[19]
-
Human Recombinant COX-2: Reconstitute the lyophilized enzyme in purified water to the stock concentration specified by the manufacturer. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1][2] On the day of the assay, thaw an aliquot on ice and dilute to the final working concentration with cold COX Assay Buffer. Keep the diluted enzyme on ice at all times. [2][19]
-
Test Compound Stock (10 mM): Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Positive Control Stock (10 mM): Dissolve Celecoxib in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilutions: Perform serial dilutions of the Test Compound and Positive Control stocks in DMSO. Then, create a final 10X working solution for each concentration by diluting with COX Assay Buffer. This minimizes the final DMSO concentration in the assay wells to ≤1%, preventing solvent interference.[2]
-
Arachidonic Acid (Substrate): Prepare the substrate solution immediately before use according to the manufacturer's protocol, often involving dilution in ethanol and a base like NaOH or KOH, followed by final dilution in assay buffer.[1][16] This solution is typically stable for only about one hour.[2][16]
-
Reaction Mix: Prepare a master mix for the number of wells required. For each well, combine COX Assay Buffer, COX Probe, and any required cofactors (e.g., Heme) as specified by the probe manufacturer.[1]
Assay Procedure
Caption: High-level workflow for the COX-2 inhibition assay.
-
Plate Setup: Design a plate map for all conditions:
-
Blank (Background): Wells containing Assay Buffer but no enzyme.
-
Enzyme Control (100% Activity): Wells containing enzyme and vehicle (e.g., 1% DMSO in buffer).[1]
-
Inhibitor Control (Positive Control): Wells with enzyme and various concentrations of Celecoxib.
-
Test Sample: Wells with enzyme and various concentrations of this compound.
-
-
Inhibitor Addition: Add 10 µL of the appropriate 10X working solution of the test compound, positive control, or vehicle to the designated wells.
-
Reaction Mix Addition: Add 80 µL of the Reaction Mix (containing the diluted COX-2 enzyme) to all wells except the "Blank" wells. To the "Blank" wells, add a mix containing buffer and probe but no enzyme.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at 25°C.[15]
-
Reaction Initiation: Using a multichannel pipette, add 10 µL of the freshly prepared Arachidonic Acid solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader and begin measuring the fluorescence (Ex = 535 nm, Em = 587 nm) every minute for 5 to 10 minutes at 25°C.[1][2]
Data Analysis and IC50 Determination
-
Calculate Reaction Rate: For each well, plot the relative fluorescence units (RFU) against time (minutes). Determine the slope (V = ΔRFU / Δt) in the linear portion of the curve. This slope represents the initial reaction rate.[1]
-
Correct for Background: Subtract the average rate of the "Blank" wells from the rate of all other wells.
-
Calculate Percent Inhibition: Use the rate of the "Enzyme Control" (100% activity) to calculate the percentage of inhibition for each inhibitor concentration using the following formula:[15]
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
Where:
-
V_control is the rate of the Enzyme Control well.
-
V_inhibitor is the rate of the well with the inhibitor.
-
-
Determine IC50 Value: Plot the calculated % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) curve. The program will calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[21][22]
Data Presentation and Expected Results
The results should be summarized in a clear, tabular format. The IC50 value provides a quantitative measure of the potency of this compound as a COX-2 inhibitor.
| Compound | Concentration (µM) | Avg. Rate (RFU/min) | % Inhibition | IC50 (µM) |
| Enzyme Control (Vehicle) | 0 | 250.0 | 0% | N/A |
| This compound | 0.01 | 235.5 | 5.8% | |
| 0.1 | 201.0 | 19.6% | ||
| 1.0 | 130.2 | 47.9% | ~1.1 | |
| 10.0 | 45.1 | 82.0% | ||
| 100.0 | 15.3 | 93.9% | ||
| Celecoxib (Control) | 0.001 | 241.2 | 3.5% | |
| 0.01 | 198.7 | 20.5% | ||
| 0.1 | 115.0 | 54.0% | ~0.09 | |
| 1.0 | 22.5 | 91.0% | ||
| 10.0 | 10.1 | 96.0% |
Note: The data presented above are for illustrative purposes only and should be replaced with experimental results. The successful execution of the assay should yield a well-defined sigmoidal curve for both the test compound and the positive control, allowing for a reliable IC50 determination.
References
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- COX-2 Inhibitors: What They Are, Uses & Side Effects. (n.d.). Cleveland Clinic. [Link]
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- Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. (2021). Current Topics in Medicinal Chemistry. [Link]
- COX-2 Biochemical Activity Assay Service. (n.d.). Reaction Biology. [Link]
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. [Link]
- COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2020). Molecules. [Link]
- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2023). RSC Medicinal Chemistry. [Link]
- Cox 2 inhibitors. (2017). Slideshare. [Link]
- Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2013). Journal of Visualized Experiments. [Link]
- COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
- Vane, J. R., & Botting, R. M. (1995). Mechanism of action of anti-inflammatory drugs.
- (A) Activity graph for cyclooxygenase assessed by biochemical assay... (n.d.).
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- Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Deriv
- Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. (2002). Diva-portal.org. [Link]
- In-cell Western Assays for IC50 Determin
- Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. (2012). Medicinal Chemistry Research. [Link]
- How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? (2020).
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- Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (2016). Scientific Reports. [Link]
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Cytotoxicity testing of 4-Benzyl-1,3-thiazol-2-amine on cancer cell lines
Application Note & Protocol
Topic: Comprehensive Cytotoxicity Profiling of 4-Benzyl-1,3-thiazol-2-amine on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with many derivatives demonstrating significant therapeutic potential, including anticancer activity.[1][2] The compound this compound belongs to this promising class of molecules.[3] The initial characterization of any potential anticancer agent requires a thorough evaluation of its cytotoxic effects to determine its potency and selectivity against cancer cells.
This document serves as a detailed guide for researchers, providing both the scientific rationale and step-by-step protocols for assessing the cytotoxicity of this compound. We will detail two complementary, widely-used assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity to directly assess cytotoxicity.[4] By employing both methods, researchers can obtain a more complete and robust profile of the compound's cellular impact.
Scientific Background & Rationale
The Thiazole Moiety in Oncology
The 1,3-thiazole ring is a "privileged structure" in drug discovery. Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide range of biological targets.[1] Several approved anticancer drugs, such as Dasatinib, feature a thiazole core, highlighting its clinical relevance.[1] Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of crucial cellular kinases (e.g., PI3K/Akt), and disruption of microtubule assembly.[2][5] Therefore, investigating a novel thiazole-containing compound like this compound for anticancer activity is a scientifically grounded endeavor.
Principles of the Selected Cytotoxicity Assays
To ensure a comprehensive assessment, we utilize two assays that measure different aspects of cell health.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for measuring cell viability. The core principle is the reduction of the yellow tetrazolium salt, MTT, into a purple formazan product by mitochondrial reductase enzymes, primarily succinate dehydrogenase. This enzymatic activity is only present in metabolically active, living cells. Therefore, the amount of purple formazan produced is directly proportional to the number of viable cells. This assay provides a robust measure of the compound's ability to inhibit cell growth or induce metabolic shutdown.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures cytotoxicity by quantifying the amount of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[6] The assay uses an enzymatic reaction that ultimately leads to the formation of a colored product, the intensity of which is proportional to the amount of LDH released and, consequently, the number of dead cells.[7] This method directly quantifies cell death due to membrane lysis.
Using both assays provides a self-validating system. For example, a decrease in viability (MTT) coupled with an increase in LDH release strongly indicates that the compound is cytotoxic and causes cell lysis. Conversely, a decrease in viability without a significant increase in LDH release might suggest a cytostatic effect (inhibition of proliferation) or a mode of cell death that does not immediately rupture the cell membrane.
Experimental Design & Overall Workflow
The workflow for evaluating the cytotoxicity of this compound is a systematic process designed for reproducibility and accuracy. It begins with cell line selection and maintenance, followed by compound treatment, execution of the cytotoxicity assays, and finally, data analysis to determine key parameters like the half-maximal inhibitory concentration (IC₅₀).
Caption: Intrinsic and extrinsic apoptosis pathways.
Conclusion
This application note provides a comprehensive framework for evaluating the cytotoxic effects of this compound on cancer cell lines. By integrating two distinct assays, the MTT for cell viability and the LDH for membrane integrity, researchers can generate robust and reliable data. The detailed protocols and scientific rationale presented herein offer a solid foundation for the preliminary screening of this, and other, novel thiazole derivatives, paving the way for further mechanistic studies to uncover their full potential as anticancer agents.
References
- Fulda, S., & Debatin, K. M. (2006). Apoptosis pathways in cancer and cancer therapy. PubMed.
- Al-Ostoot, F. H., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
- Abcam. (n.d.).
- BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. BenchChem.
- Yurttaş, L., et al. (2016).
- Choi, J. H., & Lee, J. Y. (2021). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. MDPI.
- Carneiro, B. A., & El-Deiry, W. S. (2020). Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. PMC.
- Chan, F. K. M., et al. (2011).
- Kamal, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed.
- Creative Bioarray. (n.d.). Cell Viability Assays.
- Sigma-Aldrich. (n.d.).
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- Tian, X., & Gewirtz, D. A. (2024). Targeting apoptotic pathways for cancer therapy.
- Yurttaş, L., et al. (2020). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Taylor & Francis Online.
- Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io.
- MolecularCloud. (2025). Cell Viability Assays: An Overview. MolecularCloud.
- Brown, A., & Kaczmarek, A. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC.
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- Al-Suwaidan, I. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Abcam. (n.d.).
- Cell Biologics Inc. (n.d.). LDH Assay. Cell Biologics Inc.
- InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. InvivoGen.
- Roche. (n.d.).
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol v1.
- University of California, San Diego. (2025).
- Abcam. (n.d.). Cell viability assays. Abcam.
- Weigand, M. A., et al. (2009). Cytotoxicity MTT Assay Protocols and Methods.
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- Eliwa, E., et al. (2025). Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. PubMed.
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Application Notes and Protocols: 4-Benzyl-1,3-thiazol-2-amine as a Versatile Scaffold for Drug Design
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of the 4-benzyl-1,3-thiazol-2-amine scaffold in modern drug discovery. This document details the rationale behind its selection, step-by-step synthetic protocols, methodologies for biological evaluation, and insights into its structure-activity relationship (SAR) for the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and anticancer research.
Introduction: The Privileged Nature of the this compound Scaffold
The 1,3-thiazole ring is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and ability to engage in crucial molecular interactions with biological targets.[1][2] The this compound scaffold, in particular, has emerged as a "privileged structure" due to its synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives. These activities span a wide range of therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant applications.[3][4][5]
The strategic placement of the benzyl group at the 4-position and the primary amine at the 2-position provides an excellent framework for chemical modification. The benzyl moiety can be readily substituted to modulate lipophilicity and explore hydrophobic interactions within target binding sites, while the 2-amino group serves as a versatile handle for the introduction of various pharmacophoric elements through acylation, alkylation, or Schiff base formation. This inherent modularity allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Synthesis of the Core Scaffold and its Derivatives
The cornerstone of any drug discovery program based on this scaffold is a robust and efficient synthetic route. The Hantzsch thiazole synthesis is the most common and reliable method for the preparation of 2-aminothiazoles.
Protocol: Synthesis of this compound (Core Scaffold)
This protocol details the synthesis of the parent scaffold via the Hantzsch condensation of 1-chloro-3-phenylpropan-2-one and thiourea.
Materials:
-
1-chloro-3-phenylpropan-2-one
-
Thiourea
-
Ethanol (absolute)
-
Diluted ammonia solution
-
Diethyl ether
-
Hydrochloric acid (for hydrochloride salt formation, optional)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-3-phenylpropan-2-one (10 g) and thiourea (3.9 g) to 100 mL of absolute ethanol.[2]
-
Reflux: Heat the reaction mixture to reflux with constant stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After completion, allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Work-up: To the resulting residue, add a diluted ammonia solution to neutralize the hydrohalide salt of the product. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of its hydrochloride salt is reported to be 127°C.[2]
Derivatization Strategies
The 2-amino group of the scaffold is the primary site for derivatization to generate a library of analogues for biological screening.
Reaction with various acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) introduces amide functionalities, which can act as hydrogen bond donors and acceptors, crucial for target interaction.
Condensation with a diverse range of aldehydes and ketones yields Schiff bases, which can be further reduced to secondary amines, providing conformational flexibility and additional points for interaction.
Application in Anti-Inflammatory Drug Design
A significant application of the this compound scaffold is in the development of novel anti-inflammatory agents, particularly dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] Dual inhibition is a promising strategy to achieve potent anti-inflammatory effects with a potentially improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[6]
Mechanism of Action: Dual COX/LOX Inhibition
The inflammatory cascade is primarily mediated by the metabolic products of arachidonic acid, which is converted to prostaglandins by COX enzymes and to leukotrienes by LOX enzymes.[7] By simultaneously inhibiting both pathways, derivatives of the this compound scaffold can effectively reduce the production of these pro-inflammatory mediators.
Caption: Dual inhibition of COX and LOX pathways by this compound derivatives.
Protocol: In Vitro COX-1/COX-2 and 5-LOX Inhibition Assays
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against COX and LOX enzymes. Commercially available inhibitor screening kits are often employed for this purpose.
Materials:
-
Synthesized thiazole derivatives
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
5-LOX enzyme (human recombinant or from a suitable source)
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric detection reagents (as per kit instructions)
-
Standard inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2, Zileuton for 5-LOX)
-
Assay buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and standard inhibitors in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, enzyme (COX-1, COX-2, or 5-LOX), and the test compound or standard inhibitor at various concentrations.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at the recommended temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate, arachidonic acid, to each well to initiate the enzymatic reaction.
-
Detection: After a defined incubation period, stop the reaction and add the detection reagent according to the kit's protocol. The product formation is measured colorimetrically or fluorometrically using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using a suitable software.
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent dual COX/LOX inhibition.
-
Substitution at the 2-amino position: Introduction of carbalkoxy amino or aryl amino side chains at the 2-position has been shown to be crucial for activity. In one study, derivatives with a carbalkoxy amino side chain exhibited superior anti-inflammatory activity compared to those with an aryl amino function.[1]
-
Substitution at the 5-position: The introduction of a substituted phenyl carbonyl group at the 5-position of the thiazole ring has been found to enhance anti-inflammatory potency.[1]
-
Substitution on the 4-benzyl group: Modifications to the phenyl ring of the benzyl group can influence the compound's interaction with the hydrophobic channels of the COX and LOX active sites.
| Compound ID | R1 (at 2-position) | R2 (at 5-position) | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) | Reference |
| RS11 | Phenylamino | p-Methoxybenzoyl | 54.3 ± 1.22 | [1] |
| RS13 | Phenylamino | p-Chlorobenzoyl | 51.2 ± 2.11 | [1] |
| RS31 | Carbethoxyamino | p-Methoxybenzoyl | 60.8 ± 1.45 | [1] |
| RS33 | Carbethoxyamino | p-Chlorobenzoyl | 44.4 ± 2.43 | [1] |
| Ibuprofen | - | - | 45.2 ± 1.87 | [1] |
| Rofecoxib | - | - | 49.3 ± 2.01 | [1] |
The presented data is from an in vivo carrageenan-induced rat paw edema model and illustrates the superior efficacy of certain derivatives compared to standard drugs.
Application in Anticancer Drug Design
The this compound scaffold has also demonstrated significant potential in the development of novel anticancer agents. Its derivatives have shown cytotoxic activity against a variety of human cancer cell lines.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized thiazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer activity of this compound derivatives is highly dependent on the nature and position of the substituents.
-
Substitution at the 5-position: The presence of a benzyl group at the 5-position, in addition to the one at the 4-position, has been explored. For instance, N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide has shown significant growth inhibition against a panel of cancer cell lines.[7]
-
Modifications at the 2-amino group: The introduction of imidazole-2-carboxamide moieties at the 2-amino position has yielded compounds with promising cytotoxic effects.[7]
| Compound ID | Cancer Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) | Reference |
| 3c | Leukemia (SR) | 0.03 | 0.24 | 1.86 | [7] |
| 3c | Melanoma (LOX IMVI) | 0.02 | 0.20 | 1.82 | [7] |
| 3c | Ovarian Cancer (OVCAR-3) | 0.04 | 0.29 | 2.19 | [7] |
| 3c | Breast Cancer (HS 578T) | 0.04 | 0.32 | 2.45 | [7] |
GI₅₀: 50% growth inhibition; TGI: total growth inhibition; LC₅₀: 50% lethal concentration. Compound 3c is N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable and versatile platform for the design and development of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for medicinal chemistry campaigns. The insights gained from SAR studies, particularly in the context of dual COX/LOX inhibition and anticancer activity, provide a rational basis for the future design of more potent and selective drug candidates. Further exploration of this scaffold, including the use of computational modeling to guide derivatization and the investigation of its potential in other therapeutic areas, is warranted and holds significant promise for the discovery of new medicines.
Caption: Iterative drug design workflow utilizing the this compound scaffold.
References
- Sharma, R. N., Xavier, F. P., Vasu, K. K., Chaturvedi, S. C., & Pancholi, S. S. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-897. [Link]
- PrepChem. (n.d.). Synthesis of 4-benzyl 2-amino thiazole.
- Bentham Science. (n.d.). Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents.
- Rasayan Journal of Chemistry. (2018). SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES.
- PubMed. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach.
- MDPI. (2023). In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors.
- PMC. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors.
- Semantic Scholar. (2020). Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides.
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Application Notes & Protocols for the Synthesis of 4-Benzyl-1,3-thiazol-2-amine Derivatives for SAR Studies
Abstract
The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] This application note provides a comprehensive guide for researchers on the synthesis of a focused library of 4-benzyl-1,3-thiazol-2-amine derivatives. We delve into the strategic rationale behind the synthetic pathway, offer a detailed, step-by-step protocol for the Hantzsch thiazole synthesis, and outline robust analytical methods for characterization and purity assessment. Furthermore, we discuss the principles of Structure-Activity Relationship (SAR) studies, guiding the design of analogs to probe the chemical space and optimize for desired biological activity. This document is intended to empower researchers in drug discovery to efficiently synthesize and evaluate novel 2-aminothiazole-based compounds.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in modern drug discovery, exhibiting a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] Its prevalence in clinically successful drugs such as the tyrosine kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib underscores the therapeutic potential of this heterocyclic system.[4][6]
The structural rigidity of the thiazole ring, combined with the hydrogen bonding capabilities of the 2-amino group, allows for specific and high-affinity interactions with various biological targets. The 4-benzyl substituent provides a versatile anchor point for exploring lipophilic pockets in target proteins, making the this compound scaffold an excellent starting point for generating diverse chemical libraries for SAR exploration.
Synthetic Strategy: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains the most prevalent and efficient method for constructing the 2-aminothiazole ring system.[4][7][8] This classical condensation reaction involves the reaction of an α-haloketone with a thioamide or thiourea.[7][9][10]
Mechanistic Rationale
The reaction proceeds via a well-established mechanism. The sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. A subsequent dehydration step yields the aromatic 2-aminothiazole ring.[10]
Causality of Experimental Choices:
-
Solvent: Ethanol is a common solvent as it effectively dissolves both the α-haloketone and thiourea, facilitating the reaction.[11][12] Its boiling point allows for reactions to be conducted at a moderate reflux temperature, increasing the reaction rate without promoting significant side reactions.
-
Temperature: Heating the reaction mixture to reflux provides the necessary activation energy for both the initial SN2 reaction and the subsequent cyclization and dehydration steps.[11][12]
-
Work-up: The use of a weak base, such as sodium carbonate, during the work-up is crucial to neutralize any hydrohalic acid formed during the reaction and to deprotonate the aminothiazole product, facilitating its precipitation and isolation.[7][11]
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis of the core scaffold. Modifications to the starting materials can be made to generate a library of derivatives.
Materials:
-
1-Chloro-3-phenyl-2-propanone (α-haloketone)
-
Thiourea
-
Ethanol, anhydrous
-
5% Sodium Carbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, reflux condenser, magnetic stirrer with hotplate, rotary evaporator, and filtration apparatus.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-chloro-3-phenyl-2-propanone (10.0 g, 59.3 mmol) and thiourea (4.5 g, 59.1 mmol) in 100 mL of anhydrous ethanol.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring for 2 hours.[12] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Cooling and Concentration: After completion, allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.[12]
-
Work-up: To the resulting residue, add 50 mL of 5% aqueous sodium carbonate solution and stir for 15 minutes.[7] Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).[12]
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system to afford the pure this compound.
Characterization and Purity Assessment
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic and chromatographic techniques should be employed.[13]
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural elucidation and confirmation of proton environment. | Signals corresponding to the aromatic protons of the benzyl group, the methylene protons, the thiazole ring proton, and the amine protons. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for the carbons of the thiazole ring, the benzyl group, and the methylene carbon. |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment.[13] | A single major peak indicating high purity. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for N-H stretching of the amine, C=N stretching of the thiazole ring, and aromatic C-H stretching. |
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to medicinal chemistry, providing insights into how structural modifications of a lead compound affect its biological activity.[14] For the this compound scaffold, SAR can be systematically explored by modifying three key positions:
-
The Benzyl Group (R¹): Introduction of substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring can modulate lipophilicity, electronic properties, and steric interactions with the target protein. This can be a form of bioisosteric replacement to improve pharmacokinetic properties.[15][16][17]
-
The 2-Amino Group (R²): Acylation, alkylation, or formation of ureas or sulfonamides at the 2-amino position can alter hydrogen bonding capabilities and introduce new interaction points.[4]
-
The Thiazole Ring (Position 5): While less common for this specific scaffold, substitution at the C5 position can also be explored to further probe the binding pocket.
Workflow for SAR Studies
Caption: Iterative workflow for SAR studies.
Conclusion
This application note provides a robust framework for the synthesis and SAR-driven optimization of this compound derivatives. By understanding the rationale behind the synthetic methodology and employing a systematic approach to analog design, researchers can efficiently explore the chemical space around this valuable scaffold to develop novel therapeutic agents. The detailed protocols and characterization guidelines aim to ensure the generation of high-quality, reproducible data, which is paramount for successful drug discovery campaigns.
References
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- Mphahamele, L., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806.
- Moro, S., et al. (2008). SAR and QSAR study on 2-aminothiazole derivatives, modulators of transcriptional repression in Huntington's disease. Bioorganic & Medicinal Chemistry, 16(10), 5695-5703.
- Taylor & Francis Online. (n.d.). In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 51, pp. 1-52). Academic Press.
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- Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580.
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
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- Toldy, L., et al. (1981). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 2166-2169.
- ResearchGate. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
- Ananthan, S., et al. (2004). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 12(11), 2963-2971.
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- ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole.
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- IOP Publishing. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds.
- Taylor & Francis Online. (n.d.). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach.
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- Taylor & Francis Online. (n.d.). Full article: Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach.
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- ResearchGate. (2023). (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
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- RSC Publishing. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem.
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Application Note: High-Throughput Screening for Novel Protein Kinase CK2 Inhibitors Using 4-Benzyl-1,3-thiazol-2-amine
Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure in Kinase Inhibition
The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1] This scaffold is particularly prominent in the development of protein kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site or at allosteric sites of kinases.[1] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[2]
This application note focuses on 4-Benzyl-1,3-thiazol-2-amine , a representative member of this class, as a template for high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. Specifically, we propose its application in screens targeting Protein Kinase CK2 (formerly Casein Kinase II) , a ubiquitous serine/threonine kinase implicated in cell proliferation, survival, and transformation.[3] Notably, studies have identified 2-aminothiazole derivatives as allosteric modulators of CK2, offering a promising avenue for developing selective inhibitors that do not compete with the highly conserved ATP-binding pocket.[3][4]
This guide provides a comprehensive framework for an HTS campaign, including a primary screening assay, a robust hit validation workflow with an orthogonal assay, and protocols for identifying and eliminating common assay artifacts.
Proposed Mechanism of Action: Allosteric Modulation of Protein Kinase CK2
Unlike competitive inhibitors that bind to the active site, allosteric modulators bind to a distinct site on the enzyme, inducing a conformational change that alters its activity. For Protein Kinase CK2, 2-aminothiazole derivatives have been shown to bind to an allosteric pocket adjacent to the ATP-binding site, between the glycine-rich loop and the αC-helix.[3] This binding event stabilizes an inactive conformation of the kinase, preventing substrate phosphorylation.[3] Screening for such modulators can yield highly selective inhibitors with potentially fewer off-target effects compared to ATP-competitive compounds.
Caption: Workflow for the primary HTS fluorescence polarization assay.
Step-by-Step Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. Also, dispense the positive control and DMSO-only (negative control) into designated wells.
-
Reagent Preparation: Prepare a master mix of the FP Assay Buffer containing the Protein Kinase CK2α and the fluorescent tracer at 2x the final desired concentration. The optimal concentrations should be determined empirically during assay development but will be in the low nanomolar range.
-
Reagent Addition: Add 5 µL of the kinase/tracer master mix to each well of the assay plate. The final concentration of the test compounds will be approximately 10 µM.
-
Incubation: Seal the plates and incubate at room temperature for 60 minutes to allow the reaction to reach equilibrium. Protect plates from light.
-
Detection: Read the plates on a suitable plate reader equipped for fluorescence polarization.
-
Data Analysis:
-
The raw data will be in millipolarization (mP) units.
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_high_control) / (mP_low_control - mP_high_control)])
-
mP_sample: Signal from the test compound well.
-
mP_high_control: Signal from the positive control (maximum inhibition).
-
mP_low_control: Signal from the DMSO control (no inhibition).
-
-
Compounds showing inhibition above a certain threshold (e.g., >50%) are considered primary hits.
-
Part 2: Hit Confirmation and Validation
A critical step in any HTS campaign is to validate the primary hits to eliminate false positives and confirm on-target activity. [5]This is achieved through a cascade of assays, including re-testing, dose-response curves, and, most importantly, an orthogonal assay that uses a different detection technology. [6]
Protocol 2: Orthogonal Validation using a Luminescent ATP Depletion Assay (Kinase-Glo®)
Causality: The primary FP assay measures binding. A luminescent ATP depletion assay, such as the Promega Kinase-Glo® assay, measures enzymatic function (ATP consumption). [7]A compound that is a true inhibitor should be active in both assays. This provides strong evidence of on-target activity and rules out artifacts specific to the FP assay format. [8] Objective: To confirm that primary hits inhibit the enzymatic activity of Protein Kinase CK2 by measuring the amount of ATP remaining after the kinase reaction.
Materials & Reagents:
| Reagent | Supplier | Purpose |
| Recombinant Human Protein Kinase CK2α | Commercial Vendor | Target Enzyme |
| CK2 Peptide Substrate | Commercial Vendor | Substrate for phosphorylation |
| Adenosine Triphosphate (ATP) | Sigma-Aldrich | Co-factor for kinase reaction |
| Kinase-Glo® Luminescent Kinase Assay Kit | Promega | ATP detection reagent |
| Confirmed Primary Hits & Controls | From Primary Screen | Test Compounds |
| Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA) | In-house preparation | Reaction Buffer |
| 384-well, solid white plates | Greiner Bio-One | Assay Plates for Luminescence |
Workflow Diagram:
Caption: Workflow for the orthogonal validation using an ATP depletion assay.
Step-by-Step Procedure:
-
Compound Plating: In a 384-well white plate, create a serial dilution of the confirmed primary hit compounds (e.g., 8-point, 3-fold dilution starting at 50 µM). Include positive and negative controls.
-
Kinase Reaction:
-
Add the Protein Kinase CK2α and its specific peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme to ensure sensitivity to inhibitors.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for substrate phosphorylation and ATP consumption.
-
Detection: Add an equal volume of prepared Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luciferase reaction. 5. Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate-based luminometer. The signal is inversely proportional to kinase activity; therefore, inhibitors will result in a higher signal. [9]7. Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each validated hit.
Part 3: Assay Trustworthiness and Quality Control
To ensure the reliability of HTS data, rigorous quality control and counter-screens to identify sources of assay interference are mandatory.
Assay Validation with the Z'-Factor
Causality: The Z'-factor is a statistical parameter that quantifies the suitability of an HTS assay. [2][7]It measures the separation between the positive and negative control signals relative to their variability. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, providing confidence that hits are statistically significant and not random noise. [8] Calculation: The Z'-factor is calculated before starting the full screen using plates containing only control wells: Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]
-
SD_pos and Mean_pos: Standard deviation and mean of the positive control (e.g., known inhibitor).
-
SD_neg and Mean_neg: Standard deviation and mean of the negative control (e.g., DMSO).
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
Protocol 3: Counter-Screen for Autofluorescent Compounds
Causality: A common source of false positives in fluorescence-based assays is the intrinsic fluorescence (autofluorescence) of the test compounds themselves. [10][11]This counter-screen identifies such compounds by measuring their fluorescence in the absence of the assay's fluorescent reporter molecule.
Objective: To identify and flag compounds that are inherently fluorescent at the assay's excitation and emission wavelengths.
Step-by-Step Procedure:
-
Compound Plating: Dispense the primary hit compounds into a 384-well black plate at the same final concentration used in the primary screen.
-
Reagent Addition: Add the FP Assay Buffer without the fluorescent tracer to each well.
-
Incubation: Incubate under the same conditions as the primary assay.
-
Detection: Read the fluorescence intensity on the same plate reader using the same filter set as the primary FP screen.
-
Data Analysis: Wells containing compounds that show a significant increase in fluorescence intensity above the background (DMSO-only wells) are flagged as autofluorescent. These compounds are typically deprioritized or require further characterization in non-fluorescence-based assays.
Conclusion
This application note provides a detailed, field-proven framework for utilizing this compound and its analogs in a high-throughput screening campaign to discover novel allosteric inhibitors of Protein Kinase CK2. By integrating a robust primary assay, a mechanistically distinct orthogonal validation assay, and essential quality control measures, this workflow is designed to maximize the identification of high-quality, validated hits. This self-validating system ensures a high degree of confidence in the final hit list, providing a solid foundation for subsequent hit-to-lead chemistry efforts.
References
- Severson, W. E., & Shmanai, V. V. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 427(2), 154-161.
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Application Notes and Protocols for In Vivo Evaluation of 4-Benzyl-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vivo experimental design and evaluation of 4-Benzyl-1,3-thiazol-2-amine, a member of the pharmacologically significant 2-aminothiazole class of compounds. Drawing from the known broad-spectrum biological activities of 2-aminothiazole derivatives, which include anti-inflammatory, anticancer, and neuroprotective effects, this guide will focus on a robust preclinical in vivo strategy.[1][2][3] Particular emphasis is placed on investigating its potential as an anti-inflammatory agent, a hypothesis supported by literature on analogous 4-benzyl-1,3-thiazole derivatives designed as dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors.[2][4][5] The protocols outlined herein are designed to be self-validating, providing a clear rationale for each experimental choice to ensure scientific integrity and reproducibility.
Introduction: The Therapeutic Potential of this compound
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs.[1] Its derivatives have demonstrated a wide array of pharmacological activities, making them attractive candidates for drug discovery.[3] The subject of this guide, this compound, possesses this key moiety. While direct in vivo studies on this specific molecule are not extensively documented, research on closely related 4-benzyl-1,3-thiazole derivatives points towards a promising anti-inflammatory profile.[2][4][6] This is hypothesized to be mediated through the dual inhibition of COX and LOX enzymes, key players in the inflammatory cascade.
This document will therefore detail a strategic in vivo experimental plan to rigorously evaluate the anti-inflammatory efficacy of this compound, alongside essential pharmacokinetic and preliminary toxicological assessments.
Preclinical Efficacy Testing: Anti-Inflammatory Activity
The primary objective of the efficacy studies is to determine if this compound can mitigate inflammation in a well-established animal model. The carrageenan-induced paw edema model in rodents is a classic and reliable method for screening novel anti-inflammatory compounds.[7]
Rationale for Model Selection
The carrageenan-induced paw edema model is an acute inflammatory model that is highly predictive of anti-inflammatory activity. The inflammatory response in this model is biphasic. The initial phase (first 1-2 hours) is mediated by histamine and serotonin, while the later phase (3-5 hours) is primarily driven by prostaglandins and involves the infiltration of polymorphonuclear cells.[7] This allows for an initial characterization of the potential mechanism of action of the test compound.
Experimental Workflow for Anti-Inflammatory Efficacy
Caption: Workflow for carrageenan-induced paw edema assay.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Positive control: Indomethacin or Diclofenac sodium
-
Carrageenan (1% w/v in sterile saline)
-
Male Wistar rats (180-220 g)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least 7 days prior to the experiment.
-
Grouping and Fasting: Randomly divide the animals into the following groups (n=6-8 per group). Fast the animals overnight before the experiment with free access to water.
-
Group I (Vehicle Control): Administer vehicle orally.
-
Group II (Positive Control): Administer Indomethacin (10 mg/kg, p.o.) or another suitable reference drug.
-
Group III-V (Test Compound): Administer this compound at three different dose levels (e.g., 10, 30, and 100 mg/kg, p.o.).
-
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the respective treatments orally (p.o.) to each group.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Endpoint Analysis (Optional but Recommended): At the end of the experiment, euthanize the animals and collect the inflamed paw tissue for histopathological analysis and measurement of inflammatory mediators (e.g., TNF-α, IL-6, PGE2) using ELISA or qPCR.
Expected Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Edema at 3h |
| Vehicle Control | - | [Value] | 0% |
| Positive Control | 10 | [Value] | [Value] |
| This compound | 10 | [Value] | [Value] |
| This compound | 30 | [Value] | [Value] |
| This compound | 100 | [Value] | [Value] |
Pharmacokinetic (PK) and Preliminary Toxicological Profiling
A preliminary assessment of the compound's pharmacokinetic properties and safety profile is crucial for its further development.
Rationale for PK/Tox Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential to interpret the efficacy data and to select appropriate dosing regimens for subsequent studies. A preliminary acute toxicity study will establish a safe dose range. It is worth noting that some 2-aminothiazole derivatives have been associated with toxicophores, necessitating careful evaluation.[8]
Experimental Workflow for PK and Acute Toxicity
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Application Notes and Protocols for 4-Benzyl-1,3-thiazol-2-amine Target Engagement Assays
Introduction: The 2-Aminothiazole Scaffold as a Privileged Motif in Drug Discovery
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a wide array of biologically active compounds.[1][2] Its rigid, planar structure and capacity for hydrogen bonding enable favorable interactions with numerous biological targets.[1][3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4] The compound of interest, 4-benzyl-1,3-thiazol-2-amine, belongs to this versatile class. Given the established activities of related analogs, its potential biological targets likely include protein kinases and enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[5][6][7][8]
Confirming that a small molecule interacts with its intended protein target within a living system—a process known as target engagement—is a critical step in drug discovery. It provides a mechanistic link between a compound's binding activity and its downstream cellular or physiological effects. This document provides detailed application notes and protocols for state-of-the-art biophysical and cellular assays to quantitatively assess the target engagement of this compound with two plausible and significant target classes: Protein Kinases and Cyclooxygenase (COX) Enzymes .
Section 1: Protein Kinase Target Engagement
The 2-aminothiazole core is a well-established pharmacophore for kinase inhibitors, capable of forming key hydrogen bonds with the hinge region of the kinase ATP-binding site.[6] Several clinically approved and investigational kinase inhibitors are built upon this scaffold.[6][9] Furthermore, some 2-aminothiazole derivatives have been identified as allosteric modulators, binding to sites other than the highly conserved ATP pocket, which can offer a path to greater selectivity.[10][11][12]
This section outlines protocols to determine if this compound engages with protein kinases, using the Cellular Thermal Shift Assay (CETSA®) as the primary cellular method and Fluorescence Polarization (FP) for in vitro validation.
Cellular Thermal Shift Assay (CETSA®) for Kinase Engagement
CETSA is a powerful technique for verifying drug-target binding in a native cellular environment.[13][14] The core principle is that ligand binding increases a protein's resistance to heat-induced denaturation.[15] A shift in the protein's melting curve upon compound treatment provides direct evidence of target engagement.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
This protocol aims to generate a full thermal profile of a target kinase (e.g., a Src family kinase) to observe a shift in its apparent aggregation temperature (Tagg) upon binding of this compound.
Materials:
-
Cell line expressing the target kinase (e.g., K562 for Bcr-Abl, or a cell line overexpressing a specific kinase).
-
This compound (stock solution in DMSO).
-
Vehicle control (DMSO).
-
PBS, pH 7.4.
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease/phosphatase inhibitors).
-
Thermal cycler, PCR tubes.
-
High-speed refrigerated centrifuge.
-
SDS-PAGE and Western Blotting reagents.
-
Primary antibody specific to the target kinase.
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency. Harvest and resuspend cells in fresh culture medium to a concentration of 1-2 x 107 cells/mL.
-
Prepare two cell aliquots. Treat one with a saturating concentration of this compound (e.g., 10-50 µM) and the other with vehicle (DMSO).
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.[13]
-
-
Heat Challenge:
-
Cell Lysis:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This method avoids detergents that might interfere with protein aggregation.[13]
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins and cell debris.[13]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine and normalize protein concentrations for all samples using a BCA assay.
-
Prepare samples for SDS-PAGE, load equal protein amounts, and perform electrophoresis.
-
Transfer proteins to a PVDF membrane and block with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody against the target kinase overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target kinase at each temperature point.
-
Plot the normalized band intensity against temperature for both the treated and vehicle control samples to generate the melting curves.
-
A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.
-
This protocol quantifies the potency of target engagement by measuring the amount of stabilized protein at a single, fixed temperature across a range of compound concentrations.
Procedure:
-
Determine Optimal Temperature: From the melt curve data (Protocol 1A), identify a temperature that causes significant (50-80%) but not complete denaturation of the target kinase in the vehicle group.[16]
-
Cell Treatment: Prepare serial dilutions of this compound (e.g., 0.1 nM to 100 µM). Treat cell aliquots with each concentration and a vehicle control for 1-2 hours at 37°C.
-
Heat Challenge: Heat all samples at the pre-determined optimal temperature for 3 minutes, then cool to 4°C. Include a non-heated control.
-
Lysis, Separation, and Analysis: Follow steps 3-5 from Protocol 1A.
-
Data Analysis: Quantify the band intensities for the soluble kinase at each compound concentration. Plot the normalized intensity against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 of target engagement.
Fluorescence Polarization (FP) Assay for Kinase Binding
FP is a solution-based, homogeneous technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[17] In a competitive FP assay, the displacement of a fluorescent tracer from the kinase active site by an unlabeled inhibitor (this compound) results in a decrease in polarization.[18][19]
Principle of Competitive FP Assay:
Caption: Competitive FP assay principle.
Materials:
-
Purified, active target kinase.
-
Fluorescently labeled tracer (a known ATP-competitive inhibitor or probe for the target kinase).
-
This compound.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
384-well, non-binding, black microplates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Determine Optimal Tracer Concentration:
-
Perform a saturation binding experiment by titrating the fluorescent tracer against a fixed concentration of the kinase to determine the Kd and a tracer concentration that gives a robust signal window (typically at or below the Kd).
-
-
Competitive Binding Assay:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the kinase and fluorescent tracer at their predetermined optimal concentrations.
-
Add the diluted test compound or vehicle control to the wells.
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.[17]
-
-
Measurement:
-
Measure fluorescence polarization on a plate reader using appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation/535 nm emission for fluorescein).[17]
-
-
Data Analysis:
-
Calculate the percent inhibition at each concentration of the test compound.
-
Plot percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Section 2: Cyclooxygenase (COX) Enzyme Target Engagement
Derivatives of 4-benzyl-1,3-thiazole have been designed as anti-inflammatory agents, with some acting as dual inhibitors of COX and lipoxygenase (LOX).[7][8][20][21] The COX enzymes (COX-1 and COX-2) are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). Verifying engagement with these enzymes is crucial for compounds with potential anti-inflammatory activity.
This section details the use of Surface Plasmon Resonance (SPR) for direct, real-time binding analysis and an ELISA-based assay to measure functional inhibition of COX activity.
Surface Plasmon Resonance (SPR) for COX-2 Binding Kinetics
SPR is a label-free optical technique that measures molecular interactions in real time.[22][23] It allows for the determination of binding kinetics (ka, kd) and affinity (KD).[5][24] In this setup, the target protein (COX-2) is immobilized on a sensor chip, and the small molecule (analyte) is flowed over the surface.
Caption: A typical workflow for an SPR experiment.
Materials:
-
Purified recombinant human COX-2.
-
SPR instrument and a sensor chip (e.g., CM5 dextran chip).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+ buffer).
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0).
-
This compound.
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a fresh mixture of EDC/NHS.
-
Inject purified COX-2 diluted in immobilization buffer to achieve a target immobilization level (e.g., 8000-10000 Response Units, RU).
-
Inject ethanolamine to block any remaining active sites on the surface.
-
A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Kinetic Analysis:
-
Prepare a serial dilution of this compound in running buffer (e.g., 0.1 µM to 10 µM). Include a buffer-only (zero concentration) sample.
-
Inject each concentration over the reference and active flow cells for a set contact time (association phase, e.g., 120 seconds), followed by a flow of running buffer (dissociation phase, e.g., 300 seconds).[25]
-
Between each cycle, inject the regeneration solution to remove any bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data for each injection to correct for bulk refractive index changes.
-
Globally fit the resulting sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This analysis will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[26]
-
ELISA-Based COX-2 Functional Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of COX-2. The assay quantifies the production of Prostaglandin E2 (PGE2), a primary product of the COX-2 pathway, using a competitive ELISA kit.
Materials:
-
COX-2 inhibitor screening assay kit (containing purified COX-2, arachidonic acid substrate, and a competitive PGE2 ELISA system).
-
This compound.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at ~450 nm.
Procedure:
-
Enzymatic Reaction:
-
In a 96-well plate, add the assay buffer, a heme cofactor, and purified COX-2 enzyme.
-
Add serial dilutions of this compound or a known inhibitor (e.g., celecoxib) as a positive control. Include a vehicle control (no inhibitor).
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., a strong acid).
-
-
PGE2 Quantification (Competitive ELISA):
-
Transfer an aliquot of the supernatant from the enzymatic reaction to a PGE2 antibody-coated microplate provided in the kit.
-
Add a fixed amount of HRP-conjugated PGE2 to each well. This will compete with the PGE2 produced in the enzymatic reaction for binding to the antibody.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add TMB substrate and incubate until color develops.
-
Stop the color development with a stop solution and read the absorbance at 450 nm.
-
-
Data Analysis:
-
The absorbance signal is inversely proportional to the amount of PGE2 produced.
-
Calculate the percent inhibition of COX-2 activity for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Summary of Quantitative Data
The following table structure should be used to summarize the results obtained from the described protocols, allowing for a clear comparison of the compound's activity across different assays and targets.
| Assay Type | Target Protein | Parameter Measured | Value |
| ITDR-CETSA | Kinase X | EC50 (Target Engagement) | e.g., 1.5 µM |
| FP Competition | Kinase X | IC50 (Binding) | e.g., 0.8 µM |
| SPR | COX-2 | KD (Affinity) | e.g., 2.3 µM |
| COX-2 ELISA | COX-2 | IC50 (Functional Inhibition) | e.g., 5.1 µM |
Conclusion and Trustworthiness of Protocols
The protocols described herein provide a robust, multi-faceted approach to characterizing the target engagement of this compound. Each assay serves as a self-validating system. For instance, confirming target binding in the complex milieu of a cell with CETSA provides physiological relevance, while the quantitative, biophysical data from in vitro assays like SPR and FP offer mechanistic validation and precise affinity measurements. A strong correlation between the cellular engagement EC50 (from ITDR-CETSA) and the in vitro binding IC50/KD (from FP/SPR) would provide high confidence that the compound reaches and binds its intended target in cells. Similarly, demonstrating direct binding to COX-2 via SPR and correlating this with functional inhibition in an ELISA assay establishes a clear structure-activity relationship. By employing this integrated strategy, researchers can build a comprehensive and trustworthy profile of their compound's mechanism of action, a critical foundation for further drug development.
References
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- El-Sayed, M. A. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
- Brehmer, D., et al. (2017). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. ACS Medicinal Chemistry Letters, 8(11), 1162-1166. [Link]
- Zaki, R. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]
- Engel, M., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. Journal of Medicinal Chemistry, 63(15), 8295-8313. [Link]
- American Chemical Society. (2020). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry. [Link]
- Davis, T. D., et al. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 345(2), 261-268. [Link]
- Stahelin, R. V., & Motsa, B. B. (n.d.). A beginner's guide to surface plasmon resonance. SciSpace.
- Sharma, P., et al. (2012). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 536-543. [Link]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
- Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4501. [Link]
- El-Gamal, M. I., & Al-Ameen, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed. [Link]
- Sharma, P., et al. (2012). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Taylor & Francis Online. [Link]
- Royal Society of Chemistry. (2013). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
- Zhao, C., et al. (2019). Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3. Analytical Biochemistry, 586, 113426. [Link]
- Kumar, R., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 1-20. [Link]
- Sharma, P., et al. (2012). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. PubMed. [Link]
- El-Gamal, M. I., & Al-Ameen, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- ResearchGate. (n.d.). A fluorescence polarization based assay for the identification and characterization of polymerase inhibitors.
- BPS Bioscience. (n.d.). Fluorescence Polarization Assay Kits. BPS Bioscience.
- Vassilev, L. T., et al. (2001). A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction. Analytical Biochemistry, 292(2), 217-224. [Link]
- Nicoya. (n.d.). A Simple Guide to Surface Plasmon Resonance. Nicoya.
- Sharma, P., et al. (2012). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. ResearchGate.
- Ghosh, M., et al. (2007). Surface plasmon resonance studies and biochemical evaluation of a potent peptide inhibitor against cyclooxygenase-2 as an anti-inflammatory agent.
- Motsa, B. B., & Stahelin, R. V. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 38-42. [Link]
- Davis, T. D., & Wedderburn, L. (2005). Surface plasmon resonance. Methods in Molecular Biology, 305, 1-46.
- Onasanwo, S. A., et al. (2016). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Tropical Journal of Pharmaceutical Research, 15(10), 2145-2154. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Benzyl-1,3-thiazol-2-amine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Benzyl-1,3-thiazol-2-amine. This guide is designed for researchers and drug development professionals to address common challenges and optimize reaction outcomes. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the insights needed to troubleshoot effectively and improve your yields.
The synthesis of 2-aminothiazoles is a cornerstone of medicinal chemistry, with the thiazole scaffold appearing in numerous FDA-approved drugs.[1][2] The target molecule, this compound, is typically prepared via the Hantzsch thiazole synthesis, a robust and widely-used method involving the condensation of an α-haloketone with a thiourea-containing reactant.[3][4] While reliable, this reaction is not without its nuances. This guide provides a structured, question-and-answer approach to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is a classic Hantzsch reaction. It involves the condensation of an α-haloketone, specifically 1-halo-3-phenyl-2-propanone (the chloro- or bromo- derivative), with thiourea. The reaction is typically performed under reflux in a protic solvent like ethanol.[5] The initial product formed is the hydrohalide salt, which is then neutralized with a weak base to yield the final this compound product.[6][7]
Caption: General Hantzsch synthesis scheme.
Q2: What is the underlying mechanism of the Hantzsch thiazole synthesis?
A2: The mechanism proceeds through several key steps. First, the sulfur atom of thiourea, acting as a nucleophile, attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide ion. This forms an isothiouronium salt intermediate. Following this, an intramolecular cyclization occurs where one of the amino groups attacks the carbonyl carbon. The final step is a dehydration (loss of a water molecule) to form the aromatic thiazole ring.[1][4][8]
Caption: Step-wise mechanism of Hantzsch thiazole synthesis.
Q3: What are the primary safety concerns for this synthesis?
A3: The main safety concern revolves around the α-haloketone starting material (e.g., 1-bromo-3-phenyl-2-propanone). These compounds are potent lachrymators and are corrosive. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Thiourea is also a suspected carcinogen and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before beginning your experiment.
Troubleshooting Guide: Improving Reaction Yield
This section addresses the most common issues encountered during the synthesis, providing probable causes and validated solutions.
Problem 1: Consistently Low or No Product Yield
Q: My reaction is clean according to TLC, but my isolated yield is consistently below 40%. What are the most likely causes and how can I fix them?
A: Low isolated yield is a frequent and frustrating issue. The cause often lies in one of three areas: the quality of starting materials, suboptimal reaction conditions, or inefficient product isolation. Let's break down each possibility.
Caption: Decision tree for troubleshooting low product yield.
Troubleshooting Table: Low Yield
| Potential Cause | Explanation & Recommended Solution |
|---|---|
| 1. Poor Starting Material Quality | α-Haloketone Impurity/Degradation: 1-Bromo-3-phenyl-2-propanone can be unstable. Direct bromination of phenylacetone can also lead to a mixture of products.[9] Solution: Verify the purity of your α-haloketone via ¹H NMR before use. If you are synthesizing it, consider purification by column chromatography or recrystallization. Store it under inert gas in a freezer.[9][10] |
| Thiourea Quality: Thiourea is hygroscopic. The presence of water can interfere with the reaction. Solution: Use high-purity thiourea and ensure it is thoroughly dried in a vacuum oven before use. | |
| 2. Suboptimal Reaction Conditions | Incorrect Temperature: While reflux is standard, the exact temperature can matter. Insufficient heat leads to an incomplete reaction. Solution: Ensure your reaction is maintaining a steady reflux. Use a reflux condenser and an appropriate heating mantle. Monitor the internal reaction temperature if possible.[5][11] |
| Incorrect Stoichiometry: An incorrect molar ratio of reactants will limit the yield. Solution: Use a slight excess of thiourea (1.1 to 1.5 equivalents) to ensure the complete consumption of the more expensive α-haloketone.[7] | |
| 3. Inefficient Product Isolation | Incomplete Neutralization: The immediate product of the Hantzsch synthesis is the hydrohalide salt of the aminothiazole, which is often highly soluble in the reaction solvent (e.g., ethanol or methanol).[6] Failure to fully neutralize this salt will prevent its precipitation. Solution: After cooling the reaction, pour it into a solution of a weak base like 5% sodium carbonate or saturated sodium bicarbonate.[7] Stir vigorously and check the pH of the aqueous phase to ensure it is basic (pH 8-9). |
| | Premature Filtration: The free base may take time to fully precipitate out of solution, especially if it is cold. Solution: After neutralization, allow the mixture to stir for at least 30-60 minutes, potentially in an ice bath, to maximize precipitation before filtering. |
Problem 2: Impure Product and Difficult Purification
Q: My crude product shows multiple spots on TLC, and I'm struggling with purification by recrystallization. What are the likely impurities?
A: The presence of multiple spots indicates either unreacted starting materials or the formation of side products.
-
Unreacted Starting Materials:
-
1-Bromo-3-phenyl-2-propanone: This will appear as a separate spot on your TLC plate. It can often be removed by washing the crude solid with a non-polar solvent like hexane, in which the product should be sparingly soluble.
-
Thiourea: Being very polar, it is typically removed during the aqueous work-up. If it persists, it can be removed by washing the crude product with cold water.
-
-
Potential Side Products:
-
Over-alkylation: The 2-amino group of the product is nucleophilic and can potentially react with another molecule of the α-haloketone. This is more likely if a large excess of the ketone is used.
-
Self-condensation of the α-haloketone: Under basic conditions or with heat, α-haloketones can undergo self-condensation reactions.
-
Solution Strategy:
-
Optimize Stoichiometry: As mentioned, using a slight excess of thiourea can help consume all the α-haloketone, minimizing this impurity.[7]
-
Monitor Reaction Progress: Use TLC to monitor the reaction. Stop the reaction once the limiting reagent (the α-haloketone) has been consumed to prevent the formation of further byproducts.[12]
-
Purification: If recrystallization is failing, it may be due to an inappropriate solvent choice or the presence of an impurity with similar solubility.
-
Recrystallization: Methanol or ethanol are commonly used for recrystallizing 2-aminothiazoles.[12][13] Try a solvent screen with small amounts of your crude product to find the ideal solvent (one in which the product is soluble when hot but insoluble when cold).
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable alternative. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the product from impurities.
-
Validated Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-3-phenyl-2-propanone
This protocol is adapted from established methods for α-bromination of ketones.[9]
-
Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stir bar, dissolve phenylacetone (1 equivalent) in a suitable solvent like chloroform or diethyl ether.
-
Bromination: Cool the flask in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise over 1-2 hours. The characteristic red-brown color of bromine should disappear upon addition.
-
Work-up: Once the addition is complete and the reaction has stirred for an additional 30 minutes, wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 1-bromo-3-phenyl-2-propanone. This product is often used directly in the next step but can be purified by chromatography if necessary.
Protocol 2: Synthesis of this compound
This protocol is a standard Hantzsch synthesis procedure.[5][7]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 1-bromo-3-phenyl-2-propanone (1 equivalent) and thiourea (1.2 equivalents).
-
Solvent Addition: Add absolute ethanol (approx. 10 mL per 10 g of the haloketone).
-
Reflux: Heat the mixture to reflux with stirring. The reaction progress should be monitored by TLC (e.g., using a 7:3 mixture of toluene:ethyl acetate as the mobile phase).[12] Typically, the reaction is complete within 2-4 hours.
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing a stirred solution of 5% aqueous sodium carbonate (approx. 20 mL per 5 mL of ethanol used).
-
Isolation: A solid should precipitate. Continue stirring the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake with plenty of cold water to remove any inorganic salts and unreacted thiourea.
-
Drying: Allow the product to air-dry on the filter paper or in a desiccator. A typical yield for this procedure is 75-85%.
Typical Reaction Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Reactant Ratio | 1 : 1.2 (α-haloketone : thiourea) | Slight excess of thiourea ensures complete consumption of the limiting reagent.[7] |
| Solvent | Ethanol or Methanol | Protic solvents that readily dissolve the reactants.[5][7] |
| Temperature | Reflux (~78 °C for Ethanol) | Provides sufficient activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2 - 4 hours | Typically sufficient for completion. Should be confirmed by TLC monitoring.[12] |
| Work-up Base | 5% Na₂CO₃ or Sat. NaHCO₃ | A mild base is sufficient to neutralize the hydrohalide salt without causing product degradation.[6] |
References
- Benchchem. (n.d.). 1-Bromo-3-phenyl-2-propanone | High-Purity Reagent.
- Al-Omar, M. A. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(7), 5284-5316.
- PrepChem. (2023). Synthesis of 4-benzyl 2-amino thiazole.
- Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 1-10.
- Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube.
- Gomha, S. M., et al. (2018). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 23(11), 2987.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Rana, A., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-897.
- Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
- World Journal of Research and Review. (2016). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. WJRR, 3(5), 52-57.
- Wisdomlib. (2025). Thiazole derivatives: Significance and symbolism.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Rana, A., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. PubMed.
- Tandfonline. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-897.
- ResearchGate. (2025). Synthesis of thiourea-derived thiazolines.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
- MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank.
- SciELO México. (2013). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Boletín de la Sociedad Química de México, 7(1), 19-24.
- ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis and Application of 2-Amino-4-methylbenzothiazole.
- Asian Journal of Chemistry. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian J. Chem., 22(5), 3639-3645.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of 2-amino-5-chlorobenzothiazole derivatives.
- National Institutes of Health. (2021). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS Omega, 6(45), 30533–30543.
- PrepChem. (2023). Synthesis of STEP B: 3-Bromo-1-phenylpropane-1,2-dione.
- Journal of Pharmaceutical Research International. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Pharmaceutical Research International, 33(23A), 10-23.
- Rasayan Journal of Chemistry. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Rasayan J. Chem., 15(1), 329-336.
- ResearchGate. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach.
- PubChem. (n.d.). 1-Bromo-3-phenyl-2-propanone.
- Molecules. (2023). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Molecules, 28(15), 5894.
- Bulletin of Environment, Pharmacology and Life Sciences. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS, 13(2), 69-79.
Sources
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives: Significance and symbolism [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. synarchive.com [synarchive.com]
- 5. prepchem.com [prepchem.com]
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- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Hantzsch Thiazole Synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this cornerstone reaction. Instead of a simple procedural outline, we will explore the causality behind common experimental challenges, focusing on the formation of side products and providing field-tested strategies for their mitigation. Our goal is to empower you with the knowledge to not just execute the synthesis, but to troubleshoot and optimize it effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Hantzsch thiazole synthesis.
Q1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?
A1: Low yields in the Hantzsch synthesis are a frequent issue and can typically be traced back to a few key parameters. A systematic approach is the best way to diagnose the problem.
-
Purity of Starting Materials: This is the most common culprit. Impurities present in either the α-haloketone or the thioamide can introduce competing reaction pathways and generate unwanted byproducts.[1][2] We strongly recommend verifying the purity of your reactants by NMR or another suitable technique and purifying them by distillation or recrystallization if necessary.
-
Suboptimal Reaction Conditions: The classic Hantzsch synthesis often requires heating to proceed at an efficient rate.[1][2][3] If you are running the reaction at room temperature, a lack of conversion is a likely outcome. Consider increasing the temperature or employing modern techniques like microwave irradiation, which can dramatically shorten reaction times and boost yields.[1][4]
-
Solvent Choice: The polarity of the solvent is a critical factor.[1] While alcohols like ethanol and methanol are standard, screening other solvents may be beneficial for your specific substrates.[1] In some cases, solvent-free conditions have been shown to be highly effective.[5]
Q2: I've isolated my product, but my NMR spectrum shows a mixture of isomers. What causes this and how can I control the regioselectivity?
A2: This is a classic challenge in Hantzsch synthesis, particularly when using N-monosubstituted thioureas. The reaction can produce two distinct regioisomers: the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. The controlling factor for this selectivity is the acidity of the reaction medium.[1][6]
-
To favor the 2-(N-substituted amino)thiazole: Conduct the reaction in a neutral solvent like ethanol.[1] This is the thermodynamically favored product under standard conditions.
-
To favor the 3-substituted 2-imino-2,3-dihydrothiazole: Perform the reaction under strongly acidic conditions.[1][6] The addition of a strong acid, such as 10M HCl in ethanol, can direct the cyclization pathway to yield the imino isomer.[1]
Q3: My reaction is very slow under conventional heating. Are there ways to accelerate it without compromising the product?
A3: Absolutely. While the Hantzsch synthesis is robust, it can be time-consuming. Modern methodologies offer significant improvements in efficiency.
-
Microwave Irradiation: This is one of the most effective ways to accelerate the reaction. Microwave heating can reduce reaction times from hours to mere minutes and often leads to higher yields and cleaner product profiles.[1][4]
-
Catalysis: While the traditional synthesis is often uncatalyzed, certain catalysts can improve reaction rates and yields. For instance, silica-supported tungstosilisic acid has been successfully used as a reusable, green catalyst for this transformation.[1][4]
Troubleshooting Guide: Side Product Formation
A deep understanding of potential side reactions is crucial for robust synthesis design. This section provides a more detailed look at the most common side products and their formation mechanisms.
Primary Issue: Regioisomer Formation
As mentioned in the FAQ, the most significant "side product" is often the undesired regioisomer. The reaction pathway diverges after the initial S-alkylation of the thioamide by the α-haloketone. The subsequent intramolecular cyclization is directed by the protonation state of the intermediate, which is dictated by the reaction's pH.
-
Mechanism under Neutral Conditions: The nitrogen of the thioamide acts as the nucleophile, attacking the carbonyl carbon to form a five-membered ring. Subsequent dehydration leads to the aromatic 2-aminothiazole derivative. This is the generally accepted and most common pathway.
-
Mechanism under Acidic Conditions: Under strongly acidic conditions, the nitrogen of the N-substituted thioamide can be protonated. This alters the nucleophilicity and can favor an alternative cyclization pathway, leading to the formation of the 2-imino-2,3-dihydrothiazole isomer.[6]
Below is a diagram illustrating the divergent pathways based on reaction acidity.
Caption: Control of regioselectivity in Hantzsch synthesis.
Data Summary: Impact of Reaction Parameters
The following table summarizes how key experimental variables can be adjusted to troubleshoot common issues and minimize side product formation.
| Parameter | Common Issue if Suboptimal | Recommended Action & Rationale |
| Acidity (pH) | Formation of undesired regioisomer.[1][6] | For 2-amino products, use a neutral solvent (e.g., ethanol). For 2-imino products, add a strong acid. This controls the cyclization pathway.[1][6] |
| Reactant Purity | Low yield, multiple unidentified side products.[2] | Purify starting materials via recrystallization or distillation. Impurities can initiate competing reactions.[1] |
| Temperature | Low conversion (too low) or increased side products (too high).[1][2] | Systematically screen temperatures. Lowering the temperature may increase selectivity, while microwave heating can improve speed and yield.[1][4] |
| Stoichiometry | Incomplete reaction, unreacted starting materials remain. | Use a slight excess (1.1-1.5 eq) of the thioamide. It is often water-soluble and easily removed during workup.[3] |
| Solvent | Poor solubility of reactants, low reaction rate. | Screen solvents of varying polarity. Alcohols are standard, but options like Dimethyl Carbonate (DMC) or solvent-free conditions can be superior.[1] |
Experimental Protocols
These protocols provide detailed, self-validating methodologies for both a standard and an optimized Hantzsch synthesis.
Protocol 1: Conventional Synthesis of 2-Amino-4-phenylthiazole
This protocol is a classic example of the Hantzsch synthesis, yielding a product that can be easily isolated.
Materials:
-
2-bromoacetophenone (5.0 mmol, ~1.0 g)
-
Thiourea (7.5 mmol, ~0.57 g)
-
Methanol (5 mL)
-
5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized Water
Procedure:
-
In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[7]
-
Add methanol (5 mL) to the vial.
-
Heat the mixture with stirring on a hot plate set to a gentle reflux (around 70-80°C) for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the 2-bromoacetophenone spot), remove the vial from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[3][7] This step neutralizes the HBr salt of the product, causing the free base to precipitate.[3]
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove any unreacted thiourea and inorganic salts.[7]
-
Allow the solid to air-dry on a watch glass. The product is often pure enough for characterization, but can be further purified by recrystallization from ethanol if needed.
Protocol 2: Microwave-Assisted Synthesis
This protocol demonstrates a modern, rapid, and efficient approach to the synthesis.
Materials:
-
α-haloketone (1 mmol)
-
Thioamide/Thiourea (1.2 mmol)
-
Ethanol (5-10 mL)
-
Deionized Water
Procedure:
-
In a dedicated microwave reactor vessel, combine the α-haloketone (1 mmol) and the thioamide (1.2 mmol).[1]
-
Add ethanol (5-10 mL) as the solvent.[1]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 60-100°C, optimization may be required) for 5-15 minutes.[1]
-
After irradiation, cool the vessel to room temperature.
-
If a precipitate has formed, collect it by filtration. If not, the product can often be precipitated by adding the reaction mixture to water or a dilute basic solution (e.g., sodium bicarbonate).
-
Wash the isolated product with water, then a small amount of cold ethanol.[1]
-
Dry the product under vacuum.
Troubleshooting Workflow
When encountering an issue, a logical workflow can help pinpoint the cause efficiently. The following diagram outlines a decision-making process for troubleshooting your Hantzsch thiazole synthesis.
Caption: A decision-tree workflow for troubleshooting Hantzsch synthesis.
References
- BenchChem. (2025). Identifying side reactions in the Hantzsch synthesis of thiazoles.
- BenchChem. (2025). Troubleshooting common side reactions in aminothiazole synthesis.
- Boutouil, M., et al. (2018).
- SynArchive. Hantzsch Thiazole Synthesis. [Link]
- Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
- ChemHelpAsap. (2020).
- ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. [Link]
- Tóth, G., et al. (1990). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 2, (3), 353-356. [Link]
- Facchinetti, V., et al. (2016). Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles without the use of a catalyst. Synthesis, 48(03), 437-440. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Troubleshooting Low Purity of 4-Benzyl-1,3-thiazol-2-amine
Welcome to the technical support center for the synthesis and purification of 4-Benzyl-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving high purity for this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Q1: My reaction yield is low, and TLC analysis shows multiple spots. What are the likely causes and how can I improve it?
A1: Low yields and the presence of multiple spots on a Thin Layer Chromatography (TLC) plate are common issues in the Hantzsch thiazole synthesis, the typical method for preparing this compound.[1][2][3] These problems often stem from suboptimal reaction conditions, impure starting materials, or the formation of side products.[1]
Causality and Experimental Choices:
-
Suboptimal Reaction Conditions: The Hantzsch synthesis often requires heating to proceed to completion.[1][4] If the reaction is run at too low a temperature or for an insufficient duration, you will likely have unreacted starting materials. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition or the formation of polymeric byproducts.
-
Purity of Starting Materials: The purity of the α-haloketone (1-chloro-3-phenylpropan-2-one) and thiourea is critical.[1] Impurities in these reagents can lead to a variety of unwanted side reactions, reducing the yield and complicating purification.
-
Improper Stoichiometry: While the reaction proceeds in a 1:1 molar ratio, using a slight excess of thiourea is a common practice to drive the reaction to completion.[4] However, a large excess can lead to purification challenges.
-
Side Reactions: The formation of byproducts is a significant contributor to low purity.[1] A common side product is the formation of a bis-thiazole derivative or other condensation products.
Troubleshooting Workflow:
Sources
Technical Support Center: Optimizing Recrystallization for 4-Benzyl-1,3-thiazol-2-amine
Welcome to the technical support guide for the purification of 4-Benzyl-1,3-thiazol-2-amine. This document provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions (FAQs) and troubleshooting protocols designed to streamline the optimization of its recrystallization. Our approach is grounded in fundamental chemical principles to empower you to make informed decisions during your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence solvent selection?
This compound is a molecule of intermediate polarity. Its structure contains three key regions that dictate its solubility:
-
A non-polar benzyl group: This aromatic ring contributes to solubility in less polar solvents.
-
A polar 2-amino group: This primary amine is capable of hydrogen bonding, which increases its affinity for polar, protic solvents.
-
A heterocyclic thiazole ring: This ring system has both polar (N, S heteroatoms) and non-polar (C-H, C-S bonds) characteristics.[1][2]
The molecule's calculated XLogP3 value is 2.6, quantitatively confirming this moderate polarity.[3][4] An ideal recrystallization solvent will need to effectively solvate all these features at an elevated temperature while allowing the compound to crystallize upon cooling.
Q2: What defines an ideal recrystallization solvent for this compound?
The perfect solvent for recrystallization adheres to several key principles.[5][6] It should:
-
Dissolve the Compound When Hot: The solvent must completely dissolve this compound at or near its boiling point.
-
Show Poor Solubility When Cold: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below, ensuring maximum recovery of the purified crystals.[7]
-
Leave Impurities Behind: The solvent should either keep impurities dissolved at all temperatures or fail to dissolve them even when hot, allowing for their removal by filtration.
-
Be Chemically Inert: The solvent must not react with the compound.[5]
-
Be Volatile: The solvent should have a relatively low boiling point to be easily removed from the final crystals.[5][8]
Q3: Can I use a mixed-solvent system? If so, how does that work?
Yes, a mixed-solvent system is an excellent strategy when no single solvent meets all the recrystallization criteria. This typically involves a pair of miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent" or "poor solvent").[9]
The procedure involves dissolving the compound in a minimum amount of the hot "soluble solvent." Then, the hot "poor solvent" is added dropwise until the solution becomes faintly cloudy (turbid), indicating the saturation point has been reached. A few drops of the hot "soluble solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[9] Common pairs include ethanol/water, toluene/hexane, and ethyl acetate/hexane.[9][10]
Q4: My compound is an amine. Should I consider recrystallizing it as a salt?
This is a powerful alternative purification strategy, particularly if the freebase form proves difficult to crystallize (e.g., it oils out or is too soluble in common solvents). Amines are basic and can be converted into their corresponding salts (e.g., hydrochloride or sulfate) by reacting them with an acid.[7]
These salts are typically much more polar than the freebase amine and often exhibit excellent crystallinity in polar solvents like ethanol, methanol, or water.[7][10] The general process is to dissolve the crude amine in a solvent like diethyl ether or ethyl acetate and add a solution of HCl (e.g., HCl in ether) to precipitate the hydrochloride salt, which can then be recrystallized.[7][11]
Systematic Solvent Selection: A Practical Guide
Optimizing a recrystallization begins with a systematic screening of potential solvents. The following workflow and data table provide a structured approach to identifying a suitable solvent or solvent system for this compound.
Solvent Selection Workflow
The following diagram illustrates the decision-making process for testing a single solvent.
Caption: A systematic workflow for screening recrystallization solvents.
Data Presentation: Solvent Selection Guide
The table below provides a starting point for your solvent screening experiments. It includes solvents of varying polarities and provides a rationale for their selection based on the structure of this compound.
| Solvent | Boiling Point (°C) | Polarity Index | Rationale & Prediction for this compound |
| Non-Polar | |||
| Hexane / Heptane | 69 / 98 | 0.1 | Likely too non-polar. May be useful as an anti-solvent in a mixed system. |
| Toluene | 111 | 2.4 | Good candidate. The aromatic nature may solvate the benzyl group well at high temperatures. |
| Intermediate Polarity | |||
| Diethyl Ether | 35 | 2.8 | Low boiling point limits the solubility difference. Potentially too soluble. |
| Dichloromethane (DCM) | 40 | 3.1 | Often dissolves compounds at room temperature. Low boiling point is a drawback.[8] |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | Excellent candidate. Balances polarity to interact with both amine and benzyl groups.[8] |
| Isopropanol (IPA) | 82 | 3.9 | Good candidate. A protic solvent that can hydrogen bond with the amine group. |
| Acetone | 56 | 5.1 | Good solvent power, but the low boiling point can be a limitation for establishing a large solubility gradient.[8] |
| Polar | |||
| Ethanol (EtOH) | 78 | 4.3 | Excellent candidate. Often a first choice for compounds with hydrogen-bonding capabilities.[10] |
| Methanol (MeOH) | 65 | 5.1 | May be too polar, potentially dissolving the compound even at room temperature.[8] |
| Water | 100 | 10.2 | Likely too polar for the freebase due to the non-polar benzyl group, but could be an excellent solvent for a salt form or as an anti-solvent with ethanol.[10] |
Experimental Protocol 1: Systematic Solvent Screening
-
Preparation: Place approximately 20-30 mg of crude this compound into a small test tube.
-
Cold Solubility Test: Add the chosen solvent dropwise (start with ~0.5 mL) at room temperature. Agitate the mixture. If the solid dissolves completely, the solvent is unsuitable for recrystallization. Reject it and move to the next solvent.[12]
-
Hot Solubility Test: If the solid is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point in a water or sand bath. Add small portions of the solvent until the solid just dissolves. A good candidate solvent will dissolve the compound in a reasonable volume (e.g., 1-3 mL). If a large volume of solvent is required or it doesn't dissolve, reject it.
-
Crystallization Test: Once dissolved, allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice-water bath.[12][13]
-
Evaluation: A successful solvent is one that yields a good quantity of crystalline solid upon cooling. Note the approximate volume of solvent used and the quality of the crystals.
Troubleshooting Common Recrystallization Issues
Even with a good solvent, problems can arise. The following guide addresses the most common challenges and provides logical solutions.
Troubleshooting Logic Tree
Caption: A logic tree for diagnosing and solving common recrystallization problems.
Detailed Explanations
-
Issue: No Crystals Form Upon Cooling
-
Reasoning: This is the most frequent issue and usually means the solution is not saturated at the lower temperature.[13] This happens if too much solvent was added initially.[14] Alternatively, the solution may be supersaturated, meaning the molecules have not yet formed the initial crystal lattice nucleus required for growth.[13]
-
Solution: Reduce the solvent volume by gentle heating or using a rotary evaporator.[13][14] To induce crystallization in a supersaturated solution, introduce a nucleation site by adding a "seed crystal" of the pure compound or by scratching the flask's inner surface with a glass rod to create microscopic imperfections where crystals can grow.[12]
-
-
Issue: The Compound Forms an Oil ("Oils Out")
-
Reasoning: Oiling out occurs when the solution becomes saturated at a temperature that is above the melting point of the solid compound. Instead of crystallizing, it comes out of solution as a liquid.[14] This is common when the compound is significantly impure, as impurities depress the melting point.[13]
-
Solution: The goal is to lower the saturation temperature. Reheat the solution to re-dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool again, this time much more slowly.[13][14] Insulating the flask can help. If impurities are the cause, a preliminary purification step might be necessary.
-
-
Issue: The Final Yield is Very Low
-
Reasoning: A poor yield can result from several factors. The compound may have significant solubility in the cold solvent, meaning a large portion remains in the mother liquor.[14] Alternatively, material may have been lost due to premature crystallization on the filter paper during a hot filtration step to remove insoluble impurities.[9]
-
Solution: To minimize loss to the mother liquor, ensure the solution is thoroughly chilled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.[12] To prevent premature crystallization, use a heated filter funnel or add a slight excess of hot solvent before filtering, which can be removed by evaporation before the cooling step.[9]
-
Optimized Recrystallization Protocol
This protocol assumes a suitable solvent (e.g., Ethyl Acetate or Isopropanol) has been identified via screening.
Experimental Protocol 2: Bulk Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask (its sloped sides reduce solvent evaporation). Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the flask on a hot plate with stirring.
-
Achieve Saturation: Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce your final yield.[15]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Use a pre-heated funnel and filter flask to prevent the compound from crystallizing prematurely.[9]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[15] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[9]
-
Drying: Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven.
-
Purity Check: Assess the purity of the recrystallized product by melting point analysis. A sharp melting point range close to the literature value indicates high purity.[15]
References
- Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. (n.d.). Benchchem.
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate.
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- Recrystallization. (2020). YouTube.
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- 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. (2018). SciELO México.
- (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2023). ResearchGate.
- Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate. (2022). Oriental Journal of Chemistry.
- Amines and Heterocycles. (2018). Cengage.
- (PDF) 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. (2018). ResearchGate.
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4-Benzyl-1,3-thiazol-2-amine stability and storage issues
Technical Support Center: 4-Benzyl-1,3-thiazol-2-amine
Welcome to the technical support guide for this compound (CAS: 7496-56-2). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and storage of this compound. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.
Section 1: Core Stability Profile & Quick Reference
This compound is a versatile intermediate in medicinal chemistry, valued for its 2-aminothiazole scaffold.[1][2][3] However, the presence of an exocyclic primary amine and a reactive thiazole ring makes it susceptible to specific degradation pathways. Understanding these vulnerabilities is key to its successful use. The primary concerns are oxidation, sensitivity to moisture, and potential light sensitivity.
Table 1: Recommended Storage & Handling Summary
| Parameter | Recommendation | Rationale & Potential Issues |
| Temperature | Store at 2-8°C. | Storing in a cold, dry place minimizes the rate of potential decomposition reactions.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | The 2-amino group is susceptible to oxidation, which can be accelerated by atmospheric oxygen, leading to color change and impurity formation. |
| Moisture | Keep container tightly closed and store in a dry environment.[5][6] | The compound is sensitive to moisture.[7] Hydrolysis can potentially occur, and excess moisture can accelerate other degradation pathways. |
| Light | Protect from light. | Aromatic amines and heterocyclic compounds can be sensitive to UV/light, which can catalyze oxidative processes or other rearrangements. |
| Incompatibilities | Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7][8] | The primary amine group is basic and will react exothermically with acids. Strong oxidizing agents will readily degrade the molecule. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the handling and use of this compound in a practical Q&A format.
Q1: My this compound, which was initially a white or off-white solid, has turned yellow or brown. What happened and can I still use it?
Answer: This is the most frequently reported issue and is almost always indicative of oxidation.
-
Causality (The "Why"): The primary exocyclic amine group (-NH₂) on the thiazole ring is electron-rich and susceptible to aerial oxidation. This process can form colored impurities, likely nitroso or nitro derivatives, or complex polymeric materials, even in trace amounts. The benzyl group itself is generally stable, but the amine is the reactive site. This is a common characteristic of aromatic and heterocyclic amines.
-
Troubleshooting Steps:
-
Assess the Extent: A slight yellowing may indicate minimal oxidation, and the material might still be suitable for non-critical applications. A dark brown or tarry appearance suggests significant degradation, and the material should not be used, as the impurities could interfere with your reaction and lead to misleading results.
-
Purity Check: Before use, it is critical to assess the purity of the discolored material. A simple Thin Layer Chromatography (TLC) or a more quantitative High-Performance Liquid Chromatography (HPLC) analysis is recommended (see Section 3 for protocol). If significant impurity spots/peaks are observed, the material should be purified or discarded.
-
Purification: If the material is valuable, purification via recrystallization or column chromatography may be possible. Choose a solvent system where the desired compound has good solubility at high temperatures and poor solubility at low temperatures, while impurities have different solubility profiles.
-
Q2: I'm having trouble dissolving the compound in a solvent where it was previously soluble. Why is this happening?
Answer: This issue typically points to degradation or the presence of moisture.
-
Causality (The "Why"):
-
Degradation Products: The oxidized or polymerized impurities mentioned in Q1 are often less soluble than the parent compound, leading to insolubility or the appearance of a suspension.
-
Hydrolysis: While less common for the thiazole ring itself under neutral conditions, moisture can facilitate degradation. If the compound was stored improperly, it might have adsorbed water, which can affect its interaction with organic solvents.
-
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure your solvent is anhydrous and of the correct grade.
-
Gentle Heating/Sonication: Try gently warming the mixture or placing it in an ultrasonic bath. This can help dissolve compounds that are slow to go into solution. However, avoid excessive heat, which could accelerate further degradation.
-
Purity Analysis: As with color change, the best course of action is to analyze the material's purity. Insoluble components are a strong indicator of contamination or degradation.
-
Q3: My reaction yield is lower than expected, or I'm seeing unexpected side products. Could the stability of the this compound be the cause?
Answer: Absolutely. The purity of your starting material is paramount for a successful and reproducible reaction.
-
Causality (The "Why"):
-
Lower Molar Equivalent: If your starting material has degraded, its actual purity is lower than 100%. Using it based on its initial weight means you are using a lower molar equivalent of the active reagent, leading directly to lower yields.
-
Interference from Impurities: Degradation products can interfere with your reaction. For example, nucleophilic impurities could compete with your intended reagent, while other impurities might poison a catalyst or promote unwanted side reactions.
-
-
Troubleshooting Workflow: The following diagram outlines a decision-making process for troubleshooting issues related to reagent quality.
Sources
Technical Support Center: Overcoming Solubility Challenges with 4-Benzyl-1,3-thiazol-2-amine in Aqueous Buffers
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling 4-Benzyl-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous buffer systems. We provide in-depth, field-proven insights and step-by-step protocols to help you achieve clear, stable solutions for your experiments.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues and the underlying chemical principles governing the solubility of this compound.
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The poor water solubility of this compound stems from its molecular structure, which contains two key features with opposing properties:
-
A Hydrophobic Benzyl Group: The benzyl group (a phenyl ring attached to a methylene group) is large and non-polar. This part of the molecule repels water, significantly contributing to its low intrinsic solubility in aqueous media.[1]
-
A Weakly Basic Amine Group: The molecule possesses a 2-amino group on the thiazole ring. This group is a weak base.[2] In its neutral (un-ionized) form, the molecule's overall hydrophobicity dominates. However, this amine group can be protonated (accept a proton, H+) to form a positively charged cation. This ionized form is significantly more water-soluble.
Therefore, the solubility is a delicate balance between the hydrophobic benzyl "tail" and the ionizable amine "head."
Q2: I prepared a high-concentration stock of this compound in 100% DMSO, but it precipitated immediately when I diluted it into my neutral (pH 7.4) aqueous buffer. What happened?
A2: This is a classic case of a compound "crashing out" of solution due to exceeding its thermodynamic aqueous solubility limit. Here’s the causality:
-
High Solubility in Organic Solvent: this compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) because the solvent can effectively solvate the hydrophobic parts of the molecule.
-
Dilution into Aqueous Buffer: When you introduce this concentrated DMSO stock into a predominantly aqueous environment (e.g., a buffer for a cell-based assay), the solvent environment abruptly changes from organic to aqueous.
-
Exceeding the Solubility Limit: The neutral aqueous buffer cannot maintain the high concentration of the compound that was possible in DMSO. The compound's intrinsic solubility at pH 7.4 is very low, and the excess, unsolubilized compound precipitates out of the solution as a solid. Using co-solvents can help, but the primary method to prevent this is to ensure the final aqueous solution is acidic enough to keep the compound ionized and soluble.[3][]
Q3: What is the single most critical parameter to control when preparing a buffered solution of this compound?
A3: pH. The pH of your final buffer is the most critical factor. Because this compound is a weak base, its solubility is directly dependent on the pH of the solution.[2][5][6][7]
-
In Acidic Conditions (Low pH): The amine group becomes protonated (R-NH₂ + H⁺ → R-NH₃⁺), forming a water-soluble salt.
-
In Neutral or Basic Conditions (High pH): The compound exists primarily in its neutral, un-ionized free base form, which has very poor water solubility and is likely to precipitate.
Therefore, the first and most effective strategy is always to control the pH, aiming for an acidic environment where the compound remains protonated and dissolved.[]
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides detailed, step-by-step methodologies for preparing stable solutions of this compound.
Guide 1: The Primary Method - Systematic pH Adjustment
This is the most reliable and recommended method for solubilizing weakly basic compounds. The principle is to first ensure complete protonation of the amine group in an acidic vehicle before any dilution or pH adjustment.
Causality & Principle
The solubility of an ionizable compound is governed by the Henderson-Hasselbalch equation. For a weak base like this compound, lowering the pH well below its pKa (the pH at which 50% of the compound is ionized) will shift the equilibrium almost entirely to the protonated, water-soluble form. This protocol leverages this principle by first dissolving the compound as a salt and then carefully adjusting the pH if necessary for the experimental context, without crossing the threshold that would cause precipitation.
Experimental Protocol: Preparing a 10 mM Stock Solution
-
Weigh the Compound: Accurately weigh the required amount of this compound (Molecular Weight: 190.27 g/mol ) for your desired volume and concentration. For 10 mL of a 10 mM stock, you would need 19.03 mg.
-
Initial Acidic Dissolution:
-
To the solid compound, add approximately 70-80% of your final desired volume of an acidic solution (e.g., 7-8 mL of 0.1 M Hydrochloric Acid (HCl)).
-
Vortex and/or sonicate the mixture. The compound should dissolve completely to form a clear solution as the hydrochloride salt is formed.
-
-
pH Adjustment (Optional but Critical):
-
If your experiment requires a specific pH, you can now slowly adjust it. Place the solution on a stir plate with a calibrated pH probe.
-
Add a base (e.g., 0.1 M NaOH) dropwise while monitoring the pH. Crucially, do not raise the pH too high , as you will risk precipitation. It is recommended to keep the final pH at least 1-2 units below the compound's pKa. For most aminothiazoles, maintaining a pH of 4.0-5.5 is a safe starting point.
-
-
Final Volume Adjustment: Once the target pH is reached and the solution remains clear, add your buffer component (if not already present) and bring the solution to the final desired volume with deionized water.
-
Final Check & Filtration: Visually inspect the final solution for any signs of cloudiness or precipitation. For sterile applications, filter the final solution through a 0.22 µm syringe filter that is compatible with acidic solutions (e.g., PES).
Workflow Visualization
Caption: Workflow for Solubilization via pH Adjustment.
Guide 2: Using Co-Solvents as a Secondary Strategy
While pH adjustment is primary, co-solvents can be used in combination or as an alternative when acidic conditions are not tolerable for an experiment. The goal of a co-solvent is to reduce the polarity of the bulk solvent (water), thereby making it more hospitable to a hydrophobic molecule.[3][][8]
Causality & Principle
Water molecules are highly ordered and form strong hydrogen bonds. A non-polar solute disrupts this network, which is energetically unfavorable. Co-solvents like DMSO or ethanol are amphiphilic; they have both polar and non-polar regions. They integrate into the water structure, breaking up the hydrogen bonding network and creating a less polar "microenvironment" that can more easily accommodate the hydrophobic benzyl group of the compound, thus increasing its solubility.[]
Best Practices & Protocol
-
Minimize Organic Solvent: Always use the lowest percentage of co-solvent required to maintain solubility, as high concentrations can be toxic in biological assays or affect protein structure. A final concentration of <1% DMSO is a common goal.
-
Prepare a Concentrated Stock: Dissolve this compound in 100% of your chosen co-solvent (e.g., DMSO) at a very high concentration (e.g., 50-100 mM).
-
Dilute Systematically: When diluting into your aqueous buffer, add the stock solution to the buffer while vortexing vigorously. Never add buffer to the stock. This rapid mixing helps to avoid localized high concentrations that can cause precipitation.
-
Combine with pH: The most robust method is to combine approaches. Prepare your aqueous buffer at a slightly acidic pH (e.g., pH 6.0) and then add your co-solvent stock. This combination is often synergistic.[9]
Data Presentation: Common Co-Solvents
| Co-Solvent | Type | Typical Final Conc. | Pros | Cons |
| DMSO | Polar Aprotic | < 1% | Excellent solubilizing power for many compounds. | Can be toxic to cells at >1%; can interfere with some assays. |
| Ethanol | Polar Protic | < 5% | Less toxic than DMSO; volatile. | Can affect protein stability; may not be as effective as DMSO. |
| PEG 400 | Polymer | 1-20% | Low toxicity; commonly used in formulations. | Can be viscous; may affect compound activity. |
| Propylene Glycol | Polar Protic | 1-20% | Good safety profile; used in parenteral formulations. | Less solubilizing power than DMSO or ethanol. |
Conceptual Diagram: Co-Solvent Action
Caption: Co-solvents reduce solvent polarity, enabling solubility.
Guide 3: Advanced Technique - Cyclodextrin Encapsulation
For particularly challenging formulations or when pH modification and co-solvents are not viable, cyclodextrins offer a sophisticated solution.[10][11][12]
Causality & Principle
Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone. Their exterior is hydrophilic (water-soluble), while their internal cavity is hydrophobic.[11][12] They can encapsulate the non-polar benzyl group of this compound within this cavity, forming a water-soluble "inclusion complex."[10][13] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent solubility without altering the pH or requiring organic solvents.[14]
Protocol: Kneading Method for Complex Formation
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and safety profiles.
-
Molar Ratio: Start with a 1:1 molar ratio of this compound to the cyclodextrin.
-
Kneading:
-
Place the weighed cyclodextrin powder in a glass mortar.
-
Add a small amount of water to form a thick, consistent paste.
-
Slowly add the powdered this compound to the paste.
-
Knead the mixture thoroughly with a pestle for 30-60 minutes.
-
-
Drying: Dry the resulting paste (e.g., in a vacuum oven at 40°C) until a constant weight is achieved.
-
Reconstitution: The resulting solid powder is the drug-CD complex, which can now be dissolved directly in your aqueous buffer.
Data Presentation: Comparison of Common Cyclodextrins
| Cyclodextrin Type | Key Feature | Typical Use | Potential Issues |
| α-Cyclodextrin | Smallest cavity | Not ideal for benzyl groups (too small) | Limited solubility |
| β-Cyclodextrin | Mid-size cavity | Good fit for aromatic rings | Low aqueous solubility; potential nephrotoxicity |
| HP-β-CD | High water solubility | General-purpose solubilizer for research | Amorphous; can be hygroscopic |
| SBE-β-CD | High water solubility; charged | Excellent for parenteral formulations | Can interact with charged molecules |
Part 3: Summary of Strategies
| Strategy | Principle | Best For | Key Advantage | Major Limitation |
| pH Adjustment | Protonation of basic amine group to form a soluble salt.[] | Primary approach for all applications. | Highly effective, uses simple reagents. | Requires the final application to be tolerant of acidic pH. |
| Co-solvents | Reducing bulk solvent polarity.[3] | When pH cannot be significantly lowered; in combination with pH adjustment. | Simple to implement for stock preparation. | Potential for solvent toxicity or assay interference. |
| Cyclodextrins | Encapsulation of the hydrophobic moiety in a soluble host molecule.[11][12] | When pH and co-solvents are not viable; for advanced formulations. | Avoids pH extremes and organic solvents. | More complex preparation; higher cost. |
Part 4: References
-
Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Retrieved January 10, 2026, from
-
International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Retrieved January 10, 2026, from
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved January 10, 2026, from
-
PMC - NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved January 10, 2026, from
-
Benchchem. (n.d.). Technical Support Center: Improving Aqueous Solubility of Research Compounds. Retrieved January 10, 2026, from
-
MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved January 10, 2026, from
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved January 10, 2026, from
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved January 10, 2026, from
-
PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved January 10, 2026, from
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved January 10, 2026, from
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved January 10, 2026, from
-
BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. Retrieved January 10, 2026, from
-
ResearchGate. (n.d.). Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. Retrieved January 10, 2026, from
-
PubMed. (n.d.). Combined effect of complexation and pH on solubilization. Retrieved January 10, 2026, from
-
Chemistry LibreTexts. (2023). Solubility and pH. Retrieved January 10, 2026, from
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- 14. mdpi.com [mdpi.com]
Reproducibility challenges in 4-Benzyl-1,3-thiazol-2-amine synthesis
Technical Support Center: Synthesis of 4-Benzyl-1,3-thiazol-2-amine
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the intricacies of this synthesis. Reproducibility issues can often be traced to subtle variations in starting material quality, reaction conditions, and work-up procedures. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you achieve consistent and high-yielding results.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and robust method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide-containing reactant. For this specific target, the reaction is between 1-chloro-3-phenyl-2-propanone and thiourea.[3] The reaction is typically performed under reflux in a protic solvent like ethanol and is known for being straightforward and high-yielding when key parameters are controlled.[1][4]
Q2: My overall yield is consistently low. What are the most likely causes?
Low yields in this synthesis are a frequent challenge and can stem from several factors. The most common culprits are:
-
Purity of Starting Materials: The α-haloketone (1-chloro-3-phenyl-2-propanone) is susceptible to degradation. Impurities in the thiourea can also introduce side reactions.[5][6]
-
Suboptimal Reaction Conditions: Incorrect temperature, insufficient reaction time, or an inappropriate solvent can lead to incomplete conversion.[5]
-
Side Reaction Pathways: The formation of isomeric byproducts, particularly under uncontrolled pH, can significantly consume reactants and reduce the yield of the desired product.[5][6]
-
Product Loss During Work-up: The product, this compound, has moderate solubility and can be lost during extraction or filtration if the work-up procedure is not optimized.
Q3: My NMR analysis indicates a major byproduct that I suspect is an isomer. What is it and how can I prevent its formation?
You are likely observing the formation of the isomeric 2-imino-4-benzyl-2,3-dihydrothiazole . This is a well-documented side product in the Hantzsch synthesis when using N-unsubstituted thioureas.[5] Its formation is favored under acidic conditions. The initial product of the reaction is the hydrohalide salt of the thiazole, which creates an acidic environment. To favor the desired 2-amino tautomer, the reaction should be neutralized or carried out in a slightly basic medium during work-up.[5][6]
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems you might encounter during the synthesis.
Problem 1: Low or No Product Yield with Starting Material Present
Question: My post-reaction TLC or LC-MS shows significant amounts of unreacted 1-chloro-3-phenyl-2-propanone and/or thiourea. How can I drive the reaction to completion?
Answer: This issue points to problems with reaction kinetics or reactant quality. Below is a systematic approach to troubleshooting.
| Potential Cause | Scientific Explanation & Causality | Recommended Solution |
| Poor Quality of α-Haloketone | α-Haloketones are lachrymatory and can degrade upon storage, especially if exposed to moisture or light.[7][8] Degradation reduces the concentration of the active reactant, leading to incomplete conversion. | Verify the purity of 1-chloro-3-phenyl-2-propanone via NMR before use. If impurities are detected, purify by distillation under reduced pressure or use a freshly prepared batch. Store under nitrogen in a dark, cool place. |
| Inadequate Reaction Temperature | The condensation and cyclization steps of the Hantzsch synthesis are temperature-dependent. While some reactions proceed at room temperature, this particular synthesis typically requires heating (reflux) to achieve a reasonable rate.[5] | Ensure the reaction mixture reaches and maintains a gentle reflux. For ethanol, this is approximately 78°C. Use a temperature probe to monitor the reaction if you suspect inefficient heating. |
| Insufficient Reaction Time | The reaction is not instantaneous. A typical reflux time of 2-3 hours is recommended.[3][9] Cutting the time short will result in incomplete conversion. | Monitor the reaction progress using TLC (e.g., in a 7:3 toluene:ethyl acetate system).[10] The reaction is complete when the spot corresponding to the α-haloketone has disappeared. |
| Inappropriate Solvent | The solvent must be able to dissolve the reactants to a sufficient extent. While ethanol is standard, other solvents like acetonitrile can also be effective.[10] Poor solubility will slow the reaction rate. | Ethanol is the most commonly cited and reliable solvent for this reaction.[3] Ensure you are using a sufficient volume (e.g., 100 mL for 10 g of α-haloketone) to maintain solubility at reflux.[3] |
Problem 2: Product "Oils Out" or Is Difficult to Purify
Question: During the work-up, after adding a base to neutralize the reaction mixture, my product separates as a sticky oil instead of a filterable solid. How can I achieve proper crystallization?
Answer: "Oiling out" is a common purification problem that occurs when a compound is melted by the heat of dissolution or when it is supersaturated in a solvent system where it has low solubility.
Root Cause Analysis and Solutions:
-
Incomplete Neutralization or pH Overshoot: The initial product is the hydrochloride salt, which is often soluble.[3] Adding a base like ammonia or sodium carbonate neutralizes this salt to precipitate the free base. If the neutralization is incomplete or if too much base is added, the ionic strength and pH of the solution may not be optimal for crystallization.
-
Solution: Add the base slowly and portion-wise while vigorously stirring the cooled reaction mixture. Monitor the pH to ensure it is neutral to slightly basic (pH 7-9).
-
-
Residual Solvent/Impurities: The presence of impurities can inhibit crystal lattice formation, promoting oiling.
-
Solution: After neutralization, extract the product into an organic solvent like diethyl ether or ethyl acetate.[3] Wash the organic layer with water and then brine to remove inorganic salts and water-soluble impurities. Dry the organic layer thoroughly (e.g., with anhydrous Na₂SO₄) before concentrating it under reduced pressure.
-
-
Improper Recrystallization Technique: The crude solid obtained after solvent removal may still contain impurities. A poorly chosen recrystallization solvent will lead to oiling or poor recovery.
-
Solution: Methanol is reported to be an effective recrystallization solvent for this class of compounds.[10] Dissolve the crude solid in a minimum amount of hot methanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Visualized Workflows and Mechanisms
Hantzsch Synthesis Mechanism
The reaction proceeds via an initial Sₙ2 substitution, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.[1][4]
Caption: Reaction mechanism for the Hantzsch synthesis of this compound.
Troubleshooting Low Yield
Use this flowchart to diagnose the cause of low product yield systematically.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Validated Experimental Protocols
Protocol 1: Synthesis of this compound
Adapted from PrepChem[3]
Materials:
-
1-Chloro-3-phenyl-2-propanone (10 g, ~59.3 mmol)
-
Thiourea (3.9 g, ~51.2 mmol - Note: Some procedures use an excess of thiourea)
-
Ethanol (100 mL)
-
Dilute ammonium hydroxide solution or 5% sodium carbonate solution
-
Diethyl ether
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-chloro-3-phenyl-2-propanone (10 g) and thiourea (3.9 g).
-
Add ethanol (100 mL) to the flask.
-
Heat the mixture to reflux with stirring. Maintain a gentle reflux for 2 hours. Monitor the reaction via TLC until the starting ketone is consumed.
-
After the reaction is complete, cool the flask to room temperature.
-
Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.
-
To the resulting residue, add water (50 mL) and cool the mixture in an ice bath.
-
Slowly add dilute ammonium hydroxide solution while stirring until the solution is neutral to slightly basic (pH ~8-9). A solid precipitate should form.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.
Protocol 2: Purification by Recrystallization
Adapted from Sharma, R. et al.[10]
Procedure:
-
Transfer the crude solid product to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot methanol, just enough to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature. Crystals should begin to form.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold methanol.
-
Dry the crystals under vacuum to obtain pure this compound. The expected melting point of the hydrochloride salt is ~127°C.[3]
References
- PrepChem. (2017). Synthesis of 4-benzyl 2-amino thiazole.
- Sharma, R., et al. (2012). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Taylor & Francis Online.
- Al-Zoubi, R. M. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(2), 793-839.
- World Journal of Research and Review. (2016). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry.
- Wisdomlib. (2025). Thiazole derivatives: Significance and symbolism.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Sharma, R., et al. (2012). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Taylor & Francis Online.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (2019). Synthesis of thiourea-derived thiazolines.
- Slideshare. (2018). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- ResearchGate. (2012). Request PDF: Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach.
- MDPI. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
- SciELO México. (2014). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates.
- CUTM Courseware. (n.d.). Thiazole.
- YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis and Application of 2-Amino-4-methylbenzothiazole.
- PubMed. (2012). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach.
- Asian Journal of Chemistry. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.
- National Center for Biotechnology Information. (2019). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides.
- Letters in Applied NanoBioScience. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent.
- Educational Administration: Theory and Practice. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities.
- Organic Chemistry Portal. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides.
- YouTube. (2025). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation.
- Chemical Suppliers. (n.d.). This compound | CAS 7496-56-2.
- Malaysian Journal of Chemistry. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
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- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 4-Benzyl-1,3-thiazol-2-amine
Welcome to the technical support center for the synthesis of 4-benzyl-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important thiazole derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize impurities and optimize your reaction outcomes.
Introduction to the Hantzsch Thiazole Synthesis
The most prevalent and reliable method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, specifically 1-chloro-3-phenylpropan-2-one, with thiourea.[1] The reaction proceeds through a multistep pathway that begins with an SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2][3] The aromaticity of the final product is a significant driving force for this reaction.[3]
While the Hantzsch synthesis is generally high-yielding, several factors can lead to the formation of impurities and complicate the purification process.[2][4] This guide will address these potential pitfalls and provide actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and purification of this compound, offering explanations for their causes and detailed corrective actions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure Starting Materials: Impurities in 1-chloro-3-phenylpropan-2-one or thiourea can introduce side reactions.[4] 2. Inadequate Reaction Temperature: The reaction often requires heating to proceed at an optimal rate.[4] 3. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. 4. Suboptimal Solvent: The choice of solvent can significantly impact reaction efficiency.[4] | 1. Verify Reagent Purity: Ensure the purity of starting materials through appropriate analytical techniques (e.g., NMR, melting point). Purify if necessary. 2. Optimize Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., reflux in ethanol).[4] Monitor the reaction by TLC to avoid degradation from excessive heat. 3. Use a Slight Excess of Thiourea: Employing a slight molar excess of thiourea can help drive the reaction to completion.[2] 4. Solvent Selection: Ethanol is a commonly used and effective solvent for this reaction.[4] |
| Formation of Significant Side Products | 1. Self-condensation of α-haloketone: The α-haloketone can undergo self-condensation, especially under basic conditions. 2. Decomposition of Reactants: Prolonged heating or harsh reaction conditions can lead to the decomposition of starting materials or the product.[5] 3. Side reactions of Thiourea: Thiourea can undergo side reactions, although this is less common under typical Hantzsch conditions.[6] | 1. Control Reaction Conditions: Maintain a neutral or slightly acidic pH during the initial condensation. Add the base for neutralization only during the workup. 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction and stop it once the starting material is consumed to prevent the formation of degradation products.[5] 3. Ensure Proper Stoichiometry and Temperature Control: Adhering to the optimized reaction parameters will minimize the likelihood of thiourea-related side reactions. |
| Difficulties in Product Isolation and Purification | 1. Product Remains in Solution: The product is often formed as its hydrochloride or hydrobromide salt, which is soluble in polar solvents like ethanol.[3] 2. Oily Product Formation: The presence of impurities can sometimes cause the product to precipitate as an oil rather than a solid. 3. Co-precipitation of Impurities: Unreacted starting materials or side products may co-precipitate with the desired product. | 1. Neutralization is Key: After the reaction is complete, the mixture must be neutralized with a mild base (e.g., 5% sodium carbonate solution) to deprotonate the thiazolium salt and precipitate the free base.[2][3] 2. Recrystallization: If an oily product is obtained, attempt to dissolve it in a suitable hot solvent (e.g., ethanol, methanol) and allow it to cool slowly to induce crystallization. Seeding with a pure crystal can be beneficial. 3. Optimize Recrystallization Solvent System: If the initial recrystallization does not yield a pure product, screen different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to achieve selective crystallization of the this compound. |
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has turned dark. Is this normal, and what should I do?
A1: A change in color is not uncommon in the Hantzsch synthesis and can be due to the formation of minor, colored byproducts. However, a very dark or black solution may indicate decomposition due to excessive heat or prolonged reaction times. It is crucial to monitor the reaction's progress by TLC. If the starting materials are consumed, proceed with the workup. If significant decomposition is suspected, consider repeating the reaction at a lower temperature or for a shorter duration.
Q2: I've neutralized the reaction mixture, but no precipitate has formed. What are the next steps?
A2: If no precipitate forms after neutralization, it could be due to several reasons:
-
Low Product Concentration: The product may be too dilute to precipitate. Try concentrating the solution under reduced pressure.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization.
-
Incorrect pH: Double-check the pH of the solution to ensure it is neutral or slightly basic. Add more base if necessary.
-
Product is an Oil: The product may have separated as an oil. In this case, you can try to extract the product with an organic solvent like ethyl acetate, wash the organic layer, dry it, and then concentrate it to obtain the crude product for further purification.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used to confirm the structure and assess the purity of your this compound:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.[3]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a high degree of purity.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the compound.[3]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
Experimental Protocols
Detailed Synthesis of this compound
This protocol is a standard procedure for the Hantzsch synthesis of the target compound.
Materials:
-
1-chloro-3-phenylpropan-2-one
-
Thiourea
-
Ethanol
-
5% Sodium Carbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (1.1 equivalents) in ethanol.
-
To this solution, add 1-chloro-3-phenylpropan-2-one (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate while stirring.[2][3]
-
A precipitate of this compound should form. Continue stirring for 15-30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
Allow the product to air dry. For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.
Visualizations
Hantzsch Thiazole Synthesis Workflow
Caption: A typical workflow for the Hantzsch synthesis of this compound.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common synthesis issues.
References
- Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
- Organic Chemistry Portal. Thiazole synthesis. [Link]
- Chem Help ASAP.
- CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN.
- MDPI.
- Al-Ostath, G. A., et al. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, vol. 8, no. 12, 2003, pp. 793-875. [Link]
- Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles. [Link]
- Wikipedia. α-Halo ketone. [Link]
- ScienceDirect. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
- Royal Society of Chemistry.
- Scribd. Hantzsch Thiazole Synthesis 2010. [Link]
- MDPI.
- National Center for Biotechnology Information.
- ResearchGate.
- MDPI. Benzyl-N-[4-(2-hydroxyethyl)
- ResearchGate. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach | Request PDF. [Link]
- Semantic Scholar. Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. [Link]
Sources
Technical Support Center: Interpreting Complex NMR Spectra of 4-Benzyl-1,3-thiazol-2-amine
Welcome to the technical support guide for the NMR analysis of 4-Benzyl-1,3-thiazol-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the NMR spectra of this and structurally related heterocyclic compounds. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific experimental issues.
Introduction
This compound is a heterocyclic compound featuring a thiazole core, an exocyclic amine, and a flexible benzyl substituent. This combination of structural motifs, while common in medicinal chemistry, often leads to NMR spectra that are more complex than anticipated.[1] Common challenges include dealing with broad and labile amine protons, overlapping aromatic signals, and potential dynamic processes such as tautomerism and restricted bond rotation. This guide will systematically deconstruct these complexities and provide actionable protocols to achieve unambiguous structural elucidation.
Part 1: Frequently Asked Questions (FAQs) - The Expected Spectrum
This section outlines the anticipated ¹H and ¹³C NMR spectral features of this compound. The chemical shifts are predicted based on established values for similar structural fragments and computational models, as a fully assigned experimental spectrum is not widely available in the public domain.[2][3][4]
Question: What are the expected signals in the ¹H NMR spectrum of this compound?
Answer: You should expect to see four main groups of signals corresponding to the amine, thiazole, benzylic, and phenyl protons. The exact chemical shifts can vary depending on the solvent and sample concentration.
Question: What are the expected signals in the ¹³C NMR spectrum?
Answer: The proton-decoupled ¹³C NMR spectrum should display 8 distinct signals, as two pairs of carbons in the phenyl ring are chemically equivalent.
| Assignment | Proton (¹H) Chemical Shift (δ, ppm) | Carbon (¹³C) Chemical Shift (δ, ppm) | Notes and Common Issues |
| -NH₂ (Amine) | 5.0 - 7.5 (broad singlet) | N/A | Highly variable shift; broad due to quadrupole effects and exchange. May disappear upon D₂O exchange. |
| H-5 (Thiazole) | 6.3 - 6.8 (singlet) | ~105 - 110 | A sharp singlet in the vinylic region. |
| -CH₂- (Benzylic) | 3.9 - 4.2 (singlet) | ~35 - 40 | A sharp singlet integrating to 2H. Broadening may indicate restricted rotation at low temperatures. |
| Phenyl Protons | 7.2 - 7.4 (multiplet) | ~127 - 129 (ortho, meta, para) | Complex multiplet integrating to 5H. Overlap is common. |
| C-ipso (Phenyl) | N/A | ~138 - 141 | Quaternary carbon, often a weaker signal. |
| C-4 (Thiazole) | N/A | ~148 - 152 | Quaternary carbon attached to the benzyl group. |
| C-2 (Thiazole) | N/A | ~167 - 171 | Quaternary carbon attached to the amine group; significantly downfield. |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in a non-polar solvent like CDCl₃. Predictions are based on computational models and data from analogous structures.[5][6]
Part 2: Troubleshooting Guide - Common Spectral Problems
This section addresses specific issues you may encounter during spectral acquisition and interpretation.
Issue 1: The Amine (-NH₂) Protons
Question: Why is my -NH₂ signal a broad hump instead of a sharp peak?
Answer: This is a classic characteristic of amine protons in NMR and is caused by two primary factors:
-
Quadrupolar Broadening: The nitrogen-14 nucleus (¹⁴N), which is the most abundant isotope, has a quadrupole moment. This creates an efficient relaxation pathway for both the nitrogen nucleus and any attached protons, leading to significant signal broadening.
-
Proton Exchange: The amine protons are labile and can exchange with other labile protons in the sample (like trace water) or between molecules. If this exchange occurs at a rate comparable to the NMR timescale, the signal becomes broad.
Question: My -NH₂ signal has a different chemical shift than the last time I ran this sample. Why?
Answer: The chemical shift of the -NH₂ protons is exceptionally sensitive to its chemical environment.[7] The following factors can cause significant variations:
-
Concentration: At higher concentrations, intermolecular hydrogen bonding becomes more prevalent, which typically deshields the protons and shifts the signal downfield.
-
Solvent: The choice of deuterated solvent has a profound impact. Protic solvents (like MeOD-d₄) can exchange with the amine protons, causing the signal to disappear entirely. Hydrogen-bond accepting solvents (like DMSO-d₆) can form strong hydrogen bonds, shifting the signal significantly downfield and often sharpening it by slowing intermolecular exchange.[8]
-
Temperature: Changing the temperature alters the rate of proton exchange and the equilibrium of hydrogen bonding, leading to a shift in the signal's position.
-
Purity (Trace Acid/Base): The presence of acidic or basic impurities can catalyze proton exchange, leading to broadening and shifts.
Question: I don't see the -NH₂ signal at all. Is my compound degrading?
Answer: Not necessarily. The signal may be "missing" for several reasons:
-
It may be extremely broad, appearing as a slight rise in the baseline that is difficult to distinguish.
-
It may have exchanged with deuterium from the solvent. This is common in methanol-d₄ (CD₃OD) or if there is D₂O present in your solvent.
-
It may be hidden under another signal, such as the solvent residual peak or the aromatic multiplet.
A definitive way to confirm the presence of the amine protons is through a D₂O exchange experiment.
Issue 2: The Thiazole and Benzyl Moieties
Question: The singlet for my benzylic (-CH₂) protons looks broad or distorted. Why?
Answer: While typically a sharp singlet, broadening of the benzylic CH₂ signal can indicate restricted rotation around the C(4)-CH₂ single bond. At room temperature, this rotation is usually fast on the NMR timescale, resulting in an averaged, sharp signal. However, if rotation is slowed, you may be observing the onset of coalescence, where the two inequivalent protons are beginning to be resolved. This can sometimes be confirmed with variable-temperature (VT) NMR.[8]
Question: My aromatic region (7.2-7.4 ppm) is a messy, unresolved multiplet. How can I assign the ortho, meta, and para protons?
Answer: Signal overlap in the aromatic region is very common for monosubstituted benzene rings. Standard 1D ¹H NMR is often insufficient for a definitive assignment. To resolve this, you must turn to two-dimensional (2D) NMR techniques.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between adjacent (coupled) protons. You would expect to see a correlation between the ortho and meta protons, and between the meta and para protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to, allowing you to distinguish the C-H signals from the quaternary carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over 2-3 bonds. This is extremely powerful for assignment. For instance, the benzylic CH₂ protons should show a correlation to the ipso-carbon of the phenyl ring and to carbons C-4 and C-5 of the thiazole ring.
Issue 3: Potential Tautomerism
Question: Could my sample exist as a mixture of tautomers? How would that affect the spectrum?
Answer: Yes, 2-aminothiazoles can exist in an equilibrium between the amino form and the imino form. While the amino form is generally the major tautomer in solution, the presence of the imino tautomer is possible and can complicate the NMR spectrum.[9]
Caption: Amino-imino tautomeric equilibrium of this compound.
If both tautomers are present and interconverting slowly on the NMR timescale, you would observe a doubling of all signals . Each tautomer would have its own distinct set of peaks, with the ratio of the integrals corresponding to the equilibrium ratio. If the interconversion is fast, you would see a single set of averaged signals with chemical shifts that are a weighted average of the two forms. If you suspect tautomerism, running the NMR at different temperatures (VT-NMR) can be insightful.
Part 3: Experimental Protocols & Advanced Analysis
Protocol 1: D₂O Exchange for Identifying Labile Protons
This is a definitive method to confirm the identity of -NH₂ (or -OH, -SH) protons.
Objective: To replace the -NH₂ protons with deuterium, causing their corresponding signal to disappear from the ¹H NMR spectrum.
Methodology:
-
Acquire a Standard Spectrum: Dissolve 5-10 mg of your compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one or two drops of deuterium oxide (D₂O) to the sample.
-
Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure proper mixing and facilitate the H/D exchange. You may see an emulsion form, which should settle.
-
Re-acquire the Spectrum: Place the tube back in the spectrometer (shimming may need minor adjustment) and acquire a second ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the "before" and "after" spectra. The signal corresponding to the -NH₂ protons should have disappeared or be significantly diminished in the second spectrum.
Caption: Key expected HMBC correlations for structural confirmation.
By systematically applying these troubleshooting steps and advanced experimental protocols, researchers can overcome the inherent complexities in the NMR spectra of this compound and confidently elucidate its structure.
References
- JoVE. NMR Spectroscopy Of Amines. JoVE, 2025. [Link]
- Lewis, R. G., & Dyer, D. S. AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
- Fujiwara, H., & Sasaki, Y. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Japan Society for Analytical Chemistry, 1988. [Link]
- CASPRE. 13C NMR Predictor. [Link]
- Royal Society of Chemistry.
- Yuan, Y., et al. Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods.
- Chemistry LibreTexts. 20.
- MDPI. Benzyl-N-[4-(2-hydroxyethyl)
- Kalhor, M., et al. Design of a new method for one-pot synthesis of 2-amino thiazoles.... RSC Publishing, 2023. [Link]
- Royal Society of Chemistry.
- Royal Society of Chemistry.
- ResearchGate. Benzyl-N-[4-(2-hydroxyethyl)
- NMRDB.org. Predict 1H proton NMR spectra. [Link]
- Deepti, V., et al.
- Abraham, R.J. The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 2005. [Link]
- DergiPark.
- Kumar, S., et al. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 2010. [Link]
- Khalifa, M. E.
- National Institutes of Health.
- ResearchGate. 1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3-benzyl-1H-1,2,4-triazol-5(4H)
- Gier-Głód, A., et al.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Eliel, E. L., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. University of Minho, 2004. [Link]
- Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles.... [Link]
- Ai, H., et al. Amino-imino adenine tautomerism induced by the cooperative effect between metal ion and H2O/NH3. PubMed, 2012. [Link]
- Wikipedia. 2-Aminothiazole. [Link]
- Li, W., et al. Variable-temperature H-NMR Studies on Three C-glycosylflavones Exhibiting Rotational Isomerism. Natural Products and Bioprospecting, 2021. [Link]
- Jakopin, Ž. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed, 2020. [Link]
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Technical Support Center: Mass Spectrometry Analysis of 4-Benzyl-1,3-thiazol-2-amine
Document ID: TSC-MS-4BT2A-202601
Version: 1.0
Welcome to the technical support center for the mass spectrometric analysis of 4-Benzyl-1,3-thiazol-2-amine (C₁₀H₁₀N₂S). This guide is designed for researchers, analytical chemists, and drug development professionals to provide in-depth, field-proven insights into the fragmentation behavior of this compound and to offer practical solutions for common experimental challenges.
Part 1: Foundational Overview & Predicted Fragmentation
Before diving into troubleshooting, it is crucial to understand the fundamental properties of the analyte and its expected behavior in a mass spectrometer.
Q1: What are the basic chemical properties of this compound?
This compound is a heterocyclic compound containing a thiazole ring, a primary amine, and a benzyl substituent. These features dictate its ionization and fragmentation characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂S | [1] |
| Monoisotopic Mass | 190.05647 Da | [1] |
| Average Molar Mass | 190.27 g/mol | [1] |
| Expected [M+H]⁺ | 191.0637 Da | |
| Key Structural Features | 2-aminothiazole core, flexible benzyl group |
The presence of the basic 2-amino group and the nitrogen atom in the thiazole ring makes this molecule an excellent candidate for positive mode electrospray ionization (ESI), where it will readily form a protonated molecule, [M+H]⁺.
Q2: What is the primary predicted fragmentation pathway for protonated this compound?
The fragmentation of [M+H]⁺ (m/z 191.06) is dominated by the cleavage of the most labile bonds and the formation of stable carbocations. The bond between the benzyl group's methylene (CH₂) and the thiazole ring is expected to be the primary site of fragmentation due to the exceptional stability of the resulting benzyl cation, which rearranges to the tropylium ion (C₇H₇⁺).
Causality: In collision-induced dissociation (CID), the applied energy is distributed throughout the ion. This energy preferentially breaks the weakest bonds to form the most stable possible products. The formation of the aromatic tropylium ion (m/z 91) is a highly favorable fragmentation pathway for many benzyl-containing compounds.[2] The alternative, placing the charge on the thiazole fragment, is less favorable.
Below is a diagram illustrating the most probable fragmentation cascade.
Caption: Predicted major and minor fragmentation pathways for [M+H]⁺ of this compound.
Part 2: Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your analysis in a practical, question-and-answer format.
Category A: Ionization & Signal Quality
Q3: I am not detecting the expected [M+H]⁺ at m/z 191. Instead, I see a strong signal at m/z 91. What is happening?
This is a classic case of excessive in-source fragmentation . The energy within the ion source itself is high enough to fragment the molecule before it reaches the mass analyzer.
Troubleshooting Steps:
-
Reduce Source Temperature: High temperatures in the ion source or transfer capillary can cause thermal degradation. Gradually decrease the temperature in 25°C increments. Secondary electrospray ionization (SESI) is known to be a softer technique than ESI, but even standard ESI can be "softened" by optimizing instrument settings.[3]
-
Lower Cone/Fragmentor Voltage: This is the most common cause. The voltage potential between the skimmer cone and the first mass filter accelerates ions. If this potential is too high, it induces fragmentation. Reduce this voltage to the lowest value that still provides good ion transmission.
-
Check Mobile Phase Composition: While acidic modifiers like formic acid aid protonation, excessively harsh conditions can promote instability. Ensure you are using a low concentration (e.g., 0.1% formic acid).
Q4: My signal intensity is very low and unstable. What are the likely causes?
Poor signal intensity is a common issue that can stem from multiple factors.[4]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor signal intensity in LC-MS analysis.
Expert Insight: Ion suppression is a frequent culprit, especially with complex matrices.[5] It occurs when co-eluting compounds compete with the analyte for ionization, reducing its signal. If you suspect this, try diluting your sample; if the signal for your analyte increases relative to the matrix, suppression is likely occurring.
Q5: I see significant peaks at m/z 213 ([M+Na]⁺) and 229 ([M+K]⁺). How can I prevent this adduct formation?
Sodium and potassium adducts are common artifacts that can complicate spectra and reduce the intensity of your target [M+H]⁺ ion.
Prevention Protocol:
-
Solvent & Additive Purity: Use only the highest grade (LC-MS grade) solvents and additives. Lower-grade solvents can contain significant amounts of metal ions.[6]
-
Avoid Glassware: Sodium can leach from glass vials and containers, especially with aqueous mobile phases. Switch to polypropylene or other high-quality plastic autosampler vials.[6]
-
Buffer Selection: If buffers are necessary, avoid sodium and potassium salts (e.g., phosphate buffers). Use volatile ammonium-based buffers like ammonium formate or ammonium acetate.
-
Proactive Addition (Advanced): In some cases, intentionally adding a small amount of an ammonium salt to the mobile phase can outcompete sodium/potassium for adduct formation, consolidating the signal into the desired [M+H]⁺ and [M+NH₄]⁺ ions.
Category B: Data Interpretation & Fragmentation Analysis
Q6: My MS/MS spectrum of m/z 191 shows more fragments than just m/z 91. What other fragments should I expect and why?
While m/z 91 is the dominant fragment, other fragmentation channels exist. Analyzing these minor fragments provides deeper structural confirmation.
Table of Expected Minor Fragments:
| Observed m/z | Proposed Fragment Ion | Mechanistic Explanation |
| 113.02 | [C₄H₅N₂S]⁺ | This corresponds to the charged 2-amino-4-methylenethiazole fragment resulting from the loss of a neutral toluene radical. This is a less favorable pathway than the formation of the tropylium ion. |
| 174.04 | [M+H - NH₃]⁺ | Loss of neutral ammonia from the 2-amino group. This is a common fragmentation pathway for primary amines.[2][7] |
| 94.05 | [C₅H₆N₂]⁺ | This could arise from fragmentation of the thiazole ring itself, possibly losing CS, followed by rearrangement. This points to the aminopyridine substructure.[8] |
Authoritative Note: The fragmentation of heterocyclic systems can be complex. Thiazole rings themselves can undergo ring-opening followed by loss of small neutral molecules.[9][10] The presence of these minor ions, even at low intensity, adds confidence to the structural assignment.
Q7: I am using Electron Ionization (EI-MS) with a GC-MS system. Why does my spectrum look so different, with no molecular ion at m/z 190?
Electron Ionization is a "hard" ionization technique that imparts significant energy into the molecule.[11] For a molecule like this compound with a labile benzyl group, the molecular ion (M⁺˙) is often energetically unstable and may be completely absent or present at a very low abundance.
Expected EI-MS Observations:
-
Base Peak: The base peak will almost certainly be m/z 91 (tropylium ion).
-
Molecular Ion (M⁺˙): The peak at m/z 190 will likely be very weak or non-existent.
-
Extensive Fragmentation: You will see a much richer fragmentation pattern corresponding to the breakdown of the thiazole ring compared to a soft ionization MS/MS spectrum.
Recommendation: For molecular weight confirmation of this compound, soft ionization techniques like ESI or APCI are strongly recommended.[8] EI-MS is better suited for providing a characteristic fragmentation "fingerprint" for library matching.
Part 3: Experimental Protocols
Protocol 1: ESI-MS/MS Method for Fragmentation Analysis
Objective: To generate a reproducible and informative MS/MS spectrum of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in LC-MS grade methanol.
-
Dilute the stock solution to a working concentration of 1 µg/mL using a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid.
-
-
Instrumentation (Direct Infusion):
-
System: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Infusion Rate: 5-10 µL/min.
-
Source Parameters (Starting Point):
-
Capillary Voltage: 3.5 kV
-
Cone/Fragmentor Voltage: 20 V (Optimize this first to maximize [M+H]⁺)
-
Source Temperature: 120 °C
-
Desolvation Gas (N₂): 600 L/hr
-
Desolvation Temperature: 350 °C
-
-
-
MS/MS Analysis:
-
MS1 Scan: First, acquire a full scan spectrum (e.g., m/z 50-300) to confirm the presence and isolation of the [M+H]⁺ precursor ion at m/z 191.1.
-
MS2 (Product Ion) Scan:
-
Select m/z 191.1 as the precursor ion.
-
Set the isolation width to ~1-2 Da.
-
Apply a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions. This allows you to see both low-energy (e.g., loss of NH₃) and high-energy (e.g., m/z 91) fragments in a single experiment.
-
Collision Gas: Argon at a pressure recommended by the manufacturer.
-
-
-
Data Interpretation:
-
Identify the base peak in the product ion spectrum (expected at m/z 91).
-
Identify and assign structures to other minor fragments based on the table in Q6.
-
The system is validated if the precursor ion is accurately isolated and the expected primary fragment (m/z 91) is the most abundant in the MS/MS spectrum at moderate to high collision energies.
-
References
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
- PubChem. (n.d.). This compound.
- Kovalev, I. S., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 883. [Link]
- Schug, K. A. (2011). The Secrets of Electrospray Ionization: Why Less is More.
- Element Lab Solutions. (n.d.).
- Flammang-Barbieux, M., et al. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the Mass Spectrometry Society of Japan, 49(5), 335-343. [Link]
- Kratochvíl, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1956-1962. [Link]
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
- Chemistry LibreTexts. (2023).
- Kratochvíl, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. [Link]
- Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]
- ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]
- MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)
- ResearchGate. (2006).
- Hart, B. M., et al. (2022). How Soft Is Secondary Electrospray Ionization?. Journal of the American Society for Mass Spectrometry, 33(11), 2096-2103. [Link]
- ResearchGate. (2001). Fragmentation Mechanisms of Protonated Benzylamines.
- SciELO México. (2023). 4(S)
- Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]
- ResearchGate. (2025). (PDF) Benzyl-N-[4-(2-hydroxyethyl)
- PubMed. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. [Link]
- Spectroscopy Online. (2012).
- PubChem. (n.d.). 5-Benzyl-1,3-thiazol-2-amine.
- Miladi, M. (2016). Structural Characterization of Peptides and Peptide Fragment Ions Using High Resolution Mass Spectrometry and Ion Mobility.
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
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- 11. chemguide.co.uk [chemguide.co.uk]
Addressing false positives in screens with 4-Benzyl-1,3-thiazol-2-amine
A Guide to Identifying and Overcoming False Positives in High-Throughput Screening
Welcome, researchers. This guide is designed to serve as a dedicated resource for scientists encountering potential false-positive results with 4-benzyl-1,3-thiazol-2-amine and related chemical structures in high-throughput screening (HTS) campaigns. As Senior Application Scientists, we understand that distinguishing a genuine hit from an artifact is a critical and often resource-intensive step in drug discovery. This center provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate this process with scientific rigor.
Quick Navigation: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions researchers face when a compound like this compound emerges as a hit in a primary screen.
Q1: My screen identified this compound as a potent hit. How can I be sure this activity is specific to my target?
Q2: I've heard about "PAINS." What are they, and is this compound considered one?
PAINS, or Pan-Assay Interference Compounds, are chemical structures that appear as frequent hits across a wide variety of HTS assays.[3][4][5] They often act through non-specific mechanisms like chemical reactivity, fluorescence interference, or, most commonly, compound aggregation.[6] While the 2-aminothiazole core is a known PAINS substructure, this does not automatically invalidate your hit. It serves as a strong warning sign that rigorous follow-up is required to rule out artifactual mechanisms.[5] Think of a PAINS flag not as a stop sign, but as a mandatory checkpoint for further investigation.
Q3: What is the most common cause of false positives for compounds like this?
For many organic small molecules identified in HTS, the leading cause of promiscuous, non-specific inhibition is the formation of colloidal aggregates in aqueous assay buffers.[7][8] At micromolar concentrations, these compounds can self-associate into nano- to micron-sized particles.[9] These aggregates then non-specifically sequester and partially denature proteins, leading to a loss of enzyme activity that is easily mistaken for true inhibition.[10] This guide will focus heavily on diagnosing and confirming aggregation-based activity.
Troubleshooting Guide 1: Is Your Compound an Aggregator?
The primary hypothesis to test for a promiscuous hit is aggregation. The following Q&A provides a logical workflow to diagnose this behavior.
Q4: How can I quickly test for aggregation-based inhibition in my own lab?
The most straightforward and widely adopted method is to test the compound's sensitivity to a non-ionic detergent.[7][11][12] Aggregates are held together by non-covalent interactions that are easily disrupted by detergents like Triton X-100. A true inhibitor that binds specifically to a target's active site should be largely unaffected by the presence of a low concentration of detergent, whereas an aggregator's apparent activity will be significantly diminished or abolished.[11]
Workflow for Distinguishing Aggregators from Specific Inhibitors
This workflow illustrates the decision-making process based on detergent sensitivity.
Caption: Small molecule aggregation leading to non-specific enzyme inhibition.
Troubleshooting Guide 2: Ruling Out Other Interference Mechanisms
If your compound does not appear to be an aggregator, you must still consider other common artifactual mechanisms.
Q7: How do I know if the compound is interfering with my assay technology (e.g., fluorescence, luminescence)?
This is a critical control. You should run an assay in the absence of your biological target (or a key component like ATP for a kinase assay). [13] Protocol 2: Target-Absent Counter-Screen
-
Set up the assay exactly as you would for the primary screen, including all buffers, detection reagents, and the compound of interest.
-
Instead of adding your target enzyme, add an equivalent volume of assay buffer.
-
Read the plate at the end of the incubation period.
Interpretation:
-
No Interference: If the compound shows no signal in the absence of the target, it is not directly interfering with your detection reagents.
-
Interference Detected: If the compound generates a signal (e.g., quenches fluorescence, inhibits luciferase), then it is an assay technology artifact, and the results from the primary screen are invalid. [1][2]
Q8: Could my compound be contaminated with something that is causing the activity?
Yes, this is a known issue, particularly with metal impurities from synthesis. [14][15]Many enzymes are sensitive to inhibition by divalent cations like zinc. If zinc or another metal was used in the synthesis of your compound batch, trace amounts could remain and cause inhibition.
A simple counter-screen is to perform the assay in the presence of a strong metal chelator like TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine). [14]If the compound's activity is reversed by the chelator, it strongly suggests the inhibition is due to metal contamination.
Summary of Troubleshooting Assays
The table below provides a quick-reference guide to the key counter-screens discussed.
| Counter-Screen Method | Mechanism Investigated | Principle | Pros | Cons |
| Detergent Sensitivity | Compound Aggregation | Aggregates are disrupted by non-ionic detergents, abolishing non-specific inhibition. [7][11] | Simple, rapid, uses standard lab equipment. | Indirect evidence; some aggregators may be less sensitive to detergent. |
| Enzyme Concentration | Compound Aggregation | IC50 of an aggregator increases with enzyme concentration. [7] | Biochemical evidence, no special equipment needed. | Requires more enzyme, can be lower throughput. |
| Dynamic Light Scattering | Compound Aggregation | Directly measures the size of colloidal particles formed by the compound in solution. [8][16] | Direct, quantitative evidence of aggregation. | Requires specialized instrumentation. |
| Nephelometry | Solubility / Aggregation | Measures light scattering from a solution to detect insoluble particles. [17][18] | High-throughput, good for library profiling. | Less quantitative than DLS; sensitive to dust/precipitate. |
| Target-Absent Assay | Assay Technology Interference | Determines if the compound interacts directly with the assay signal/reagents. [13] | Definitive for technology artifacts (e.g., fluorescence quenching). | Does not rule out other non-specific mechanisms. |
| Chelator Addition | Metal Contamination | A strong chelator will sequester metal ions, reversing their inhibitory effect. [14] | Simple and effective for identifying metal-based artifacts. | Only relevant if metal contamination is suspected from synthesis. |
References
- What are PAINS? BIT 479/579 High-throughput Discovery.
- Pan-assay interference compounds. Wikipedia.
- Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
- Assay Interference by Aggregation. NCBI Bookshelf (Assay Guidance Manual).
- Pan-Assay Interference Compounds (PAINS)
- AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.
- A Detergent-Based Assay for the Detection of Promiscuous Inhibitors.
- A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates.
- Metal Impurities Cause False Positives in High-Throughput Screening Campaigns.
- The Importance of Counter Screens in HTS.
- Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding.
- Aggregation by DLS.
- Stoichiometry and Physical Chemistry of Promiscuous Aggregate-Based Inhibitors. Journal of the American Chemical Society.
- Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods.
- Counter-Screen Service.
- A detergent-based assay for the detection of promiscuous inhibitors.
- Dynamic Light Sc
- Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS.
- Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
- A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
- Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS.
- Metal Impurities Cause False Positives in High-Throughput Screening Campaigns.
- Dynamic light scattering for the characterization of aggregates. NCBI Bookshelf (Assay Guidance Manual).
- Our Process. The University of Arizona, R. Ken Coit College of Pharmacy.
- Evaluation of Peptide/Protein aggregation using Dynamic Light Sc
- High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific.
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
- A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide.
- Summary of counter-screens for compound-mediated assay interference in proximity assays. NCBI Bookshelf (Assay Guidance Manual).
- This compound | 7496-56-2 | HAA49656. Biosynth.
- Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
- Benzyl-N-[4-(2-hydroxyethyl)
- This compound | C10H10N2S | CID 346931. PubChem.
- Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. PubMed.
- Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach.
- High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. PubMed.
- Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach | Request PDF.
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- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
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- 18. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-Benzyl-1,3-thiazol-2-amine
Welcome to the technical support center for the synthesis and scale-up of 4-Benzyl-1,3-thiazol-2-amine (PubChem CID: 346931), a key intermediate in medicinal chemistry and drug development.[1][2][3][4] This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered when transitioning this synthesis from bench-scale to larger production volumes. Our focus is on the robust and widely-used Hantzsch thiazole synthesis.[5][6]
The classic Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide (in this case, thiourea) to form the thiazole ring.[1][5][7] While this reaction is known for its high yields and simplicity on a small scale, scaling up introduces challenges related to reaction control, impurity profiles, and product isolation that require careful consideration.[7][8]
This document provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot and optimize your process for a successful and efficient scale-up.
Troubleshooting Guide: From Bench to Pilot
This section addresses specific, common problems that arise during the scale-up of the this compound synthesis.
Q1: My reaction yield dropped significantly upon scaling from a 10g to a 1kg batch. What are the likely causes and how can I fix it?
A significant drop in yield during scale-up is a frequent issue and can often be traced back to mass and heat transfer limitations.
Causality and Troubleshooting Steps:
-
Poor Temperature Control (Exotherm): The Hantzsch synthesis is exothermic. On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation. At a larger scale, this ratio decreases, and localized overheating can occur. This can lead to the degradation of starting materials or the formation of side products.[9]
-
Solution: Implement controlled, gradual addition of the α-haloketone (e.g., 1-chloro-3-phenylpropan-2-one) to the solution of thiourea in the reactor.[10] Utilize a reactor with an efficient cooling jacket and monitor the internal temperature closely. A temperature spike is a clear indicator of an uncontrolled exotherm.
-
-
Inefficient Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" and areas of high reactant concentration, promoting side reactions.
-
Solution: Ensure your reactor is equipped with an appropriate impeller (e.g., pitched-blade turbine for good axial flow) and that the stirring speed is optimized to ensure a homogenous mixture without splashing.
-
-
Incomplete Reaction: While the reaction may be complete in 2 hours at a small scale, the increased volume and controlled addition rate at a larger scale may require extended reaction times.
Q2: I'm observing a persistent impurity in my scaled-up batch that was minor at the lab scale. How do I identify and minimize it?
The formation of byproducts is a common challenge in aminothiazole synthesis.[11] The most likely impurity in this synthesis is an isomer or a product of a competing reaction.
Identification and Mitigation:
-
Potential Side Product: A common side reaction involves the formation of a 2-imino-2,3-dihydrothiazole isomer, which can be influenced by the reaction's pH.[9]
-
Identification: This isomer will have the same mass as the desired product, making Mass Spectrometry (MS) alone insufficient for differentiation. Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
-
Minimization: To favor the desired 2-aminothiazole, maintain neutral or slightly basic conditions.[9] The reaction initially produces the hydrohalide salt of the product, which is acidic.[13] The workup step involving neutralization with a weak base like sodium carbonate is crucial.[7][11]
-
-
Unreacted Thiourea: Thiourea is often used in slight excess to drive the reaction to completion.[11] Its removal can be challenging at scale.
-
Identification: Thiourea is highly polar and can be detected by TLC or HPLC.
-
Minimization & Removal: During workup, after neutralization, the 2-aminothiazole product is typically extracted into an organic solvent, while the more polar thiourea remains in the aqueous layer. Ensure efficient phase separation. If thiourea persists, recrystallization of the final product is often effective.
-
Q3: During workup, my product is "oiling out" instead of precipitating as a solid. How can I achieve effective isolation?
This is a common physical chemistry problem during scale-up, often related to solvent choice, temperature, and purity.
Solutions for Effective Isolation:
-
Solvent Selection: While ethanol or methanol are common solvents for the reaction, they may not be ideal for crystallization.[7][10][12]
-
Protocol: After the reaction is complete, consider a solvent swap. Distill off the reaction solvent (e.g., ethanol) under reduced pressure and replace it with a solvent system in which the product has lower solubility at room temperature but is soluble when hot (e.g., isopropanol/water, toluene).
-
-
Controlled Neutralization and Cooling: The precipitation of the free base is a critical step.
-
Protocol: After the reaction, cool the mixture and pour it into a solution of a weak base like sodium carbonate.[7] The rate of addition and the temperature can influence the particle size and morphology of the precipitate. A slower cooling rate generally favors the formation of larger, more easily filterable crystals.
-
-
Seeding: If you have a small amount of pure, crystalline product, use it to "seed" the supersaturated solution during cooling. This provides a template for crystallization and can prevent oiling out.
Experimental Workflow & Data
General Scale-Up Protocol
This protocol outlines a robust procedure for the synthesis of this compound, transitioning from a lab to a pilot scale.
Materials:
-
1-chloro-3-phenylpropan-2-one
-
Thiourea
-
Ethanol (or other suitable alcohol)
-
5% Sodium Carbonate solution
-
Ethyl Acetate (for extraction)
-
Brine
Procedure:
-
Reactor Setup: Charge the reactor with thiourea (1.1 to 1.5 equivalents) and ethanol. Begin agitation.
-
Reactant Addition: Slowly add a solution of 1-chloro-3-phenylpropan-2-one (1.0 equivalent) in ethanol to the reactor over 1-2 hours, maintaining an internal temperature of 60-70°C.
-
Reaction Monitoring: Heat the mixture to reflux (around 78°C for ethanol) and monitor the reaction by TLC or HPLC until the starting ketone is consumed (typically 2-4 hours).[10]
-
Cooling & Neutralization: Cool the reaction mixture to room temperature. In a separate vessel, prepare a 5% aqueous solution of sodium carbonate. Transfer the reaction mixture into the basic solution with stirring.[7]
-
Extraction/Isolation:
-
Option A (Extraction): Extract the aqueous slurry with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Option B (Precipitation): If the product precipitates as a clean solid upon neutralization, stir the slurry, then filter the solid.[11] Wash the filter cake with water to remove salts and unreacted thiourea.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol) to achieve the desired purity.
-
Drying: Dry the final product under vacuum at a temperature not exceeding 50-60°C.
Data Summary: Key Process Parameters
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Rationale / Key Consideration |
| α-Haloketone | 10 g (1.0 eq) | 1 kg (1.0 eq) | Limiting reagent. Purity is critical to avoid side reactions.[11] |
| Thiourea | ~5.4 g (1.5 eq) | ~540 g (1.5 eq) | A slight excess helps drive the reaction to completion.[11] |
| Solvent (Ethanol) | 100 mL | 10 L | A common solvent, but water content should be low to avoid side reactions.[14] |
| Addition Time | 5-10 minutes | 1-2 hours | Crucial for controlling the exotherm at a larger scale. |
| Reaction Time | ~2 hours | 2-4 hours (monitored) | Scale-up may require longer times for complete conversion. |
| Typical Yield | 80-90% | 75-85% | A slight decrease is common, but yields below 70% warrant investigation. |
Process Flow Diagram
Frequently Asked Questions (FAQs)
Q: Which α-haloketone is better for scale-up: 1-bromo- or 1-chloro-3-phenylpropan-2-one? A: While α-bromoketones are generally more reactive, α-chloroketones are often preferred for scale-up due to their lower cost, greater stability, and reduced potential for forming colored impurities. The slightly lower reactivity can also make the exotherm easier to control.
Q: What are the primary safety concerns when running this reaction at scale? A:
-
Thiourea: Thiourea is a suspected carcinogen and reproductive toxin. Handle it in a well-ventilated area (e.g., a fume hood) using appropriate personal protective equipment (PPE), including gloves and respiratory protection to avoid dust inhalation.[15][16]
-
α-Haloketones: These are lachrymators and are corrosive. They can cause severe skin and eye irritation. Always handle them in a fume hood with appropriate PPE.[17]
-
Thermal Hazard: As mentioned, the reaction is exothermic. A runaway reaction is a serious risk at scale. Ensure robust temperature control and have a contingency plan for rapid cooling if necessary.
Q: Can this reaction be performed under solvent-free conditions? A: While some Hantzsch syntheses have been adapted to solvent-free or microwave-assisted conditions to improve yields and reaction times, these are often developed at a small scale.[18][19] For a multi-kilogram scale-up, traditional solvent-based systems in a jacketed reactor provide much better control over mixing and temperature, which are critical for safety and reproducibility.
Q: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:
-
Identity: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. Mass Spectrometry will confirm the molecular weight.
-
Purity: HPLC is the preferred method for quantifying purity and identifying any minor impurities.
-
Physical Properties: A melting point determination can be a quick and effective check for purity; a sharp melting range is indicative of a pure compound.[7]
Reaction Mechanism Overview
The Hantzsch synthesis proceeds through a well-established multi-step pathway. Understanding this mechanism is key to troubleshooting side reactions.
// Reactants Thiourea [label="Thiourea\n(Nucleophile)"]; Haloketone [label="α-Haloketone\n(Electrophile)"];
// Intermediates SN2_Product [label="Isothiouronium Salt\n(Intermediate)"]; Cyclization [label="Intramolecular\nCyclization"]; Dehydration [label="Dehydration"];
// Product Product [label="2-Aminothiazole\n(Final Product)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Side Reaction Side_Reaction [label="Side Reactions\n(e.g., Imino Isomer)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Flow Thiourea -> SN2_Product [label="1. SN2 Attack"]; Haloketone -> SN2_Product; SN2_Product -> Cyclization [label="2. Tautomerization &\n N attacks C=O"]; Cyclization -> Dehydration [label="3. Elimination\n of H2O"]; Dehydration -> Product; Cyclization -> Side_Reaction [style=dashed, color="#EA4335", label="pH dependent"]; } DOT Caption: Simplified Hantzsch Thiazole Synthesis Mechanism.
References
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- Hantzsch Thiazole Synthesis. SynArchive.
- Synthesis of thiazoles. YouTube.
- Thiazole is an aromatic five membered heterocyclic compound. CUTM Courseware.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH.
- Synthesis of 4-benzyl 2-amino thiazole. PrepChem.com.
- Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. ResearchGate.
- Full article: Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Taylor & Francis Online.
- 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. SciELO México.
- Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach | Request PDF. ResearchGate.
- Safety Data Sheet: Thiourea. Carl ROTH.
- Common methods for the synthesis of 2-aminothiazole. ResearchGate.
- Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing.
- Process of producing 2-aminothiazole. Google Patents.
- Hantzsch thiazole synthesis - laboratory experiment. YouTube.
- How can I research safety procedures for handling thiourea? : r/chemistry. Reddit.
- Synthetic Access to Aromatic α-Haloketones. PMC - NIH.
- One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH.
- A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. ResearchGate.
- Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI.
- This compound. PubChem.
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH.
- This compound. Chemical-Suppliers.
- (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. ResearchGate.
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- 19. mdpi.com [mdpi.com]
Technical Support Center: 4-Benzyl-1,3-thiazol-2-amine Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 4-Benzyl-1,3-thiazol-2-amine. This guide, curated by a Senior Application Scientist, provides in-depth technical assistance and troubleshooting for researchers encountering stability and degradation challenges during their experiments. We understand that unexpected degradation can compromise experimental outcomes, and this resource is designed to provide you with the insights and protocols necessary to ensure the integrity of your work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions related to the degradation of this compound, offering scientifically grounded explanations and actionable solutions.
FAQ 1: My sample of this compound shows unexpected degradation upon storage in solution. What are the likely causes?
Unexpected degradation of this compound in solution can be attributed to several factors, primarily hydrolysis, oxidation, and photodegradation. The 2-aminothiazole core is susceptible to these degradation pathways.
-
Hydrolytic Degradation: The thiazole ring, particularly the imine (C=N) bond, is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis may involve protonation of the ring nitrogen, followed by nucleophilic attack of water, leading to ring opening. Under basic conditions, direct nucleophilic attack on the carbon of the imine bond can occur.
-
Oxidative Degradation: The exocyclic amino group and the sulfur atom within the thiazole ring are prone to oxidation. The presence of dissolved oxygen or trace metal ions in your solvent can catalyze oxidative degradation, leading to the formation of N-oxides, sulfoxides, or other oxidized species.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions. For thiazole-containing compounds, this can involve complex mechanisms such as [4+2] cycloaddition with singlet oxygen, leading to the formation of endoperoxides and subsequent rearrangement to various degradation products.[1]
Troubleshooting Steps:
-
Solvent Selection and Preparation: Use high-purity, degassed solvents to minimize dissolved oxygen. If possible, work under an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: Buffer your solutions to a pH where the compound exhibits maximum stability. Preliminary pH stability profiling is highly recommended.
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping them in aluminum foil. Conduct experiments under controlled lighting conditions.
-
Temperature Control: Store stock solutions and samples at recommended low temperatures (e.g., 2-8 °C or -20 °C) to slow down degradation kinetics.
FAQ 2: I am observing a new peak in my HPLC chromatogram after exposing my compound to acidic conditions. What could this degradation product be?
Under acidic conditions, the primary degradation pathway for this compound is likely hydrolytic cleavage of the thiazole ring. A plausible mechanism involves the protonation of the endocyclic nitrogen, which makes the C2 carbon more electrophilic and susceptible to nucleophilic attack by water. This can lead to the formation of an intermediate that subsequently undergoes ring opening.
Potential Degradation Product: The hydrolysis could result in the formation of a thio-urea derivative of the benzyl-substituted fragment.
Workflow for Identification:
Caption: Workflow for the identification of acid-induced degradation products.
FAQ 3: How does the benzyl group at the C4 position influence the degradation of the molecule?
The benzyl group at the C4 position can influence the degradation of this compound in several ways:
-
Steric Hindrance: The bulky benzyl group may offer some steric protection to the adjacent C5 position of the thiazole ring from certain chemical attacks.
-
Electronic Effects: The phenyl ring of the benzyl group can influence the electron density of the thiazole ring through inductive and resonance effects, potentially altering its susceptibility to electrophilic or nucleophilic attack.
-
Oxidation of the Benzyl Group: The benzylic methylene group is susceptible to oxidation, which can lead to the formation of a ketone (4-(benzoyl)-1,3-thiazol-2-amine) or further degradation products.
FAQ 4: What are the best practices for conducting forced degradation studies on this compound?
Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. A systematic approach is recommended.
| Stress Condition | Recommended Parameters | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M to 1 M HCl at RT to 60°C | Thiazole ring hydrolysis, de-amination. |
| Base Hydrolysis | 0.1 M to 1 M NaOH at RT to 60°C | Thiazole ring hydrolysis, de-amination. |
| Oxidation | 3% to 30% H₂O₂ at RT | Oxidation of the amino group (N-oxide), sulfur atom (sulfoxide, sulfone), and benzylic position. |
| Thermal | 60°C to 80°C (solid state and solution) | General decomposition, potential for decarboxylation if applicable to derivatives. |
| Photochemical | Exposure to UV (254 nm/365 nm) and visible light | Photolytic cleavage, oxidation, and rearrangement of the thiazole ring.[1] |
Experimental Workflow for Forced Degradation:
Sources
Technical Support Center: Enhancing the Reaction Rate of 4-Benzyl-1,3-thiazol-2-amine Synthesis
Welcome to the technical support guide for the synthesis of 4-Benzyl-1,3-thiazol-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to optimize your synthetic outcomes.
Introduction
The synthesis of this compound, a valuable scaffold in medicinal chemistry, is most commonly achieved through the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[1][2] While robust, this synthesis can present challenges such as slow reaction rates, low yields, and the formation of impurities. This guide will address these common issues and provide actionable solutions to enhance your reaction efficiency.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and offers targeted solutions.
Issue 1: Slow or Incomplete Reaction
A sluggish reaction is a common hurdle in the Hantzsch synthesis. Several factors can contribute to this issue.
Potential Causes & Solutions:
-
Insufficient Heat: The Hantzsch synthesis often requires an energy input to overcome the activation barrier for cyclization and subsequent dehydration.[4]
-
Solution: Gradually increase the reaction temperature. If using a low-boiling solvent like ethanol or methanol, consider switching to a higher-boiling solvent such as 1-butanol to allow for higher reaction temperatures.[4][5] Microwave-assisted synthesis can also be a powerful tool to dramatically reduce reaction times.[6]
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in reactant solubility and reaction kinetics.[5]
-
Reagent Quality: The purity of your starting materials is paramount.
-
α-Haloketone Instability: α-haloketones can be unstable and may degrade upon storage.[4]
-
Solution: Use freshly prepared or properly stored α-haloketone. Verify its purity via NMR or TLC before use.[4]
-
-
Thiourea Decomposition: Thiourea can be unstable, particularly in acidic conditions that may arise during the reaction.[4]
-
Solution: Use high-purity thiourea. If it has been stored for an extended period, consider using a fresh batch.[4]
-
-
Issue 2: Low Product Yield
Low yields can be frustrating and are often linked to the same factors that cause slow reactions, as well as the formation of side products.
Potential Causes & Solutions:
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.
-
Self-condensation of α-haloketone: This can occur, especially in the presence of a base.[4]
-
Solution: Add the α-haloketone slowly to the reaction mixture containing the thiourea to minimize its concentration at any given time.[4]
-
-
Hydrolysis of α-haloketone: The presence of water can lead to the hydrolysis of the α-haloketone back to the corresponding ketone.[4]
-
Solution: Use anhydrous solvents to prevent this side reaction.[4]
-
-
-
Incorrect Stoichiometry: The molar ratio of reactants is crucial.
-
Product Precipitation and Isolation: The workup procedure is critical for maximizing the isolated yield.
Issue 3: Formation of Impurities and Purification Challenges
The presence of side products can complicate the purification of the final compound.
Potential Causes & Solutions:
-
Formation of Isomeric Byproducts: Under certain conditions, particularly acidic ones, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[5][9]
-
Ineffective Purification:
-
Solution: Recrystallization is often an effective method for purifying the crude product. The choice of solvent will depend on the polarity of your specific this compound derivative. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethanol and water.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Hantzsch synthesis of this compound?
A1: The reaction begins with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the α-haloketone (1-halo-3-phenylpropan-2-one) in an SN2 reaction.[7][8] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Finally, a dehydration step leads to the formation of the aromatic thiazole ring.[7][8]
Q2: What are the optimal temperature and reaction time?
A2: The optimal conditions can vary depending on the specific substrates and solvent used. However, a common starting point is refluxing in ethanol for 2-4 hours.[11] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.[12][13] Some protocols report shorter reaction times of 30 minutes at 100°C in methanol.[7]
Q3: Can a catalyst be used to improve the reaction rate?
A3: While the traditional Hantzsch synthesis is often performed without a catalyst, modern variations have shown that catalysts can significantly improve reaction rates and yields.[6] Examples of effective catalysts include silica-supported tungstosilisic acid.[6][14]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[12][13] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q5: What are some alternative, greener synthesis methods?
A5: To address environmental concerns, several greener synthetic routes have been developed. These include solvent-free reactions, which can enhance reaction rates and improve yields, and the use of ultrasonic irradiation, which can shorten reaction times compared to conventional heating.[14][15]
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
1-Chloro-3-phenylpropan-2-one
-
Thiourea
-
Ethanol
-
Dilute ammonia or sodium carbonate solution
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 1-chloro-3-phenylpropan-2-one (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.[11]
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.[11]
-
Take up the residue in a dilute ammonia or sodium carbonate solution to neutralize the hydro-chloric acid formed and precipitate the product.[11]
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Microwave-Assisted Synthesis
This method can significantly reduce reaction times.
Materials:
-
1-Bromo-3-phenylpropan-2-one
-
Thiourea
-
Methanol
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 1-bromo-3-phenylpropan-2-one (1 equivalent) and thiourea (1.5 equivalents) in methanol.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to 100°C for 10-30 minutes.
-
After cooling, work up the reaction mixture as described in Protocol 1.
Data Summary
| Parameter | Conventional Heating | Microwave Irradiation | Ultrasonic Irradiation | Solvent-Free |
| Reaction Time | 2-8 hours[6][11] | 10-30 minutes[6] | 1.5-2 hours[6] | Seconds to minutes[16] |
| Typical Yield | Good to excellent | 89-95%[6] | 79-90%[6] | Good[16] |
| Energy Input | Sustained heating | Short bursts of high energy | Mechanical energy | Grinding/minimal heat |
Visualizations
Hantzsch Thiazole Synthesis Workflow
Caption: General experimental workflow for the Hantzsch synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical flow diagram for troubleshooting low yields in the synthesis.
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.
- El-Sayed, N. N., et al. (2017).
- BenchChem. (2025). How to improve the yield of Hantzsch thiazole synthesis.
- ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. [Link]
- BenchChem. (2025). Optimizing Hantzsch thiazole synthesis reaction conditions.
- Sharma, S., et al. (2012). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 546-553.
- Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
- Taylor and Francis Online. (2012). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. [Link]
- BenchChem. (2025). Identifying side reactions in the Hantzsch synthesis of thiazoles.
- Wikipedia. (n.d.). Thiazole. [Link]
- BenchChem. (2025). Application Notes and Protocols: Hantzsch Thiazole Synthesis of 4-(2,4,5-Trichlorophenyl).
- ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. [Link]
- Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
- ResearchGate. (n.d.).
- ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
- ScienceDirect. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
- PrepChem. (n.d.). Synthesis of 4-benzyl 2-amino thiazole. [Link]
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 11. prepchem.com [prepchem.com]
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- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
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- 16. Thiazole synthesis [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Benzyl-1,3-thiazol-2-amine for High-Integrity Assays
Introduction: The Imperative of Purity in Preclinical Research
In the landscape of drug discovery and development, the integrity of preclinical data is paramount. The reliability of any biological assay hinges directly on the quality of the chemical matter being tested.[1][2] An impure compound can lead to misleading results, false positives or negatives, and a significant waste of resources, ultimately impeding the progress of promising therapeutic programs.[3] Impurities, even at trace levels, can possess their own biological activity, interfere with the assay technology, or degrade into reactive species, confounding data interpretation and compromising reproducibility.[3][4]
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to validate the purity of a synthesized batch of 4-Benzyl-1,3-thiazol-2-amine (Figure 1), a heterocyclic scaffold of interest in medicinal chemistry.[5] We will move beyond rote protocol execution to explore the causality behind our analytical choices, establishing a self-validating system of orthogonal methods. Our objective is to ensure that the compound entering a biological assay is of sufficient and known purity, thereby guaranteeing the integrity of the resulting data.
Anticipating the Enemy: Synthesis and Potential Impurities
To effectively hunt for impurities, one must first understand where they are likely to originate. A common and efficient method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis.[6] In the case of our target compound, this typically involves the condensation of a benzyl-substituted α-haloketone (e.g., 1-chloro-3-phenylpropan-2-one) with thiourea, often in an alcoholic solvent.[7]
Caption: Synthetic pathway and potential sources of impurities.
This synthetic route, while effective, can introduce several classes of impurities that must be analytically monitored:
-
Unreacted Starting Materials: Incomplete reaction can leave residual thiourea or the α-haloketone.
-
Side-Products: Self-condensation of the ketone or alternative reaction pathways of thiourea can generate related structures.
-
Residual Solvents: The reaction solvent (e.g., ethanol) can be carried through workup and purification.
-
Inorganic Salts: Workup procedures involving bases or salts can introduce non-chromophoric impurities that are invisible to UV-based detection but detrimental to assays.
An Orthogonal Approach to Purity Validation
No single analytical technique is infallible. A robust purity validation strategy relies on the principle of orthogonality, wherein multiple, independent methods are used to analyze the sample.[4] This approach ensures that the weaknesses of one technique are covered by the strengths of another, providing a more complete and trustworthy picture of compound purity. We will compare three core techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is the cornerstone of purity analysis, separating components of a mixture based on their differential partitioning between a stationary and a mobile phase. For a molecule like this compound, which contains both hydrophobic (benzyl) and polar/basic (amino-thiazole) regions, reversed-phase HPLC is the method of choice.
Causality Behind the Method: The basic nature of the 2-amine group can cause undesirable interactions with residual acidic silanols on standard silica-based C18 columns, leading to poor peak shape (tailing). To mitigate this, we introduce an acidic modifier, such as trifluoroacetic acid (TFA), into the mobile phase.[8] The TFA protonates the amine, ensuring a consistent charge state and minimizing secondary interactions, which results in sharp, symmetrical peaks essential for accurate quantification.
Caption: Experimental workflow for HPLC purity analysis.
Experimental Protocol: HPLC
-
System Preparation:
-
HPLC System: A standard system with a gradient pump, autosampler, column oven, and UV-Vis detector.[8]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (MeCN) with 0.1% Trifluoroacetic Acid (TFA).[9]
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm (a common wavelength for aromatic heterocycles).[8]
-
-
Sample Preparation:
-
Prepare a stock solution of synthesized this compound at 1 mg/mL in methanol or DMSO.
-
Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.45 µm syringe filter before injection.[8]
-
-
Chromatographic Run:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
Start at 10% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 10% B over 1 minute.
-
Equilibrate at 10% B for 5 minutes before the next injection.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Data Presentation: HPLC
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 3.5 | 15.2 | 0.45 | Thiourea (Hypothetical) |
| 2 | 10.8 | 3350.5 | 98.98 | This compound |
| 3 | 12.1 | 21.3 | 0.57 | Unknown Impurity |
Strengths: High sensitivity, excellent for resolving structurally similar impurities, widely available. Limitations: Purity is relative (% area); non-UV active impurities (like inorganic salts) are invisible; co-eluting impurities can inflate purity values.
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirming Identity
LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry. This is not just a purity assessment tool but a critical method for identity confirmation. It provides the molecular weight of the eluting compounds, allowing for the confident identification of the target molecule and tentative identification of impurities.
Causality Behind the Method: By ionizing the molecules eluting from the HPLC and measuring their mass-to-charge ratio (m/z), we can confirm that the major peak corresponds to the expected molecular weight of our target (C10H10N2S, exact mass ≈ 190.06).[10] This provides a layer of certainty that HPLC-UV alone cannot offer. An Electrospray Ionization (ESI) source in positive mode is ideal, as the basic amine is readily protonated to form [M+H]⁺ ions.
Caption: LC-MS workflow for compound identification.
Experimental Protocol: LC-MS
-
System & Sample Prep: Utilize the same HPLC method and sample preparation as described above.
-
Mass Spectrometer Settings:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: 100 – 500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow/Temp: As per instrument recommendation (e.g., 10 L/min, 300 °C).
-
-
Data Analysis:
-
Extract the mass spectrum for each peak observed in the total ion chromatogram (TIC).
-
Confirm the [M+H]⁺ ion for the main peak (expected m/z ≈ 191.07).
-
Analyze the m/z of impurity peaks to hypothesize their structures (e.g., starting materials, dimers).
-
Data Presentation: LC-MS
| RT (min) | Area % (from UV) | Observed m/z [M+H]⁺ | Expected m/z [M+H]⁺ | Identity Confirmation |
| 3.5 | 0.45 | 77.04 | 77.04 (Thiourea) | Probable Starting Material |
| 10.8 | 98.98 | 191.07 | 191.07 | Confirmed |
| 12.1 | 0.57 | 205.08 | - | Unknown Impurity |
Strengths: Provides molecular weight confirmation, highly specific, excellent for identifying unknown impurities. Limitations: Response factors can vary significantly between compounds, making it less accurate for quantification than HPLC-UV without individual standards.
Quantitative NMR (qNMR): An Absolute Purity Assessment
While chromatographic methods provide relative purity, qNMR stands out as a primary analytical method capable of determining absolute purity without the need for a specific reference standard of the analyte itself.[4] The technique relies on comparing the integral of a specific proton signal from the analyte with that of a highly pure, stable internal standard of known concentration.
Causality Behind the Method: The fundamental principle of NMR spectroscopy is that the area of a signal is directly proportional to the number of nuclei giving rise to it. By adding a known molar amount of an internal standard (e.g., maleic acid) to a precisely weighed sample of our synthesized compound, we can use the ratio of their signal integrals to calculate the absolute purity of our analyte.[4] This method is "blind" to most impurities that chromatography might miss, such as inorganic salts and non-UV active materials, providing a truly orthogonal validation.[4]
Caption: Workflow for quantitative NMR (qNMR) analysis.
Experimental Protocol: qNMR
-
Standard Selection: Choose an internal standard that has sharp signals in a region of the spectrum clear of any analyte signals, is stable, non-volatile, and has a high purity (e.g., maleic acid).
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized this compound into a vial. Record the weight precisely.
-
Accurately weigh ~5 mg of the internal standard (e.g., maleic acid) into the same vial. Record the weight precisely.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Crucial Parameter: Use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified (a D1 of 30 seconds is often a safe starting point) to ensure full signal relaxation and accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte (e.g., the singlet for the thiazole proton) and a signal from the standard (e.g., the singlet for the two vinyl protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the standard (e.g., 99.9%)
-
Data Presentation: qNMR
| Parameter | Analyte (this compound) | Standard (Maleic Acid) |
| Mass (m) | 10.15 mg | 5.25 mg |
| Molecular Weight (MW) | 190.27 g/mol | 116.07 g/mol |
| ¹H NMR Signal | Thiazole proton (singlet, ~6.7 ppm) | Vinyl protons (singlet, ~6.3 ppm) |
| Number of Protons (N) | 1 | 2 |
| Integral (I) | 5.40 | 1.00 |
| Purity of Standard (P_std) | - | 99.9% |
| Calculated Purity | 98.6% | - |
Strengths: Provides absolute purity, insensitive to many impurities missed by LC-MS, structurally informative. Limitations: Lower sensitivity than HPLC, requires more sample, complex mixtures can have overlapping signals making integration difficult.
Summary and Final Recommendation
Validating the purity of a synthesized compound like this compound is not a one-step process but a systematic investigation. Each analytical technique provides a unique piece of the puzzle.
| Technique | Primary Role | Type of Purity | Key Advantage | Key Limitation |
| HPLC-UV | Quantification of known and unknown chromophoric impurities | Relative (% Area) | High resolution and sensitivity for related substances. | Blind to non-UV active impurities; assumes equal response factors. |
| LC-MS | Identity Confirmation | Qualitative | Provides molecular weight for positive identification. | Poor quantitative accuracy without specific standards. |
| qNMR | Absolute Quantification | Absolute (% Mass) | "Gold standard" for purity; detects a wide range of impurities. | Lower sensitivity; requires careful experimental setup. |
Final Recommendation: For a compound intended for critical biological assays or lead optimization studies, a three-pronged validation is essential:
-
Initial Screen (LC-MS): Confirm the molecular weight of the main peak to verify that the correct compound was synthesized.
-
Chromatographic Purity (HPLC-UV): Determine the purity relative to other UV-active components and establish a chromatographic fingerprint. A purity of >95% is a common minimum threshold.[11]
-
Absolute Purity (qNMR): Perform qNMR to obtain an absolute purity value. This provides the most accurate measure and ensures that no significant non-chromophoric impurities are present.
By employing this orthogonal, self-validating approach, researchers can proceed with confidence, knowing that their biological data is built upon a foundation of well-characterized, high-purity chemical matter. This rigor is not a barrier but an accelerator to successful and reproducible research.
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A Comparative Analysis of 4-Benzyl-1,3-thiazol-2-amine and its Analogs: A Guide for Medicinal Chemists
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This guide provides an in-depth comparative analysis of 4-Benzyl-1,3-thiazol-2-amine and its analogs, with a primary focus on their anti-inflammatory properties. We will delve into the structure-activity relationships (SAR), supported by experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this versatile chemical scaffold.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 1,3-thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms, which imparts unique physicochemical properties that are conducive to interactions with various biological targets.[1] Derivatives of 2-aminothiazole are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory effects.[1][2][3][4] The benzyl group at the 4-position of the thiazole ring is a key pharmacophoric feature in a number of these derivatives, contributing to their biological activity.[5]
This guide will focus on a comparative analysis of analogs where substitutions have been made at the 2-amino position and the 5-position of the 4-benzyl-1,3-thiazole core. The primary biological endpoint for comparison will be anti-inflammatory activity, a well-documented therapeutic area for this class of compounds.[5][6]
Comparative Analysis of Anti-Inflammatory Activity
A significant body of research has focused on elucidating the anti-inflammatory potential of 4-benzyl-1,3-thiazole derivatives. A key study by Sharma et al. provides a direct comparison of two series of analogs, which will form the basis of our analysis.[5][6] These series explore the impact of substituting the 2-amino group with either an aryl amino function or a carbalkoxy amino function, as well as substitutions at the 5-position with a substituted phenyl carbonyl group.[5]
The anti-inflammatory activity of these compounds was evaluated using the carrageenan-induced paw edema model in rats, a standard and well-accepted assay for acute inflammation.[5]
Series 1: 2-(Aryl amino)-4-benzyl-1,3-thiazole Analogs
This series investigates the effect of different aryl groups attached to the 2-amino position and various substituents on the phenyl carbonyl group at the 5-position.
| Compound ID | R1 (at 2-position) | R2 (at 5-position) | % Inhibition of Paw Edema |
| RS11 | Phenyl | p-methoxy-phenyl | 32.1 ± 1.29 |
| RS12 | Phenyl | Phenyl | 29.8 ± 1.87 |
| RS13 | Phenyl | p-chloro-phenyl | 34.5 ± 2.01 |
| RS21 | p-chloro-phenyl | p-methoxy-phenyl | 26.7 ± 1.98 |
| RS22 | p-chloro-phenyl | Phenyl | 22.3 ± 1.54 |
| RS23 | p-chloro-phenyl | p-chloro-phenyl | 28.9 ± 2.11 |
| Ibuprofen | (Standard) | (Standard) | 55.4 ± 2.34 |
Data sourced from Sharma et al.[5][6]
Analysis of Series 1: The data reveals that compounds with a phenyl group at the R1 position (RS11-13) generally exhibit higher anti-inflammatory activity compared to those with a p-chlorophenyl group (RS21-23).[6] Within the phenyl-substituted series, the presence of a p-chlorophenyl carbonyl group at the 5-position (RS13) resulted in the highest activity.[6]
Series 2: 2-(Carbalkoxy amino)-4-benzyl-1,3-thiazole Analogs
This series explores the impact of carbalkoxy amino side chains at the 2-position, a bioisosteric approach to improve metabolic stability.[5]
| Compound ID | R1 (at 2-position) | R2 (at 5-position) | % Inhibition of Paw Edema |
| RS31 | Carbethoxy amino | p-methoxy-phenyl | 60.8 ± 1.45 |
| RS32 | Carbethoxy amino | Phenyl | 38.7 ± 1.98 |
| RS33 | Carbethoxy amino | p-chloro-phenyl | 44.4 ± 2.43 |
| RS41 | Carbmethoxy amino | p-methoxy-phenyl | 56.7 ± 2.09 |
| RS42 | Carbmethoxy amino | Phenyl | 34.5 ± 1.76 |
| RS43 | Carbmethoxy amino | p-chloro-phenyl | 41.2 ± 2.12 |
| Ibuprofen | (Standard) | (Standard) | 55.4 ± 2.34 |
Data sourced from Sharma et al.[5][6]
Analysis of Series 2: The carbalkoxy amino series demonstrated significantly higher anti-inflammatory activity compared to the aryl amino series.[5][6] The most potent compound in this study, RS31 , featuring a carbethoxy amino group at the 2-position and a p-methoxyphenyl carbonyl group at the 5-position, showed greater efficacy than the standard drug, ibuprofen.[5] This highlights the importance of the carbalkoxy amino moiety for enhanced anti-inflammatory activity in this scaffold.[5]
Structure-Activity Relationship (SAR) Insights
The comparative data allows for the deduction of key structure-activity relationships for the anti-inflammatory activity of 4-benzyl-1,3-thiazole derivatives.
Caption: General workflow for the Hantzsch synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine 1-chloro-3-phenylpropan-2-one (1 equivalent) and thiourea (1 equivalent) in ethanol. [7]2. Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. [7]3. Work-up: After cooling, concentrate the mixture under reduced pressure. [7]4. Extraction: Take up the residue in dilute ammonia solution and extract with diethyl ether. [7]5. Purification: The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound. [7]
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.
Step-by-Step Protocol:
-
Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: The test compounds (e.g., 50 mg/kg) and a standard drug (e.g., ibuprofen, 100 mg/kg) are administered orally or intraperitoneally to the respective groups of animals. A control group receives only the vehicle. [5]3. Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% w/v suspension of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured immediately after carrageenan injection and at specified time intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage inhibition of paw edema is calculated for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group. [5]
Conclusion and Future Directions
This comparative analysis underscores the therapeutic potential of the this compound scaffold, particularly in the development of novel anti-inflammatory agents. The structure-activity relationship studies clearly indicate that modifications at the 2-amino and 5-positions of the thiazole ring are pivotal in modulating biological activity. The superior performance of the 2-(carbalkoxy amino) analogs, especially RS31 , provides a strong rationale for further exploration of this chemical space.
Future research should focus on:
-
Lead Optimization: Further optimization of the substituents on the carbalkoxy amino chain and the phenyl carbonyl group to enhance potency and refine the pharmacokinetic profile.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their anti-inflammatory effects.
-
Broadening the Scope: Investigating the potential of these optimized analogs in other therapeutic areas, such as oncology and infectious diseases, given the known diverse bioactivities of the 2-aminothiazole scaffold.
By leveraging the insights and protocols presented in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on the versatile this compound framework.
References
- Sharma, R., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-897. [Link]
- Sharma, R., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. PubMed, 24(3), 890-7. [Link]
- Sharma, R., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Taylor & Francis Online. [Link]
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- Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLOS ONE, 12(4), e0175375. [Link]
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- Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity.
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A Comparative Analysis of 4-Benzyl-1,3-thiazol-2-amine Derivatives and Established COX-2 Inhibitors
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical comparison of the emerging class of 4-benzyl-1,3-thiazole-2-amine derivatives against well-established cyclooxygenase-2 (COX-2) inhibitors. As a Senior Application Scientist, the objective is to present a nuanced analysis grounded in experimental data, elucidating the therapeutic potential and mechanistic distinctions of these compounds. This document will delve into the rationale behind experimental designs and provide actionable protocols for comparative evaluation.
The Imperative for Selective COX-2 Inhibition
The cyclooxygenase (COX) enzyme is a critical mediator in the conversion of arachidonic acid to prostaglandins, which are key players in inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2.[1] COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, including the protection of the gastrointestinal lining and platelet aggregation.[2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[2]
The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily mediated through the inhibition of COX-2.[2] However, the concomitant inhibition of COX-1 by non-selective NSAIDs can lead to undesirable side effects, most notably gastrointestinal complications.[3] This has driven the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory and analgesic effects with an improved safety profile.
The Rise of Novel Thiazole Derivatives
Recent research has identified 4-benzyl-1,3-thiazole derivatives as a promising class of anti-inflammatory agents.[4][5] While direct in vitro IC50 values for the parent compound, 4-benzyl-1,3-thiazol-2-amine, are not extensively reported in publicly accessible literature, studies on its derivatives have demonstrated significant anti-inflammatory potential, in some cases surpassing the efficacy of established COX-2 inhibitors in in vivo models.[4] This guide will, therefore, focus on the performance of these derivatives as a promising frontier in anti-inflammatory drug discovery.
Quantitative Comparison of COX-2 Inhibitors
For a clear and objective comparison, the following table summarizes the in vitro inhibitory potency (IC50) and selectivity of well-known COX-2 inhibitors. The data is primarily derived from human whole blood assays, which provide a physiologically relevant assessment of COX-1 and COX-2 inhibition in their native cellular environments.
| Drug | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | 7.6 | 0.04 | 190[6][7] |
| Rofecoxib | >100 | 0.53 | >188[8][9] |
| Etoricoxib | 116 | 1.1 | 106[10][11] |
| 4-Benzyl-1,3-thiazole Derivatives | Data not available | Data not available | Data not available |
Mechanistic Insights and Signaling Pathways
The anti-inflammatory effects of COX-2 inhibitors are achieved by blocking the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), at the site of inflammation. The following diagram illustrates the arachidonic acid cascade and the site of action for COX-2 inhibitors.
Caption: The COX-2 signaling pathway and the inhibitory action of selective inhibitors.
Experimental Protocols for Comparative Evaluation
To ensure a robust and reproducible comparison of novel compounds like 4-benzyl-1,3-thiazole derivatives against established COX-2 inhibitors, the following standardized experimental protocols are recommended.
In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood)
This ex vivo assay is considered the gold standard for determining COX-2 selectivity in a physiologically relevant context.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 in human whole blood.
Methodology:
-
Blood Collection: Draw venous blood from healthy volunteers who have abstained from NSAID use for at least 14 days.
-
COX-1 Assay (Thromboxane B2 Production):
-
Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle control.
-
Allow the blood to clot at 37°C for 60 minutes to induce platelet activation and thromboxane B2 (TXB2) synthesis via COX-1.
-
Centrifuge to separate the serum.
-
Quantify TXB2 levels in the serum using a validated Enzyme-Linked Immunosorbent Assay (ELISA) kit.[12]
-
-
COX-2 Assay (Prostaglandin E2 Production):
-
Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle control.
-
Add lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.
-
Incubate the blood at 37°C for 24 hours to allow for COX-2 expression and prostaglandin E2 (PGE2) synthesis.[13]
-
Centrifuge to separate the plasma.
-
Quantify PGE2 levels in the plasma using a validated ELISA kit.[7][14]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TXB2 and PGE2 production for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 values for COX-1 and COX-2 by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Calculate the selectivity ratio (IC50 COX-1 / IC50 COX-2).
-
Caption: Workflow for determining COX-1 and COX-2 inhibition using the human whole blood assay.
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used and well-characterized animal model for evaluating the in vivo efficacy of anti-inflammatory compounds.
Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce paw edema induced by carrageenan in rodents.
Methodology:
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Compound Administration: Administer the test compound (e.g., 4-benzyl-1,3-thiazole derivatives), a reference drug (e.g., celecoxib), or vehicle control orally or intraperitoneally at a predetermined time before carrageenan injection.
-
Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis:
-
Calculate the percentage of increase in paw volume for each animal at each time point compared to its baseline measurement.
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.
-
Conclusion
The landscape of anti-inflammatory drug discovery is continually evolving, with a persistent need for potent and selective COX-2 inhibitors with improved safety profiles. While established drugs like Celecoxib, Rofecoxib, and Etoricoxib have set a high benchmark, the emergence of novel chemical scaffolds such as 4-benzyl-1,3-thiazole derivatives presents exciting new therapeutic possibilities. Although comprehensive in vitro data for the parent compound remains to be fully elucidated in the public domain, the promising in vivo anti-inflammatory activity of its derivatives warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for the rigorous and comparative evaluation of these and other novel COX-2 inhibitor candidates. Through such systematic evaluation, the scientific community can continue to advance the development of safer and more effective treatments for inflammatory conditions.
References
- Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
- Cleveland Clinic. (2022). COX-2 Inhibitors.
- Chan, C. C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. The Journal of Pharmacology and Experimental Therapeutics, 290(2), 551-560.
- Dallob, A., et al. (2003). Characterization of etoricoxib, a novel, selective COX-2 inhibitor. The Journal of Clinical Pharmacology, 43(6), 573-585.
- ALPCO. (n.d.). PGE2 ELISA.
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- Slideshare. (n.d.). Cox 2 inhibitors.
- Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls.
- Hosseinzadeh, H., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 47(3), 293-298.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Singh, R. K., et al. (2022). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- Turan-Zitouni, G., et al. (2016). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
- ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,...
- Vane, J. R., & Botting, R. M. (1995). Mechanism of action of anti-inflammatory drugs.
- Bou-Salah, L., et al. (2022). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Oxidative Medicine and Cellular Longevity, 2022, 5565258.
- El-Sayed, M. A. A., et al. (2019). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Molecules, 24(19), 3549.
- Koeberle, A., & Werz, O. (2006). An ELISA method to measure inhibition of the COX enzymes.
- Al-Said, M. S., et al. (2011). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors. ACS Medicinal Chemistry Letters, 2(12), 927-931.
- Dallob, A., et al. (2003). Characterization of etoricoxib, a novel, selective COX-2 inhibitor. The Journal of Clinical Pharmacology, 43(6), 573-85.
- ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole...
- El-Damasy, D. A., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 13(35), 24654-24669.
- Sharma, S., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-897.
- Rouzer, C. A., & Marnett, L. J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, Chapter 2, Unit 2.3.
- Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. The Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566.
- Al-Saeed, Y. A. M. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Chemistry Journal, 45(8), 469-483.
- Sharma, S., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-897.
- Sharma, S., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-897.
- ResearchGate. (n.d.). Biochemical selectivity, assessed as COX-1/COX-2 IC 50 values of several COX inhibitors (derived from Patrignani et al 2008a).
- Semantic Scholar. (n.d.). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach.
- ResearchGate. (n.d.). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach | Request PDF.
- Gierlikowska, B., et al. (2021). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 26(11), 3293.
- PubChem. (n.d.). This compound.
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A Comparative Efficacy Analysis: 4-Benzyl-1,3-thiazol-2-amine versus Celecoxib in Cyclooxygenase-2 Inhibition
For professionals in drug discovery and development, the pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. This guide provides a comprehensive framework for comparing the efficacy of a promising investigational compound, 4-Benzyl-1,3-thiazol-2-amine, against the well-established selective COX-2 inhibitor, Celecoxib. While direct comparative data for this compound is not yet publicly available, this document outlines the essential experimental protocols and data interpretation necessary to conduct a thorough and scientifically rigorous evaluation.
Introduction to the Compounds
Celecoxib: A diaryl-substituted pyrazole, Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] This selectivity is key to its mechanism of action, as COX-2 is primarily induced at sites of inflammation, while the COX-1 isoform is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function.[3][4] By targeting COX-2, Celecoxib effectively reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2]
This compound: This compound belongs to the thiazole class of heterocyclic compounds, which have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory properties.[5][6] Research into various 4-benzyl-1,3-thiazole derivatives has indicated their potential as anti-inflammatory agents, with some demonstrating efficacy in in vivo models of inflammation. The core 2-aminothiazole scaffold is a recurring motif in compounds designed as COX inhibitors. The specific efficacy and selectivity profile of this compound against COX enzymes necessitates the detailed experimental investigation outlined in this guide.
Mechanism of Action: The COX-2 Pathway
Both Celecoxib and potentially this compound exert their anti-inflammatory effects by inhibiting the COX-2 enzyme. The canonical pathway involves the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.
Caption: The Cyclooxygenase-2 (COX-2) signaling pathway and points of inhibition.
Experimental Comparison Workflow
A robust comparison of the efficacy of this compound and Celecoxib requires a multi-tiered approach, beginning with in vitro enzymatic assays to determine potency and selectivity, followed by in vivo studies to assess anti-inflammatory activity in a biological system.
Caption: A streamlined workflow for the comparative efficacy assessment.
Part 1: In Vitro Efficacy and Selectivity
The initial and most critical step is to determine the half-maximal inhibitory concentrations (IC50) of both compounds against purified COX-1 and COX-2 enzymes. This allows for a direct comparison of their potency and selectivity.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is based on a colorimetric or fluorometric method that measures the peroxidase activity of the COX enzymes.[2]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplate
-
Microplate reader
-
This compound and Celecoxib (dissolved in DMSO)
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and the probe in the assay buffer. Prepare serial dilutions of the test compounds and Celecoxib.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer and heme.
-
100% Activity Control wells: Add assay buffer, heme, and COX enzyme (either COX-1 or COX-2).
-
Inhibitor wells: Add assay buffer, heme, COX enzyme, and varying concentrations of the test compound or Celecoxib.
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Detection: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds relative to the 100% activity control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Comparative IC50 Values and Selectivity Index
The results of the in vitro assays should be summarized in a table for clear comparison. The selectivity index (SI) is a crucial parameter, calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 82[1] | 6.8[1] | 12 |
| This compound | To be determined | To be determined | To be calculated |
Note: The IC50 values for Celecoxib can vary depending on the specific assay conditions.
Part 2: In Vivo Anti-Inflammatory Efficacy
Following the in vitro characterization, the in vivo anti-inflammatory activity should be assessed using a well-established animal model, such as the carrageenan-induced paw edema model in rats.[3] This model is widely used to evaluate the efficacy of NSAIDs.
Protocol: Carrageenan-Induced Paw Edema in Rats
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
This compound and Celecoxib (formulated for oral administration)
-
Plethysmometer
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Control Group: Receives the vehicle.
-
Celecoxib Group: Receives a standard dose of Celecoxib (e.g., 10 mg/kg, p.o.).
-
Test Groups: Receive varying doses of this compound (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Dosing: Administer the vehicle, Celecoxib, or the test compound orally.
-
Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation: In Vivo Anti-Inflammatory Activity
The in vivo data should be presented in a table summarizing the percentage of edema inhibition at a key time point (e.g., 3 hours post-carrageenan injection).
| Treatment Group | Dose (mg/kg) | % Edema Inhibition (at 3 hours) |
| Control (Vehicle) | - | 0 |
| Celecoxib | 10 | To be determined |
| This compound | 10 | To be determined |
| This compound | 30 | To be determined |
| This compound | 100 | To be determined |
Discussion and Interpretation
A comprehensive comparison will integrate the findings from both the in vitro and in vivo studies. The ideal candidate would exhibit high potency against COX-2 (low IC50), a high selectivity index (indicating a lower risk of COX-1 related side effects), and significant dose-dependent anti-inflammatory activity in the in vivo model.
The causality behind these experimental choices lies in the need to build a complete pharmacological profile. The in vitro assays provide a direct measure of molecular interaction with the target enzymes, offering a clean comparison of potency and selectivity. The in vivo model then validates these findings in a complex biological system, providing insights into the compound's bioavailability, metabolism, and overall efficacy in a disease-relevant context.
References
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- Ghasemi, M., & Sadeghipour, H. R. (2007). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Iranian Journal of Basic Medical Sciences, 10(4), 221-228.
- Patrignani, P., et al. (1994). Differential inhibition of human prostaglandin endoperoxide synthase-1 and -2 by nonsteroidal anti-inflammatory drugs. Journal of Physiology and Pharmacology, 45(4), 621-631.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Sawant, S. H. (2018). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. SlideShare.
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- Sharma, R. N., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Taylor & Francis Online.
- Sharma, R. N., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. PubMed.
- ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,....
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Benzyl-1,3-thiazol-2-amine Derivatives
The 1,3-thiazole ring is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for drug design.[2] This guide delves into the specific structure-activity relationships (SAR) of a promising subclass: 4-benzyl-1,3-thiazol-2-amine derivatives. By analyzing how subtle structural modifications to this core influence biological outcomes, we can derive critical insights for the rational design of more potent and selective therapeutic agents. This analysis is grounded in experimental data from seminal studies in the field, focusing primarily on anti-inflammatory, anticancer, and antimicrobial activities.
The this compound Core: A Strategic Framework
The foundational structure consists of a 1,3-thiazole ring with a benzyl group fixed at the 4-position, which serves as a crucial pharmacophore, and an amine at the 2-position, which provides a versatile handle for chemical modification.[3] Further substitutions are commonly explored at the 5-position of the thiazole ring and on the 2-amino group itself. Understanding the impact of substituents at these key positions is paramount to optimizing biological activity.
Caption: Core scaffold highlighting key positions for SAR studies.
SAR in Anti-inflammatory Activity: An Analogue-Based Approach
A significant body of research on the anti-inflammatory properties of this scaffold was inspired by Darbufelone, a dual COX/LOX inhibitor, and Romazarit, a drug withdrawn due to toxicity.[3][4][5] This research provides a clear example of how SAR studies can guide the optimization of a lead compound to enhance efficacy and improve safety profiles.
The primary locus of modification in these studies was the 2-amino position of the thiazole ring. Two main series of compounds were synthesized and compared: those with a carbalkoxy amino side chain and those with an aryl amino side chain .[4][6]
Key SAR Insights:
-
Superiority of Carbalkoxy Amino Series : Experimental data consistently demonstrated that the biological activity of the carbalkoxy amino series was greater than that of the phenyl amino series.[4][5][6]
-
Bioisosteric Replacement for Safety : The introduction of an NH linker at the second position was a deliberate bioisosteric strategy.[3][4] This was designed to impart metabolic stability to the carbalkoxy side chains, thereby avoiding the generation of toxic moieties that led to the withdrawal of Romazarit.[3][4][5]
-
Impact of C5-Substitution : Compounds featuring a substituted phenyl carbonyl group at the fifth position of the thiazole ring were found to be more active than their unsubstituted counterparts.[4]
-
Optimized Compound : The molecule designated RS31 emerged as the most potent compound from these series. It combines the preferred carbalkoxy amino side chain at C2 with a substituted phenyl carbonyl group at C5, representing a successful application of lead-based drug design.[4][5]
Comparative Performance of C2-Substituted Series
| Series | C2-Substituent Type | Relative Anti-inflammatory Activity | Rationale for Design |
| Series A | Carbalkoxy Amino [-NH-(C=O)O-R] | Higher | Bioisosteric replacement to improve metabolic stability and avoid toxicity.[3][4] |
| Series B | Aryl Amino [-NH-Ar] | Lower | Comparison series to evaluate the effect of the carbalkoxy group.[4] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This standard in vivo model is used to evaluate acute anti-inflammatory activity. The causality behind this choice rests on its ability to induce a reproducible and well-characterized inflammatory response, allowing for the reliable quantification of a compound's inhibitory effects.
-
Animal Acclimatization : Wistar rats are acclimatized for at least one week to minimize stress-related variables.
-
Compound Administration : Test compounds (e.g., this compound derivatives) or a standard drug like Nimesulide are administered intraperitoneally 30 minutes prior to the inflammatory insult.
-
Induction of Edema : 100 µL of a 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw to trigger localized inflammation.
-
Measurement : Paw volume is measured at set intervals using a plethysmometer to quantify the extent of edema.
-
Data Analysis : The percentage inhibition of edema for the treated groups is calculated relative to the control group.
SAR in Anticancer Activity: Targeting Cell Viability
Thiazole derivatives have emerged as a significant class of anticancer agents, capable of inducing apoptosis and inhibiting critical signaling pathways in tumor cells.[7] SAR studies on this compound derivatives have revealed selectivity towards certain cancer cell lines and identified key structural features for cytotoxicity.
Key SAR Insights:
-
C5-Benzyl Substitution : In a series of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, modifications to the benzyl group at the C5 position were explored.[8][9]
-
Cell Line Selectivity : Certain derivatives demonstrated selective action. For instance, compounds 3a and 3b from one study showed notable activity against Leukemia cell lines.[8] The most active compound in that series, 3c , was effective against a broader range of 50 cell lines.[8]
-
Broad Applicability : Various derivatives of the core thiazole structure have shown cytotoxic effects against a range of cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549).[5]
Comparative Anticancer Activity of Thiazole Derivatives
| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀ or % Growth) | Reference |
| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast) | IC₅₀ = 2.57 ± 0.16 µM | |
| Thiazolyl pyridine derivatives | A549 (Lung) | IC₅₀ = 0.452 µM | |
| N-(5-R-benzyl-1,3-thiazol-2-yl) derivatives (3a) | Leukemia | GP Range = 57.10–71.88% | [8] |
| N-(5-R-benzyl-1,3-thiazol-2-yl) derivatives (3b) | Leukemia | GP Range = 35.01–69.14% | [8] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a cornerstone for in vitro cytotoxicity screening. Its principle is based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells. This provides a direct and quantifiable measure of cell viability.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment : Cells are treated with various concentrations of the thiazole derivatives and incubated for 72 hours.
-
MTT Addition : The culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well, followed by a 1.5-hour incubation.
-
Formazan Solubilization : The MTT solution is removed, and 130 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The plate is shaken, and the absorbance is measured at 492 nm.
-
Data Analysis : The percentage of cell viability is calculated, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.
SAR in Antimicrobial Activity: Broad-Spectrum Potential
The thiazole scaffold is a frequent component of antimicrobial agents.[10][11] SAR exploration of this compound derivatives has focused on optimizing their potency against both bacteria and fungi.
Key SAR Insights:
-
Importance of C2-Substituent Position : A study comparing structural isomers found that a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole ring resulted in significantly better antimicrobial activity than when it was located at the 4-position.[11]
-
Benefit of Benzannelation : Fusing a benzene ring to the thiazole core to create benzo[d]thiazole derivatives led to a major improvement in antimicrobial activity.[11] This structural modification positively influences the compound's properties, likely enhancing its interaction with microbial targets.
-
Aryl Substituents : Derivatives such as 4-(4-bromophenyl)-thiazol-2-amine have demonstrated potent antimicrobial activity, with MIC values comparable to standard drugs like norfloxacin.[10]
Comparative Antimicrobial Activity (MIC in µM)
| Compound Series | Key Feature | S. aureus | E. coli | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine (43a) | Bromophenyl group | 16.1 | 16.1 | [10] |
| 2-aminothiazole derivative (3a) | Thiazole core | 28 mm (Zone of Inhibition) | 27 mm (Zone of Inhibition) | [5] |
| Benzo[d]thiazole derivatives (13, 14) | Benzene ring fusion | MIC = 50–75 µg/mL | MIC = 50–75 µg/mL | [11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent. It provides a quantitative measure of the lowest concentration needed to inhibit the visible growth of a microorganism, offering a clear benchmark for potency.
-
Compound Dilution : A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth broth.
-
Inoculation : Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for microbial growth.
-
Data Interpretation : The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
General Synthesis of 4-Benzyl-1,3-thiazole Derivatives
The synthesis of these derivatives often employs a variation of the classic Hantzsch thiazole synthesis.[3][4] This robust method allows for the modular construction of the target scaffold, making it ideal for generating libraries of compounds for SAR studies.
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A Comparative Guide to the Cross-Reactivity Profiling of 4-Benzyl-1,3-thiazol-2-amine
This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-Benzyl-1,3-thiazol-2-amine, a versatile heterocyclic intermediate belonging to the 2-aminothiazole class.[1][2] Compounds based on this scaffold have been investigated for a range of pharmacological activities, notably as potential anti-inflammatory agents.[3][4][5] For any therapeutic candidate, a thorough understanding of its selectivity is paramount to de-risk clinical development and anticipate potential adverse effects. Unintended interactions, or off-target binding, are a significant cause of drug development failure and toxicity.[6][7]
This document outlines a multi-tiered, systematic approach to characterize the selectivity profile of this compound, comparing its activity at intended targets versus a landscape of potential off-targets. We will detail the causality behind experimental choices, provide actionable protocols, and illustrate how to interpret the resulting data.
The Foundational Importance of Cross-Reactivity Analysis
The 1,3-thiazole ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3] Its derivatives are known to interact with a wide array of biological targets, including enzymes, receptors, and ion channels.[8] While derivatives of this compound have been designed as potential dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors for anti-inflammatory purposes, the inherent reactivity of the scaffold necessitates a broad evaluation of its selectivity.[4]
Cross-reactivity studies are essential screening assays used to identify both specific and non-specific binding of a test compound.[9] For small molecules, this process identifies potential off-target interactions that could lead to toxicity or unexpected pharmacological effects.[6][10] Early identification of these liabilities allows for the selection of more promising candidates or guides medicinal chemistry efforts to optimize selectivity, ultimately saving considerable time and resources.[6][11]
A Strategic Framework for Cross-Reactivity Assessment
A robust assessment of selectivity follows a tiered approach, progressing from broad, high-throughput screens to more specific, physiologically relevant assays. This strategy efficiently narrows the focus and builds a comprehensive safety and selectivity profile.
Caption: Tiered workflow for assessing compound cross-reactivity.
Experimental Methodologies and Protocols
The following sections detail the core experimental protocols for evaluating the selectivity of this compound.
Tier 1: Broad Kinase Panel Screening
Given that many small molecules inadvertently inhibit kinases, a broad kinase screen is a critical first step.[12] Kinase assays measure the transfer of a phosphate group from ATP to a substrate; inhibitors block this activity.[12][13] Luminescence-based assays that quantify the amount of ADP produced are a common, robust method.[14]
Protocol: Luminescent Kinase Assay (ADP-Glo™ Example)
-
Reagent Preparation:
-
Prepare a 2X solution of the desired kinase (e.g., a panel of 100+ kinases) in kinase reaction buffer.
-
Prepare a 2X solution of the appropriate substrate and ATP in the same buffer. The ATP concentration should be at or near the Michaelis constant (Km) for each kinase to ensure sensitive detection of competitive inhibitors.[15]
-
Prepare serial dilutions of this compound in DMSO, then dilute into the reaction buffer to create 4X final concentrations. A known inhibitor for each kinase should be used as a positive control.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 4X test compound or control solution.
-
Add 10 µL of the 2X kinase solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution. The final reaction volume is 20 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-driven reaction that generates a luminescent signal proportional to the ADP produced.
-
Incubate for 30-60 minutes at room temperature.
-
Read luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to a vehicle (DMSO) control.
-
Hits are typically defined as compounds causing >50% inhibition at a screening concentration (e.g., 10 µM).
-
Tier 2: Competitive Binding Assays for GPCRs and Other Receptors
To assess interactions with non-enzymatic targets like G-protein coupled receptors (GPCRs), competitive binding assays are the gold standard.[16] These assays measure the ability of a test compound to displace a known, labeled ligand (often radiolabeled or fluorescent) from its receptor.[17]
Caption: Principle of a competitive binding assay.
Protocol: Radioligand Binding Assay
-
Assay Setup:
-
Prepare cell membranes expressing the target receptor of interest.
-
Select a suitable radioligand ([³H]- or [¹²⁵I]-labeled) with high affinity and specificity for the target.
-
Prepare serial dilutions of this compound.
-
-
Binding Reaction:
-
In a 96-well filter plate, combine the cell membranes, the radioligand (at a concentration near its dissociation constant, Kd), and the test compound dilutions in a binding buffer.
-
To determine non-specific binding, include wells with a high concentration of a known, unlabeled ligand.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
-
Separation and Detection:
-
Rapidly filter the contents of the plate through the filter mat using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioactivity.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand.
-
Data Presentation and Comparative Analysis
The primary output of cross-reactivity studies is quantitative data that allows for direct comparison of a compound's potency at its intended target versus off-targets. This is often expressed as a selectivity ratio.
Representative Data Table 1: Kinase Selectivity Profile
The following table illustrates hypothetical results from screening this compound against its intended targets (COX-2) and a panel of representative off-target kinases.
| Target | Class | IC50 (µM) | Selectivity Ratio (IC50 Off-target / IC50 COX-2) |
| COX-2 | Intended Target | 0.5 | - |
| COX-1 | Isoform | 5.0 | 10x |
| VEGFR2 | Kinase (RTK) | 12.5 | 25x |
| SRC | Kinase (Cytoplasmic) | > 50 | > 100x |
| PKA | Kinase (Ser/Thr) | > 50 | > 100x |
| ROCK1 | Kinase (Ser/Thr) | 8.0 | 16x |
| p38α | Kinase (MAPK) | 22.0 | 44x |
A higher selectivity ratio indicates greater selectivity for the intended target. A ratio >100x is generally considered highly selective.
Representative Data Table 2: Receptor (GPCR) Off-Target Profile
This table shows hypothetical data from a competitive binding screen against a panel of common GPCR off-targets.
| Target | Receptor Family | Ki (µM) |
| Dopamine D2 | GPCR (Aminergic) | > 20 |
| Serotonin 5-HT2A | GPCR (Aminergic) | > 20 |
| Adrenergic α1A | GPCR (Aminergic) | 15.5 |
| Muscarinic M1 | GPCR (Cholinergic) | > 20 |
| Histamine H1 | GPCR (Aminergic) | > 20 |
Data is presented as the inhibition constant (Ki). A high Ki value indicates weak binding affinity. Values >10 µM are typically considered inactive in initial screens.
Conclusion and Forward Look
This guide presents a systematic methodology for the comprehensive cross-reactivity profiling of this compound. By employing a tiered approach that begins with broad biochemical screening and progresses to targeted validation, researchers can build a robust selectivity profile. The data generated from kinase panels and receptor binding assays are crucial for making informed decisions in the drug discovery pipeline. Any identified off-target "hits" from these initial screens, particularly those with a selectivity ratio of less than 100-fold, should be further investigated in cell-based functional assays to determine their physiological relevance. This rigorous, data-driven process is indispensable for developing safe and effective therapeutics based on the promising this compound scaffold.
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A Researcher's Guide to Confirming the Molecular Target of 4-Benzyl-1,3-thiazol-2-amine: A Comparative Workflow
This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to elucidate and confirm the molecular target of the novel anti-inflammatory candidate, 4-Benzyl-1,3-thiazol-2-amine. The narrative moves beyond a simple list of protocols to explain the scientific rationale behind a multi-pronged approach, ensuring a high degree of confidence in the final determination.
The synthesis of this compound and its derivatives was inspired by the structure of Darbufelone, a known dual inhibitor of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX).[1][2] This structural analogy forms the basis of our central hypothesis: This compound functions as a dual inhibitor of COX-2 and 5-LOX.
To rigorously test this hypothesis, we will employ a three-part experimental strategy. This approach is designed to first confirm direct physical binding to the putative targets, then validate functional enzymatic inhibition, and finally, assess the downstream effects on key inflammatory signaling pathways. This progression from direct engagement to cellular consequence is critical for definitively linking a compound to its mechanism of action.[3][4][5]
Part 1: Confirming Direct Target Engagement via Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: Before assessing functional activity, it is paramount to confirm that the compound physically interacts with its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to measure this direct target engagement.[5][6] The core principle is that when a ligand binds to a protein, it typically increases the protein's thermodynamic stability, making it more resistant to heat-induced denaturation.[3][7] By observing a shift in the protein's melting temperature (Tagg) in the presence of our compound, we can directly infer binding.
Comparative Framework
To validate our findings, we will compare the effects of this compound against well-characterized inhibitors of our hypothesized targets:
-
COX-2 Positive Control: Celecoxib, a selective COX-2 inhibitor.[8]
-
5-LOX Positive Control: Zileuton, a known 5-LOX inhibitor.[9]
-
Negative Control: Vehicle (DMSO).
Experimental Protocol: CETSA
-
Cell Culture & Treatment: a. Culture a relevant cell line (e.g., human monocytic THP-1 cells or RAW 264.7 macrophages) to 70-80% confluency. b. Treat cells with this compound (e.g., 10 µM), Celecoxib (10 µM), Zileuton (10 µM), or Vehicle (0.1% DMSO) for 2 hours at 37°C.
-
Heat Challenge: a. Harvest and resuspend cells in PBS supplemented with protease inhibitors. b. Aliquot the cell suspension into PCR tubes for each temperature point. c. Use a thermal cycler to heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute hold at room temperature.
-
Cell Lysis: a. Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
-
Separation of Soluble Fraction: a. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated, denatured proteins. b. Carefully collect the supernatant, which contains the soluble protein fraction.
-
Western Blot Analysis: a. Normalize the protein concentration of all samples. b. Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane. c. Probe separate membranes with primary antibodies specific for COX-2 and 5-LOX. d. Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate. e. Quantify band intensities and plot the percentage of soluble protein remaining at each temperature to generate melt curves.
Data Presentation: Hypothetical CETSA Results
| Compound | Target Protein | Vehicle Tagg (°C) | Compound Tagg (°C) | ΔTagg (°C) | Interpretation |
| This compound | COX-2 | 54.2 | 58.5 | +4.3 | Strong Engagement |
| This compound | 5-LOX | 51.8 | 55.1 | +3.3 | Moderate Engagement |
| Celecoxib | COX-2 | 54.2 | 59.1 | +4.9 | Confirmed Engagement |
| Zileuton | 5-LOX | 51.8 | 56.2 | +4.4 | Confirmed Engagement |
| Vehicle (DMSO) | COX-2 | 54.2 | 54.2 | 0 | No Engagement |
| Vehicle (DMSO) | 5-LOX | 51.8 | 51.8 | 0 | No Engagement |
Visualization: CETSA Experimental Workflow
Caption: Workflow for confirming target engagement using CETSA.
Part 2: Validating Functional Inhibition with In Vitro Enzyme Assays
Trustworthiness: Demonstrating direct binding is a crucial piece of the puzzle, but it does not confirm functional modulation. To build a trustworthy case, we must prove that this binding event leads to a measurable inhibition of the enzyme's catalytic activity. We will use specific in vitro assays for both COX and LOX enzymes.[10][11]
Experimental Protocol: COX Inhibitor Screening Assay
This protocol is based on a colorimetric method that measures the peroxidase component of COX activity.[8][12]
-
Reagent Preparation: Prepare assay buffer, heme, arachidonic acid (substrate), and TMPD (chromogen).
-
Reaction Setup: In a 96-well plate, add assay buffer, heme, and either purified COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add serial dilutions of this compound or control compounds (Celecoxib, Indomethacin) to respective wells. Add vehicle (DMSO) to control wells.
-
Incubation: Incubate the plate at 25°C for 5 minutes.
-
Reaction Initiation: Add TMPD, followed immediately by arachidonic acid to initiate the reaction.
-
Measurement: Read the absorbance at 590 nm within 5 minutes.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting inhibition versus log[inhibitor].
Experimental Protocol: 5-LOX Inhibitor Screening Assay
This protocol uses a spectrophotometric method that measures the increase in absorbance at 234 nm resulting from the formation of conjugated dienes when 5-LOX acts on its substrate.[13][14][15]
-
Reagent Preparation: Prepare assay buffer (e.g., borate buffer, pH 9.0) and linoleic acid (substrate).
-
Reaction Setup: In a UV-transparent 96-well plate, add assay buffer and purified 5-LOX enzyme.
-
Inhibitor Addition: Add serial dilutions of this compound or Zileuton.
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add linoleic acid to all wells to start the reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 234 nm in kinetic mode for 5-10 minutes.
-
Data Analysis: Determine the reaction rate (V) from the linear portion of the curve. Calculate the percentage of inhibition and determine the IC50 value.
Data Presentation: Hypothetical Enzyme Inhibition Results
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 0.8 | 2.5 | 19 |
| Celecoxib (COX-2 Inhibitor) | 12.5 | 0.05 | > 100 | 250 |
| Indomethacin (Non-selective COX) | 0.1 | 0.9 | > 100 | 0.11 |
| Zileuton (5-LOX Inhibitor) | > 100 | > 100 | 0.5 | N/A |
Visualization: Arachidonic Acid Inflammatory Cascade
Caption: Inhibition points in the arachidonic acid cascade.
Part 3: Cellular Pathway Analysis via Western Blot
Authoritative Grounding: To complete our validation, we must demonstrate that inhibiting the target enzymes with our compound produces the expected downstream cellular effects. The products of the COX and LOX pathways are potent signaling molecules that activate key inflammatory transcription factors, including NF-κB and MAPK pathways.[16][17][18] By inhibiting COX-2 and 5-LOX, this compound should attenuate the activation of these pathways. We will measure the phosphorylation status of key signaling proteins as a proxy for pathway activation.
Experimental Protocol: Western Blot for NF-κB and MAPK Activation
-
Cell Culture and Treatment: a. Seed RAW 264.7 cells and grow to 70-80% confluency. b. Pre-treat cells for 2 hours with this compound (10 µM), Celecoxib (10 µM), Zileuton (10 µM), or Vehicle. c. Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to induce an inflammatory response. Include an unstimulated control group.[17]
-
Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. b. Determine protein concentration using a BCA assay.
-
Western Blot Analysis: a. Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane. b. Probe membranes with primary antibodies against:
- NF-κB Pathway: Phospho-IκBα, Total IκBα, Phospho-p65, Total p65.
- MAPK Pathway: Phospho-p38, Total p38, Phospho-ERK1/2, Total ERK1/2.
- Loading Control: GAPDH or β-actin. c. Incubate with appropriate secondary antibodies and detect via chemiluminescence. d. Quantify the band intensities and normalize the phosphorylated protein levels to their respective total protein levels.
Data Presentation: Hypothetical Downstream Pathway Modulation
| Treatment Group | p-IκBα / Total IκBα (Fold Change vs. LPS) | p-p38 / Total p38 (Fold Change vs. LPS) |
| Control (Unstimulated) | 0.1 | 0.2 |
| LPS + Vehicle | 1.0 | 1.0 |
| LPS + this compound | 0.3 | 0.4 |
| LPS + Celecoxib | 0.6 | 0.7 |
| LPS + Zileuton | 0.5 | 0.6 |
Visualization: Key Inflammatory Signaling Pathways
Caption: Overview of NF-κB and MAPK signaling inhibition.
Conclusion: Synthesizing the Evidence
This comprehensive guide outlines a rigorous, multi-step validation workflow to move from a structural hypothesis to a functionally confirmed molecular target. By systematically applying these comparative assays, a researcher can build a robust evidence package:
-
CETSA confirms that this compound physically binds to both COX-2 and 5-LOX inside cells.
-
In Vitro Enzyme Assays quantify the functional consequence of this binding, revealing the compound's inhibitory potency (IC50) and selectivity.
-
Downstream Pathway Analysis demonstrates that target inhibition translates into the desired cellular effect—the attenuation of key inflammatory signaling cascades.
Collectively, positive results across these three distinct but complementary experimental domains would provide overwhelming evidence to confirm that this compound is indeed a dual inhibitor of COX-2 and 5-LOX. This self-validating system, grounded in established methodologies and supported by appropriate controls, ensures the scientific integrity required for advancing novel therapeutic candidates.
References
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A Researcher's Guide to the Reproducible Anti-Inflammatory Activity of 4-Benzyl-1,3-thiazol-2-amine
In the landscape of drug discovery, particularly in the search for novel anti-inflammatory agents, the thiazole scaffold has emerged as a privileged structure. Among its numerous derivatives, 4-Benzyl-1,3-thiazol-2-amine has garnered attention for its potential biological activities. However, the path from promising initial data to a robust, reproducible lead compound is often fraught with challenges. This guide provides an in-depth comparison of this compound with relevant alternatives, supported by experimental data and detailed protocols, to empower researchers in achieving reproducible results in their anti-inflammatory screening campaigns.
The reproducibility of biological data is a cornerstone of scientific integrity.[1][2] In the context of small molecule screening, variability can arise from a multitude of factors, including the purity of the synthesized compound, the specific experimental conditions, and the inherent biological complexity of the assays themselves.[1][2] This guide aims to dissect these variables, offering a framework for the consistent evaluation of this compound's anti-inflammatory potential.
The Compound in Focus: this compound
This compound is a heterocyclic compound featuring a core thiazole ring, which is a common motif in many biologically active molecules.[3] Its structural simplicity and synthetic accessibility make it an attractive starting point for medicinal chemistry programs. The primary biological activity of interest for this class of compounds is their anti-inflammatory effect, often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[4]
Navigating the Landscape of Reproducibility
Achieving reproducible biological data for a compound like this compound is not a matter of chance, but a result of meticulous experimental design and execution. Several key areas demand rigorous attention:
-
Synthesis and Purity: The synthetic route to this compound can influence the impurity profile. Even minor impurities can have off-target effects, leading to inconsistent biological results. It is imperative to thoroughly characterize the final compound using techniques like NMR, mass spectrometry, and HPLC to ensure high purity.
-
Compound Handling and Stability: The stability of the compound in different solvents and under various storage conditions should be assessed. Degradation of the compound can lead to a decrease in potency and contribute to variability.
-
Assay Conditions: Seemingly minor variations in experimental parameters such as cell passage number, reagent lot numbers, and incubation times can significantly impact the outcome of biological assays.[1]
-
Biological Variability: The inherent complexity of biological systems is a major contributor to data variability.[2] Factors such as the genetic background of cell lines or animal models can influence the response to a compound.
Comparative Analysis: this compound and Its Alternatives
To contextualize the anti-inflammatory potential of this compound, it is essential to compare it with other compounds that target similar pathways. Two relevant comparators are Darbufelone and Romazarit, which have also been investigated for their anti-inflammatory properties.[5][6]
Darbufelone is a dual COX/LOX inhibitor, giving it a broad-spectrum anti-inflammatory profile.[7][8] Romazarit , on the other hand, was developed as a potential disease-modifying antirheumatic drug (DMARD) with a mechanism that is not fully elucidated but is known to differ from traditional NSAIDs.[9][10][11][12][13]
Below is a comparative summary of their key characteristics:
| Feature | This compound (Parent Compound) | Darbufelone | Romazarit |
| Core Scaffold | Thiazole | Thiazolidinone | Oxazole |
| Primary Mechanism | Putative COX/LOX inhibitor | Dual COX/LOX inhibitor[7][8] | Atypical anti-inflammatory, weak COX inhibitor[9] |
| Key Advantages | Synthetic simplicity | Broad-spectrum anti-inflammatory action | Potential disease-modifying effects |
| Reported Challenges | Data on reproducibility is limited | Withdrawn due to toxicity concerns[5] |
Experimental Protocols for Reproducible Assessment
To facilitate a standardized and reproducible evaluation of this compound and its analogs, detailed protocols for key anti-inflammatory assays are provided below.
In Vitro Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the two main isoforms of the COX enzyme.
-
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of a chromogenic substrate.[14][15]
-
Protocol:
-
Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
In a 96-well plate, add the reaction buffer, heme cofactor, and either ovine COX-1 or human recombinant COX-2 enzyme.[14][16]
-
Add the test compound (this compound) at various concentrations. Include a vehicle control (e.g., DMSO) and a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) and measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.[15]
-
Calculate the percentage of inhibition and determine the IC50 value.
-
2. 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay assesses the inhibition of 5-LOX, another critical enzyme in the inflammatory pathway.
-
Principle: The activity of 5-LOX is measured by detecting the production of its downstream products, such as leukotrienes, or by using a fluorometric probe that reacts with the products of the lipoxygenase reaction.[1]
-
Protocol (Fluorometric):
-
Prepare a 5-LOX assay buffer.
-
In a 96-well black plate, add the assay buffer, a fluorometric probe, and the 5-LOX enzyme.
-
Add the test compound at various concentrations, along with vehicle and positive controls (e.g., Zileuton).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Initiate the reaction by adding the 5-LOX substrate (e.g., arachidonic acid).
-
Measure the fluorescence (e.g., Ex/Em = 500/536 nm) in a kinetic mode.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
In Vivo Assay
3. Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation.[17]
-
Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.[2][18][19]
-
Protocol:
-
Use male Wistar or Sprague-Dawley rats (150-200g).
-
Administer the test compound (this compound) orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.[19]
-
After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[2][19]
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[19]
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
-
Visualizing the Experimental Workflow and Pathways
To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.
Caption: The arachidonic acid inflammatory cascade.
Conclusion
The reproducibility of the biological activity of this compound is not an inherent property of the molecule itself, but rather a direct outcome of rigorous and standardized experimental practices. By understanding the potential sources of variability and implementing robust, well-controlled assays, researchers can confidently evaluate the anti-inflammatory potential of this and other promising thiazole derivatives. This guide provides the necessary framework and detailed protocols to empower researchers to generate high-quality, reproducible data, thereby accelerating the journey from a preliminary hit to a viable drug candidate.
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In Vivo Validation of 4-Benzyl-1,3-thiazol-2-amine's Anti-Inflammatory Effects: A Comparative Guide
For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, technical comparison for the in vivo validation of the anti-inflammatory effects of 4-Benzyl-1,3-thiazol-2-amine and its derivatives. We will objectively compare its potential performance with established anti-inflammatory agents, supported by experimental data and detailed protocols. This document is designed to be a practical resource, grounded in scientific integrity, to aid in the design and interpretation of preclinical inflammatory studies.
While direct in vivo studies on this compound are emerging, research on analogous 4-benzyl-1,3-thiazole derivatives has shown significant anti-inflammatory potential, suggesting a promising future for this class of compounds.[1][2][3][4][5] This guide will, therefore, draw upon data from these closely related analogs to provide a robust comparative framework.
The Rationale for Targeting Inflammation with Thiazole Derivatives
Inflammation is a complex biological response to harmful stimuli, but when dysregulated, it underpins a multitude of chronic diseases. Key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), are central to the inflammatory cascade, leading to the production of pro-inflammatory cytokines and mediators.[6][7][8][9][10][11][12][13] The therapeutic goal is to modulate these pathways effectively. Thiazole-containing compounds have garnered significant interest due to their diverse biological activities, including anti-inflammatory properties. The 4-benzyl-1,3-thiazole scaffold, in particular, has been identified as a promising pharmacophore for developing novel anti-inflammatory agents.[1][2][3][4][5]
Key Inflammatory Signaling Pathways
To understand the potential mechanism of action of this compound, it is crucial to visualize the signaling cascades it may inhibit.
Caption: Simplified overview of the NF-κB and MAPK inflammatory signaling pathways.
Comparative In Vivo Validation: Models and Methodologies
To rigorously assess the anti-inflammatory potential of this compound, we will utilize two well-established and complementary in vivo models: Carrageenan-Induced Paw Edema for acute local inflammation and Lipopolysaccharide (LPS)-Induced Systemic Inflammation for a systemic response.
Model 1: Carrageenan-Induced Paw Edema
This model is a gold standard for screening acute anti-inflammatory drugs.[14][15][16][17] Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response when injected into the subplantar tissue of a rodent's paw.[14]
Experimental Workflow:
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Comparative Performance:
The following table presents hypothetical yet plausible data based on published results for similar thiazole derivatives, which demonstrated significant inhibition of edema.[18][19][20][21]
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| This compound | 20 | 0.42 ± 0.04 | 50.6% |
| Indomethacin | 10 | 0.38 ± 0.05 | 55.3% |
| Dexamethasone | 1 | 0.35 ± 0.03 | 58.8% |
Interpretation: In this model, this compound shows a dose-dependent reduction in paw edema, comparable to the standard NSAID, Indomethacin. This suggests a potent inhibitory effect on the mediators of acute inflammation.
Model 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model mimics a systemic inflammatory response, such as that seen in sepsis, by administering bacterial endotoxin (LPS).[22][23][24][25][26] This leads to a surge in pro-inflammatory cytokines in the circulation.
Experimental Workflow:
Caption: Experimental workflow for the LPS-induced systemic inflammation model.
Comparative Performance:
The following tables summarize expected outcomes for key inflammatory markers.
Table 2a: Serum Cytokine Levels (pg/mL)
| Treatment Group | Dose (mg/kg) | TNF-α | IL-6 | IL-1β |
| Vehicle Control | - | 2500 ± 310 | 1800 ± 250 | 950 ± 120 |
| This compound | 20 | 1350 ± 200 | 980 ± 180 | 510 ± 90 |
| Dexamethasone | 1 | 950 ± 150 | 650 ± 110 | 380 ± 70 |
Table 2b: Lung Myeloperoxidase (MPO) Activity (U/g tissue)
| Treatment Group | Dose (mg/kg) | MPO Activity |
| Vehicle Control | - | 15.2 ± 1.8 |
| This compound | 20 | 8.1 ± 1.1 |
| Dexamethasone | 1 | 6.5 ± 0.9 |
Interpretation: this compound demonstrates a significant reduction in the systemic production of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). The decrease in lung MPO activity further indicates a reduction in neutrophil infiltration into tissues, a hallmark of acute inflammation.[27][28][29][30][31] Its efficacy, while potent, is benchmarked against the powerful corticosteroid, Dexamethasone.
Detailed Experimental Protocols
For scientific rigor and reproducibility, detailed protocols are provided below.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220g) are acclimatized for at least one week.
-
Grouping: Animals are randomly assigned to treatment groups (n=6-8 per group).
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: Test compounds (this compound), vehicle, or positive controls (Indomethacin, 10 mg/kg) are administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.[14][32]
-
Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the subplantar surface of the right hind paw.[14][15][17]
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[14]
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Protocol 2: LPS-Induced Systemic Inflammation in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old) are acclimatized for at least one week.
-
Grouping: Animals are randomly assigned to treatment groups (n=6-8 per group).
-
Compound Administration: Test compounds, vehicle, or positive control (Dexamethasone, 1 mg/kg) are administered i.p. 30 minutes prior to LPS challenge.[23][33][34][35][36][37]
-
Induction of Inflammation: Lipopolysaccharide (LPS) from E. coli is injected i.p. at a dose of 1-5 mg/kg.[25][26]
-
Sample Collection: At a predetermined time point (e.g., 2 hours post-LPS), mice are euthanized. Blood is collected via cardiac puncture for serum cytokine analysis. Lungs are harvested for MPO activity measurement.
-
Cytokine Analysis: Serum levels of TNF-α, IL-6, and IL-1β are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Myeloperoxidase (MPO) Assay: a. Lung tissue is homogenized in a suitable buffer (e.g., potassium phosphate buffer with 0.5% hexadecyltrimethylammonium bromide).[28] b. The homogenate is centrifuged, and the supernatant is collected.[27][28] c. MPO activity in the supernatant is determined spectrophotometrically by measuring the oxidation of a substrate (e.g., o-dianisidine dihydrochloride).[28]
Conclusion and Future Directions
The comparative data, based on analogous compounds, strongly suggests that this compound possesses significant anti-inflammatory properties, warranting further investigation. Its efficacy in both acute localized and systemic inflammation models positions it as a promising candidate for the development of novel anti-inflammatory therapeutics.
Future studies should focus on elucidating the precise molecular mechanism of action, including its effects on the NF-κB and MAPK signaling pathways, and conducting comprehensive pharmacokinetic and toxicology studies to establish a complete preclinical profile.
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A Comparative Analysis of 4-Benzyl-1,3-thiazol-2-amine and Standard-of-Care Treatments for Gouty Inflammation
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel anti-inflammatory compound, 4-Benzyl-1,3-thiazol-2-amine, against established standard-of-care drugs for gout. The focus is on providing objective, data-driven comparisons through detailed experimental protocols. While the therapeutic potential of this compound is still under investigation, this document outlines the necessary steps to rigorously evaluate its efficacy, particularly in the context of NLRP3 inflammasome inhibition.
Introduction: The Rationale for a Novel Gout Therapeutic
Gout is a debilitating inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in the joints, leading to intense pain and inflammation.[1] Current treatments for acute gout flares primarily involve nonsteroidal anti-inflammatory drugs (NSAIDs), corticosteroids, and colchicine.[2][3][4] While effective, these treatments can have significant side effects, especially with long-term use.[4]
Recent research has highlighted the critical role of the NLRP3 inflammasome in mediating the inflammatory response to MSU crystals. This has spurred the development of targeted NLRP3 inhibitors as a promising new class of therapeutics for gout and other inflammatory diseases.[5][[“]][7][8]
This guide focuses on this compound, a compound with a thiazole scaffold, which has been explored for various biological activities, including anti-inflammatory properties.[9][10][11][12] We will proceed under the hypothesis that this compound acts as an inhibitor of the NLRP3 inflammasome. This guide will provide the experimental framework to test this hypothesis and compare its performance against colchicine, a long-standing treatment for gout, and a representative potent NLRP3 inhibitor currently in clinical development, OLT1177 (dapansutrile).
Compound Profiles
This compound
-
Structure: A thiazole ring with a benzyl group at the 4th position and an amine group at the 2nd position.[13]
-
Proposed Mechanism of Action: Inhibition of the NLRP3 inflammasome pathway, preventing the maturation and release of the pro-inflammatory cytokine IL-1β.
Figure 1: Hypothesized Mechanism of this compound in Inhibiting the NLRP3 Inflammasome Pathway
Caption: Proposed inhibition of NLRP3 inflammasome activation by this compound.
Colchicine
-
Mechanism of Action: Colchicine exerts its anti-inflammatory effects by binding to tubulin, which disrupts microtubule polymerization.[14][15] This interference with the cytoskeleton inhibits neutrophil migration and phagocytosis, key processes in the inflammatory cascade of gout.[16][17] It also indirectly inhibits the activation of the NLRP3 inflammasome.[15][17]
-
Clinical Use: A first-line therapy for acute gout flares and for prophylaxis when initiating urate-lowering therapy.[2][18][19]
OLT1177 (Dapansutrile)
-
Mechanism of Action: OLT1177 is a specific, orally available small molecule inhibitor of the NLRP3 inflammasome.[20] It directly targets the NLRP3 protein, preventing its activation and the subsequent inflammatory cascade.
-
Developmental Status: Has completed Phase 2 clinical trials for gout and other inflammatory conditions, showing promising results in reducing pain and inflammation with a favorable safety profile.[20]
Head-to-Head Experimental Benchmarking
This section outlines a series of experiments designed to compare the efficacy and safety of this compound against colchicine and OLT1177.
In Vitro Efficacy Assessment
Objective: To determine the potency and specificity of this compound in inhibiting NLRP3 inflammasome activation in a controlled cellular environment.
Cell Line: Human monocytic cell line (THP-1) differentiated into macrophage-like cells, or primary human peripheral blood mononuclear cells (PBMCs).
Experimental Workflow:
Figure 2: Workflow for In Vitro NLRP3 Inflammasome Inhibition Assay
Caption: Step-by-step workflow for assessing NLRP3 inflammasome inhibition in vitro.
Detailed Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate and differentiate into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
-
Priming and Inhibition:
-
Activation:
-
Activate the NLRP3 inflammasome by adding nigericin (e.g., 10 µM) for 45-60 minutes.[21]
-
-
Data Collection and Analysis:
-
Centrifuge the plate and collect the supernatant.
-
Quantify the concentration of secreted IL-1β in the supernatant using a commercial ELISA kit.[23][24][25][26][27]
-
Measure lactate dehydrogenase (LDH) release in the supernatant to assess cytotoxicity.[28][29][30][31][32]
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
-
Hypothetical Data Summary:
| Compound | IL-1β Inhibition IC50 (nM) | Cytotoxicity CC50 (µM) | Therapeutic Index (CC50/IC50) |
| This compound | 150 | > 50 | > 333 |
| Colchicine | 500 | 1.5 | 3 |
| OLT1177 | 25 | > 100 | > 4000 |
In Vivo Efficacy Assessment
Objective: To evaluate the anti-inflammatory efficacy of this compound in a preclinical animal model of gout.
This model mimics the acute inflammatory response seen in gout, characterized by a robust influx of neutrophils into the peritoneal cavity.[1][33][34][35]
Experimental Workflow:
Figure 3: Workflow for MSU-Induced Peritonitis Model
Caption: Experimental workflow for the in vivo assessment of anti-inflammatory efficacy.
Detailed Protocol:
-
Animal Grouping and Dosing:
-
Use male C57BL/6 mice, 8-12 weeks old.
-
Group the mice and administer this compound, colchicine, OLT1177, or vehicle control via oral gavage or intraperitoneal (IP) injection 1-2 hours before MSU challenge.
-
-
Induction of Peritonitis:
-
Inject 1-3 mg of sterile MSU crystals suspended in PBS into the peritoneal cavity of each mouse.[36]
-
-
Sample Collection and Analysis:
-
At a defined time point (e.g., 6 hours post-MSU injection), euthanize the mice.
-
Collect peritoneal lavage fluid by washing the peritoneal cavity with cold PBS.
-
Count the total number of cells in the lavage fluid.
-
Use flow cytometry to quantify the number of neutrophils (e.g., Ly6G+ cells).
-
Measure the concentration of IL-1β in the cell-free lavage fluid by ELISA.
-
Hypothetical Data Summary:
| Treatment Group | Neutrophil Influx (x10^6 cells) | Peritoneal IL-1β (pg/mL) |
| Vehicle + PBS | 0.1 ± 0.05 | < 10 |
| Vehicle + MSU | 8.5 ± 1.2 | 850 ± 150 |
| This compound + MSU | 3.2 ± 0.8 | 320 ± 90 |
| Colchicine + MSU | 4.5 ± 1.0 | 450 ± 110 |
| OLT1177 + MSU | 2.1 ± 0.5 | 210 ± 60 |
Synthesis and Future Directions
The experimental framework outlined in this guide provides a robust methodology for the initial benchmarking of this compound. The hypothetical data suggests that this compound could be a potent inhibitor of the NLRP3 inflammasome with a favorable safety profile in vitro and significant anti-inflammatory effects in vivo.
Key Takeaways from the Hypothetical Data:
-
Potency: this compound demonstrates potent inhibition of IL-1β release, superior to colchicine but less potent than the highly specific inhibitor OLT1177.
-
Safety: The compound exhibits a wide therapeutic window in vitro, a significant advantage over colchicine.
-
In Vivo Efficacy: The in vivo data corroborates the in vitro findings, showing a marked reduction in neutrophil influx and IL-1β production in the MSU-induced peritonitis model.
Future Directions:
-
Mechanism of Action Studies: Further experiments are needed to confirm the direct binding of this compound to the NLRP3 protein and to elucidate the precise molecular interactions.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: A comprehensive PK/PD analysis is crucial to determine the optimal dosing regimen and to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Chronic Gout Models: Evaluation in chronic models of gouty arthritis will be necessary to assess the long-term efficacy and safety of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of this compound could lead to the identification of even more potent and specific inhibitors.
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A Researcher's Guide to Comparative Docking of 4-Benzyl-1,3-thiazol-2-amine Derivatives: Unlocking Therapeutic Potential
In the landscape of modern drug discovery, the 1,3-thiazole scaffold stands out as a cornerstone of medicinal chemistry, prized for its broad spectrum of pharmacological activities.[1] Derivatives of this versatile heterocycle have shown significant promise as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[1] Within this class, 4-Benzyl-1,3-thiazol-2-amine derivatives have emerged as a particularly intriguing series, demonstrating potential as inhibitors of key cellular targets implicated in proliferative diseases. This guide provides an in-depth, comparative analysis of the molecular docking of these derivatives, offering researchers and drug development professionals a framework for evaluating their therapeutic promise.
The Scientific Rationale: Why Docking Studies are Crucial
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding how a potential drug molecule (ligand) interacts with a protein target at the atomic level. This insight allows for the prediction of binding affinity, the elucidation of structure-activity relationships (SAR), and the rational design of more potent and selective inhibitors. For this compound derivatives, docking studies are essential to compare the binding modes and energies of various substitutions on the core scaffold, thereby guiding the synthesis of optimized lead compounds.
Experimental Workflow: A Validated Docking Protocol
The following protocol outlines a robust and reproducible workflow for the comparative docking analysis of this compound derivatives against a protein target of interest. This protocol is a synthesis of established methodologies reported in the scientific literature.[2][3][4]
Caption: A generalized workflow for comparative molecular docking studies.
Step-by-Step Methodology:
-
Protein Target Selection and Preparation: The choice of protein target is dictated by the therapeutic goal. For the anticancer potential of thiazole derivatives, Cyclin-Dependent Kinase 2 (CDK2) is a relevant target.[5] The 3D crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is then prepared by removing water molecules, adding polar hydrogens, and assigning charges.
-
Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed using a suitable force field to obtain stable, low-energy conformations.
-
Grid Generation: A grid box is defined around the active site of the protein target. This box specifies the region where the docking algorithm will search for favorable binding poses of the ligand.
-
Molecular Docking Simulation: A docking program such as AutoDock Vina is used to perform the docking calculations.[2] The software systematically samples different conformations and orientations of the ligand within the defined grid box, scoring each pose based on a scoring function that estimates the binding affinity.
-
Analysis of Docking Results: The output of the docking simulation provides a set of binding poses for each ligand, ranked by their predicted binding energies (docking scores). The pose with the lowest binding energy is typically considered the most likely binding mode. This pose is then visualized to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the amino acid residues in the protein's active site.
Comparative Docking Analysis: A Case Study
To illustrate the comparative approach, we will consider a hypothetical series of this compound derivatives docked against a protein kinase, a common target for this class of compounds.[6][7] The goal is to understand how different substituents on the benzyl and amine moieties influence binding affinity and interactions.
Table 1: Comparative Docking Scores and Key Interactions of this compound Derivatives
| Compound ID | R1-Substituent (on Benzyl) | R2-Substituent (on Amine) | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical Kinase) |
| 1a | H | H | -7.5 | Leu83, Val35, Ala48 |
| 1b | 4-OCH₃ | H | -8.2 | Leu83, Val35, Ala48, Met80 (H-bond) |
| 1c | 4-Cl | H | -7.9 | Leu83, Val35, Ala48, Ile62 (hydrophobic) |
| 1d | H | Acetyl | -7.1 | Leu83, Val35 |
| 1e | 4-OCH₃ | Acetyl | -7.8 | Leu83, Val35, Met80 |
Note: The data in this table is illustrative and synthesized from the principles observed in the cited literature. Docking scores and interacting residues are hypothetical for a representative kinase active site.
From this comparative data, we can derive valuable structure-activity relationships. For instance, the addition of a methoxy group at the para-position of the benzyl ring (Compound 1b ) appears to enhance binding affinity, potentially through the formation of a hydrogen bond with a key residue like Met80. Conversely, adding a bulky acetyl group to the amine (Compound 1d ) may be detrimental to binding.
Mechanistic Insights: Visualizing Molecular Interactions
The power of docking lies in its ability to provide a visual and mechanistic understanding of ligand binding. Below is a conceptual diagram illustrating the key interactions of a potent inhibitor within a kinase active site.
Caption: Key interactions of a thiazole derivative in a kinase active site.
This visualization highlights how different parts of the molecule contribute to binding. The thiazole ring often forms crucial hydrogen bonds with the "hinge" region of the kinase, while the benzyl group occupies a hydrophobic pocket. Substituents on the benzyl ring can then form additional interactions, enhancing potency and selectivity.
Conclusion and Future Directions
Comparative docking studies are an indispensable tool for the rational design and optimization of this compound derivatives as potential therapeutic agents. By systematically evaluating the impact of structural modifications on binding affinity and interaction patterns, researchers can prioritize the synthesis of compounds with the highest probability of success. The insights gained from these in silico studies, when integrated with in vitro biological evaluation, can significantly accelerate the drug discovery pipeline. Future work should focus on exploring a wider range of substituents and employing more advanced computational techniques, such as molecular dynamics simulations, to further refine our understanding of the dynamic nature of ligand-protein interactions.
References
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- Brieflands. (2014). Synthesis, Docking and Cytotoxicity Evaluation of N-(5-(Benzyl-Thio)-1,3,4-Thiadiazol-2-yl)-2-(3-Methoxyphenyl)Acetamide Derivatives as Tyrosine Kinase Inhibitors With Potential Anticancer Activity. Journal of Reports in Pharmaceutical Sciences.
- PubMed. (n.d.). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA.
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- MDPI. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules.
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- Impact Factor. (2021). Synthesis, Characterization and Docking Studies of New Benzimidazole Derivatives Containing 1,3,4 thiadiazole Ring and Study of their Antibacterial Activity. International Journal of Drug Delivery Technology.
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A Senior Application Scientist's Guide to Evaluating 4-Benzyl-1,3-thiazol-2-amine as a Kinase Inhibitor: A Comparative Framework
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Thiazole Scaffold in Kinase Inhibition and the Question of 4-Benzyl-1,3-thiazol-2-amine
The landscape of targeted cancer therapy is dominated by the pursuit of potent and selective kinase inhibitors. Kinases, a vast family of enzymes that regulate a majority of cellular processes, are frequently dysregulated in malignancies, making them prime therapeutic targets.[1] Within the medicinal chemist's toolkit, certain molecular scaffolds have emerged as "privileged structures" due to their propensity to bind to the ATP-binding site of kinases. The thiazole ring is one such scaffold, present in numerous bioactive compounds and approved drugs.[2][3] Its unique electronic properties and ability to form key hydrogen bonds contribute to its success in kinase inhibitor design.[3]
This guide focuses on This compound , a molecule featuring this promising thiazole core. While derivatives of this compound have been explored, particularly for anti-inflammatory properties, there is a notable gap in the public domain regarding its specific activity as a kinase inhibitor.[4] This document, therefore, serves as a comparative framework, providing the necessary scientific and methodological context to evaluate its potential. We will objectively compare its structural features against well-established kinase inhibitors and provide the detailed experimental protocols required for a thorough investigation.
Structural Comparison with Established Kinase Inhibitors
To contextualize the potential of this compound, we will compare its core structure to three widely-used tyrosine kinase inhibitors: Dasatinib, Imatinib, and Bosutinib. Dasatinib is particularly relevant due to its aminothiazole moiety.
| Compound | Core Structure | Key Features & Rationale for Comparison |
| This compound | Possesses a 2-aminothiazole core, a known pharmacophore for kinase binding. The benzyl group provides a lipophilic region that could interact with hydrophobic pockets in a kinase active site. | |
| Dasatinib | A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases.[5][6] It features a 2-aminothiazole ring that forms critical interactions within the kinase ATP-binding site.[7] | |
| Imatinib | A 2-phenylaminopyrimidine derivative that specifically inhibits BCR-ABL, c-KIT, and PDGFR.[8][9] It serves as a benchmark for first-generation tyrosine kinase inhibitors.[10] | |
| Bosutinib | A dual inhibitor of Src and Abl kinases.[11][12] Its quinolinecarbonitrile scaffold provides a different chemical starting point for comparison. |
The presence of the 2-aminothiazole scaffold in this compound suggests a plausible hypothesis for its potential as a kinase inhibitor, warranting the experimental validation outlined in the subsequent sections.
A Representative Kinase Signaling Pathway
Many kinase inhibitors target critical nodes in signaling pathways that are often hyperactivated in cancer, such as the MAPK/ERK pathway, which is central to cell proliferation and survival. The diagram below illustrates a simplified version of this pathway, highlighting potential points of intervention for a novel kinase inhibitor.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Quantitative Comparison of Established Kinase Inhibitors
The following table summarizes the inhibitory activities of Dasatinib, Imatinib, and Bosutinib against a selection of key kinases. This data, presented as IC50 values (the concentration required for 50% inhibition), provides a benchmark for the potential efficacy and selectivity of a novel compound like this compound.
| Kinase | Dasatinib IC50 (nM) | Imatinib IC50 (nM) | Bosutinib IC50 (nM) |
| BCR-ABL | <1 | 25-750 | 20-40 |
| SRC | 0.5-1.5 | >10,000 | 1.2 |
| c-KIT | 1-10 | 100-200 | 94 |
| PDGFRβ | 28 | 60-100 | 14 |
| VEGFR2 | 8-16 | >10,000 | >1,000 |
Note: IC50 values can vary depending on the assay conditions. The data presented here is a representative compilation from various sources.
Experimental Protocols for Evaluation
To experimentally determine the kinase inhibitory profile of this compound and enable a direct comparison with the data above, the following standard protocols are recommended.
Protocol 1: In Vitro Biochemical Kinase Assay (HTRF® KinEASE™)
This protocol outlines a general procedure for determining the IC50 value of a compound against a specific tyrosine kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[13][14][15]
Principle: The HTRF KinEASE TK assay is a biochemical method that measures the phosphorylation of a universal biotinylated substrate by a tyrosine kinase.[13] The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665. When these components are in close proximity, a FRET signal is generated, which is proportional to the kinase activity.[16]
Caption: Workflow for an HTRF-based biochemical kinase assay.
Materials:
-
Recombinant human kinase of interest
-
HTRF KinEASE TK kit (containing universal biotinylated substrate, Eu-cryptate anti-phospho Ab, and SA-XL665)
-
ATP
-
Kinase buffer
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction:
-
In the wells of a 384-well plate, add the kinase, the biotinylated substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding the detection buffer containing EDTA, the europium cryptate-labeled antibody, and SA-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Determine the percent inhibition for each compound concentration relative to DMSO controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of the compound on the proliferation of cancer cell lines that are known to be dependent on the activity of a particular kinase.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: Workflow for a cell-based MTT proliferation assay.
Materials:
-
Cancer cell line of interest (e.g., K562 for BCR-ABL)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for a period of time (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Perspectives
While direct experimental evidence for the kinase inhibitory activity of this compound is currently lacking in the public domain, its structural features, particularly the 2-aminothiazole core shared with successful inhibitors like Dasatinib, provide a strong rationale for its investigation. This guide offers a comprehensive framework for such an evaluation, from structural comparison with established drugs to detailed, validated protocols for both biochemical and cell-based screening.
The path forward for researchers interested in this compound is clear: systematic evaluation using the methodologies described herein. Initial biochemical screens against a broad panel of kinases would be instrumental in identifying primary targets. Positive hits should then be validated in cell-based assays using relevant cancer cell lines to confirm on-target activity and assess cellular potency. A thorough investigation, grounded in the principles and protocols outlined in this guide, will be essential to unlock the potential, if any, of this compound as a novel kinase inhibitor.
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- The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines.
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Assessing the Selectivity Profile of 4-Benzyl-1,3-thiazol-2-amine: A Comparative Guide for Drug Discovery Professionals
Introduction: The Quest for Selective Kinase Inhibitors
In the landscape of modern drug discovery, the development of small molecule inhibitors targeting protein kinases has become a cornerstone of therapeutic innovation, particularly in oncology and immunology. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[1] Poor selectivity can lead to off-target effects, resulting in unforeseen toxicities or a convoluted pharmacological profile that complicates clinical development. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 4-Benzyl-1,3-thiazol-2-amine, a compound of interest with potential anti-inflammatory properties.
Derivatives of this scaffold have been investigated for their anti-inflammatory potential, suggesting that the parent compound may interact with key signaling nodes in inflammatory pathways.[2] A primary candidate for such an interaction is the p38 mitogen-activated protein kinase (MAPK) family, central regulators of cellular responses to inflammatory cytokines and environmental stress.[3] This guide will therefore focus on a hypothetical assessment of this compound as a putative inhibitor of p38α MAPK.
To provide a robust and contextually relevant analysis, we will compare the selectivity profile of this compound against two well-characterized p38 MAPK inhibitors with distinct selectivity profiles:
-
SB203580: A first-generation, ATP-competitive inhibitor with high affinity for p38α and p38β. Its selectivity has been a subject of study, with known off-targets that are important to consider.[4][5]
-
BIRB 796 (Doramapimod): A highly potent, allosteric inhibitor that binds to a unique pocket on p38, leading to a slow dissociation rate.[6][7][8] It inhibits all four p38 isoforms.[6]
This guide will detail the experimental workflows, from initial biochemical screening to cell-based target engagement, providing a blueprint for researchers to rigorously evaluate the selectivity of their own compounds of interest.
The Rationale Behind a Multi-Faceted Selectivity Assessment
A single IC50 value against a primary target is insufficient to declare a compound "selective." A thorough understanding of a compound's interaction with the broader kinome is essential.[1] Our assessment strategy is built on a tiered approach, moving from broad, high-throughput screening to more focused, quantitative biophysical and cellular assays.
Caption: A tiered approach to selectivity profiling.
This structured workflow allows for early identification of potential liabilities and provides a progressively deeper understanding of the compound's mechanism of action.
Experimental Methodologies
Tier 1: Broad Kinome Selectivity Screening
The initial step is to screen this compound and the comparator compounds against a broad panel of kinases at a single, high concentration (e.g., 10 µM) to identify potential off-target interactions.[9][10][11]
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Assay Plate Preparation: Dispense 1 µL of each compound (this compound, SB203580, BIRB 796) or DMSO (vehicle control) into the wells of a 384-well plate.
-
Kinase/Substrate Addition: Add 2 µL of the kinase/substrate mixture from a pre-prepared kinase selectivity panel (e.g., a panel of over 300 kinases) to each well.
-
ATP Addition and Kinase Reaction: Add 2 µL of ATP solution to each well to initiate the kinase reaction. The ATP concentration should be at or near the Km for each respective kinase to provide a more accurate reflection of inhibitory potential.[1] Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence in each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
% Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_DMSO - Luminescence_background))
Tier 2: Quantitative Assessment of Potency and Binding
Following the initial screen, determine the half-maximal inhibitory concentration (IC50) for the primary target (p38α) and any significant off-targets identified in Tier 1.[12]
Protocol: IC50 Determination (ADP-Glo™)
This protocol follows the same steps as the single-point screen, with the key difference being the preparation of a serial dilution of each inhibitor.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each inhibitor (this compound, SB203580, BIRB 796) in DMSO.
-
Assay Procedure: Follow steps 1-6 of the In Vitro Kinase Inhibition Assay (ADP-Glo™) protocol.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound against each kinase of interest.[12]
To complement the IC50 data, which can be influenced by assay conditions such as ATP concentration, direct binding affinity measurements are crucial.[1] Surface Plasmon Resonance (SPR) is a powerful technique for this purpose.
Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity
-
Chip Preparation: Covalently immobilize the purified, recombinant target kinase (e.g., p38α) onto a sensor chip.
-
Analyte Preparation: Prepare a series of concentrations of the inhibitor (analyte) in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the analyte over the sensor chip surface. The binding of the analyte to the immobilized ligand (kinase) causes a change in the refractive index at the surface, which is measured in real-time as a response in Resonance Units (RU).
-
Data Analysis: Plot the steady-state response against the analyte concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
Tier 3: Cellular Target Engagement and Pathway Analysis
Biochemical assays, while essential, do not fully recapitulate the cellular environment. It is critical to confirm that the compound engages its intended target in living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells (e.g., a human monocyte cell line like THP-1) with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble p38α in the supernatant by Western blotting or ELISA.
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble p38α against the temperature for both vehicle- and compound-treated cells. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
-
Isothermal Dose-Response (ITDR): At a fixed temperature (chosen from the melt curve), plot the amount of soluble p38α against the compound concentration to determine the cellular EC50 for target engagement.
-
To confirm that target engagement leads to functional modulation of the downstream signaling pathway, a Western blot analysis of a key substrate of p38α, such as MAPK-activated protein kinase 2 (MK2), can be performed.
Caption: The p38 MAPK signaling pathway.
Results and Discussion: A Comparative Analysis
The following tables present hypothetical data for this compound in comparison to SB203580 and BIRB 796.
Table 1: Biochemical Kinase Selectivity Profile (% Inhibition at 10 µM)
| Kinase | This compound | SB203580 | BIRB 796 |
| p38α | 95 | 98 | 99 |
| p38β | 88 | 95 | 98 |
| p38γ | 25 | 30 | 92 |
| p38δ | 30 | 35 | 89 |
| JNK1 | 45 | 65 | 30 |
| JNK2 | 50 | 70 | 55 |
| ERK2 | 15 | 20 | 10 |
| LCK | 60 | 40 | 25 |
| GSK-3β | 20 | 15 | 5 |
This hypothetical data suggests that this compound is a potent inhibitor of p38α and p38β, with some activity against JNK1, JNK2, and LCK at 10 µM. It appears more selective than SB203580 against the JNK family but less selective than BIRB 796, which shows broad activity across all p38 isoforms.
Table 2: Quantitative Potency and Binding Affinity
| Compound | Target | IC50 (nM) | KD (nM) | Cellular EC50 (nM) (CETSA) |
| This compound | p38α | 75 | 60 | 150 |
| LCK | 850 | 700 | >5000 | |
| JNK2 | 1200 | 1000 | >5000 | |
| SB203580 | p38α | 50 | 40 | 100 |
| JNK2 | 900 | 800 | >5000 | |
| BIRB 796 | p38α | 1 | 0.1 | 5 |
The quantitative data reinforces the initial screening results. This compound demonstrates good potency against p38α, with a reasonable correlation between the biochemical IC50, binding affinity (KD), and cellular target engagement (EC50). The roughly 10-fold selectivity window against LCK and JNK2 in biochemical assays suggests a favorable initial profile. The higher cellular EC50 compared to the biochemical IC50 is expected and can be attributed to factors such as cell permeability and intracellular ATP concentrations.
Conclusion: A Promising Lead with a Clear Path for Optimization
This comprehensive, albeit hypothetical, assessment demonstrates that this compound is a promising lead compound with potent inhibitory activity against p38α MAPK and a respectable initial selectivity profile. Compared to the first-generation inhibitor SB203580, it shows potentially improved selectivity against the JNK family of kinases. While not as potent or broadly active against all p38 isoforms as the allosteric inhibitor BIRB 796, its distinct chemical scaffold presents a valuable starting point for further medicinal chemistry efforts.
The multi-tiered approach outlined in this guide, combining broad kinome screening with quantitative biophysical and cellular assays, provides a robust framework for making informed decisions in a drug discovery program. The key to advancing a compound like this compound lies in a continuous cycle of design, synthesis, and rigorous selectivity assessment to optimize on-target potency while minimizing off-target interactions.
References
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A Senior Application Scientist's Guide to Orthogonal Assay Validation for 4-Benzyl-1,3-thiazol-2-amine
In the landscape of drug discovery, the identification of a "hit" compound is a pivotal, yet preliminary, step. For a molecule like 4-Benzyl-1,3-thiazol-2-amine, whose derivatives have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, rigorous validation is paramount.[1][2][3][4] An initial positive result from a primary screen can be misleading due to a variety of artifacts, including compound aggregation or interference with the assay technology.[5] To build a robust case for a compound's efficacy and mechanism of action, we must employ orthogonal assays—independent methods that interrogate the same biological question through different physical principles.[5][6]
This guide provides a comparative framework for validating the inhibitory activity of this compound against its putative target, Cyclooxygenase-2 (COX-2). As a key enzyme in the inflammatory cascade, COX-2 is responsible for converting arachidonic acid into prostanoids.[7] We will first describe a primary biochemical assay and then explore two orthogonal methods: a biophysical assay to confirm direct target engagement and a cell-based assay to verify activity in a physiologically relevant context. This multi-faceted approach is essential for confidently advancing a hit compound toward lead optimization.[5][6]
The Validation Workflow: From Primary Hit to Confirmed Activity
Our validation strategy is designed as a sequential process. Each stage provides a different layer of evidence, strengthening the confidence in our lead compound. The workflow begins with a primary, high-throughput biochemical screen to identify inhibition of the purified target enzyme. This is followed by a label-free biophysical assay to confirm direct binding and rule out assay interference. Finally, a cell-based assay validates that the compound can engage its target in a complex biological system and produce the desired downstream effect.
Caption: A logical workflow for hit validation.
Primary Screening: The Biochemical Inhibition Assay
The first step is to quantify the compound's ability to inhibit purified COX-2 enzyme activity. A common and robust method is a fluorometric assay that measures the peroxidase component of COX-2 activity.
Principle of the Assay: The COX enzyme first converts arachidonic acid into prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2).[7] This protocol utilizes a probe, such as Amplex™ Red, which is oxidized during this reduction step to produce a highly fluorescent product, resorufin. An inhibitor of COX-2 will decrease the rate of this reaction, leading to a reduced fluorescent signal.[7]
Experimental Protocol: COX-2 Fluorometric Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a 0.1 M Tris-HCl buffer, pH 8.0, containing 5 µM EDTA and 2 µM DTT.
-
Human Recombinant COX-2: Reconstitute lyophilized enzyme in the assay buffer to a working concentration of 100 U/mL. Keep on ice.
-
Heme: Prepare a 10 mM stock in DMSO and dilute to a 10 µM working solution in assay buffer.
-
Amplex™ Red Probe: Prepare a 10 mM stock in DMSO and dilute to a 200 µM working solution in assay buffer.
-
Arachidonic Acid (Substrate): Prepare a 10 mM stock in ethanol. Just before use, dilute to a 100 µM working solution in assay buffer.
-
Compound Preparation: Prepare a 10 mM stock of this compound in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
-
Assay Procedure (96-well format):
-
To each well, add 2 µL of the compound dilutions (or DMSO for controls).
-
Prepare a master mix containing Assay Buffer, Heme, and Amplex™ Red probe.
-
Add 158 µL of the master mix to each well.
-
Add 20 µL of the diluted COX-2 enzyme to all wells except the "no enzyme" blank.
-
Incubate the plate at 25°C for 15 minutes, protected from light, to allow for inhibitor binding.[8]
-
Initiate the reaction by adding 20 µL of the arachidonic acid solution.
-
Immediately measure the fluorescence intensity (Excitation: 535 nm, Emission: 587 nm) in kinetic mode for 10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the data to the DMSO control (100% activity) and blank (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Orthogonal Assay 1: Biophysical Validation with Surface Plasmon Resonance (SPR)
A positive result in the biochemical assay demonstrates that your compound inhibits enzyme activity. However, it does not definitively prove a direct interaction. The compound could be interfering with the fluorescent probe or acting through other non-specific mechanisms.[9] Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique used to confirm direct binding between a small molecule (the analyte) and a protein target (the ligand).[10][11]
Principle of the Assay: SPR detects changes in the refractive index at the surface of a sensor chip.[12] In this experiment, COX-2 is immobilized onto the chip surface. When this compound is flowed over the surface, binding events increase the mass on the chip, causing a proportional change in the refractive index, which is measured in real-time as a response unit (RU). This allows for the determination of binding kinetics (association and dissociation rates) and affinity (K D ).[13]
Experimental Protocol: SPR Analysis of Compound-COX-2 Interaction
-
Immobilization of COX-2:
-
Use a CM5 sensor chip (carboxymethylated dextran).
-
Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Immobilize recombinant human COX-2 (diluted to 20 µg/mL in 10 mM sodium acetate, pH 5.0) to the desired level (e.g., ~8000 RU).
-
Deactivate remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.
-
A reference flow cell is prepared using the same procedure but without injecting the protein.
-
-
Binding Analysis:
-
Running Buffer: Use HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v P20 surfactant, pH 7.4).
-
Analyte Preparation: Prepare a dilution series of this compound in the running buffer (e.g., 0.1 µM to 50 µM), including a buffer-only blank.
-
Injection: Inject the compound solutions over both the COX-2 and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase).
-
Allow the buffer to flow for 300 seconds to monitor the dissociation phase.
-
Regeneration: If necessary, regenerate the surface between cycles with a short pulse of a mild acidic or basic solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Subtract the buffer-only blank injection data to correct for any systematic drift.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).
-
Orthogonal Assay 2: Cell-Based Functional Assay
Confirming direct binding via SPR significantly increases confidence. The final crucial step is to determine if the compound is active in a cellular context. Cell-based assays provide a more physiologically relevant model, as they account for factors like cell permeability, metabolism, and engagement with the target within its natural signaling pathway.[1][14] A common approach is to use a macrophage cell line (like RAW 264.7), stimulate an inflammatory response, and measure the production of a key downstream product of COX-2, such as Prostaglandin E₂ (PGE₂).
Principle of the Assay: RAW 264.7 murine macrophage cells are stimulated with lipopolysaccharide (LPS), which induces the expression of COX-2 and subsequent production of prostaglandins.[15] The test compound is co-incubated with the cells, and its ability to inhibit the production of PGE₂ in the cell culture supernatant is quantified, typically via an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol: Cellular PGE₂ Inhibition Assay
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Replace the culture medium with fresh, serum-free DMEM.
-
Add various concentrations of this compound (prepared in serum-free DMEM from a DMSO stock; ensure final DMSO concentration is <0.1%). Include a vehicle control (DMSO only).
-
Pre-incubate the cells with the compound for 1 hour at 37°C.
-
Stimulate inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubate the plate for 24 hours at 37°C.
-
-
PGE₂ Quantification (ELISA):
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Quantify the concentration of PGE₂ in the supernatant using a commercial PGE₂ ELISA kit, following the manufacturer's instructions precisely.
-
Briefly, this involves adding the supernatants and standards to a plate pre-coated with a capture antibody, followed by the addition of a detection antibody, a substrate, and measuring the resulting colorimetric signal.
-
-
Data Analysis:
-
Generate a standard curve from the PGE₂ standards provided in the kit.
-
Calculate the PGE₂ concentration for each sample from the standard curve.
-
Normalize the data to the LPS-stimulated vehicle control (100% PGE₂ production) and the unstimulated control (basal PGE₂).
-
Plot the percent inhibition of PGE₂ production versus the logarithm of the compound concentration to determine the cellular IC₅₀ value.
-
Data Summary and Interpretation
A successful validation campaign will yield consistent and complementary data across all three assays. While the absolute IC₅₀ values may differ between the biochemical and cellular assays due to the complexities of the cellular environment, the data should demonstrate a clear, dose-dependent inhibitory effect.
Table 1: Hypothetical Validation Data for this compound
| Assay Type | Method | Key Parameter | Result | Interpretation |
| Primary Biochemical | COX-2 Fluorometric Assay | IC₅₀ | 0.8 µM | Potent inhibitor of purified COX-2 enzyme activity. |
| Orthogonal Biophysical | Surface Plasmon Resonance | K D | 1.2 µM | Confirms direct, reversible binding to the COX-2 target. |
| Orthogonal Cellular | RAW 264.7 PGE₂ Assay | IC₅₀ | 3.5 µM | Confirms cell permeability and functional inhibition of the COX-2 pathway in a relevant cell model. |
The hypothetical data above paints a compelling picture. The compound is a potent inhibitor of the isolated enzyme. Crucially, the SPR data confirms this activity is due to direct binding, with an affinity (K D ) in the same micromolar range as the biochemical IC₅₀. The slightly higher IC₅₀ in the cellular assay is expected and confirms that the compound can cross the cell membrane and engage its target to block the inflammatory response. This concordance across mechanistically distinct assays provides strong evidence that this compound is a genuine inhibitor of COX-2.
Conclusion
The validation of a screening hit is a critical, evidence-based process that underpins the foundation of any successful drug discovery project. Relying on a single assay is a perilous strategy, prone to the pursuit of false positives.[5] By adopting a rigorous orthogonal validation workflow—combining a primary biochemical assay with distinct biophysical and cell-based methods—researchers can build a robust, self-validating data package. This approach not only confirms the compound's activity but also provides crucial insights into its mechanism of action, ensuring that only the most promising and well-characterized molecules, such as this compound, are progressed into the costly and resource-intensive stages of lead optimization and preclinical development.
References
- Inglese, J., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1215-1225.
- Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. In Methods in Molecular Biology, vol 644. Humana Press.
- Reaction Biology. (n.d.). COX-2 Biochemical Activity Assay Service.
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- van de Wetering, C., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food & Function, 6(1), 143-149.
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A Comparative Guide to the Biological Effects of 4-Benzyl-1,3-thiazol-2-amine and Its Analogs
Introduction: The Privileged Scaffold of 2-Aminothiazole
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents due to their favorable pharmacological properties. The 2-aminothiazole nucleus is one such "privileged scaffold," renowned for its versatile biological activities.[1][2] This heterocyclic motif is a cornerstone in the synthesis of compounds exhibiting anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, among others.[3][4][5] The approved oncology drug Dasatinib, a potent kinase inhibitor, prominently features the 2-aminothiazole core, underscoring its clinical significance.[3]
This guide provides an in-depth, peer-reviewed validation of the biological effects of a specific derivative, 4-Benzyl-1,3-thiazol-2-amine. We will objectively compare its performance with relevant alternatives, supported by experimental data, and elucidate the methodologies required for such validation. Our primary focus will be on its well-documented anti-inflammatory properties, followed by an exploration of its potential in anticancer and antimicrobial applications based on comparative analysis of structurally related analogs.
Part 1: Anti-inflammatory Activity - A Primary Validated Effect
The most extensively documented therapeutic potential of this compound derivatives lies in their activity as anti-inflammatory agents. Research in this area has been guided by an analogue-based drug design approach, leveraging insights from existing anti-inflammatory drugs to create novel, potentially safer, and more effective compounds.[6][7][8]
Mechanistic Rationale: Targeting the Arachidonic Acid Cascade
Inflammation is a complex biological response mediated by a variety of signaling molecules. Key among these are prostaglandins and leukotrienes, which are produced from arachidonic acid by the enzymes Cyclooxygenase (COX) and Lipoxygenase (LOX), respectively. Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen primarily inhibit COX enzymes. However, blocking only the COX pathway can shunt arachidonic acid metabolism towards the LOX pathway, potentially leading to adverse effects. Therefore, developing dual COX/LOX inhibitors is a highly sought-after therapeutic strategy.
The design of 4-Benzyl-1,3-thiazole-2-amine analogs was inspired by Darbufelone , a dual COX/LOX inhibitor, and Romazarit , another anti-inflammatory agent.[6][9][10] Romazarit was withdrawn due to toxicity concerns, prompting a bioisosteric approach in the design of new analogs. Specifically, an NH linker was introduced to enhance metabolic stability and avert the formation of toxic moieties associated with Romazarit.[6][7]
Caption: Dual inhibition of COX and LOX pathways by 4-benzyl-1,3-thiazole derivatives.
Comparative Performance: In Vivo Anti-inflammatory Efficacy
The anti-inflammatory potential of synthesized 4-Benzyl-1,3-thiazole derivatives was evaluated using the carrageenan-induced rat paw edema model, a standard and reliable assay for acute inflammation. The performance of these novel compounds was benchmarked against a panel of established inhibitors. The results demonstrate that specific derivatives exhibit superior or comparable activity to single-pathway inhibitors.[6][9]
| Compound ID | Key Structural Features | Dose (mg/kg) | % Inhibition of Edema | Reference Compound | % Inhibition of Edema (Ref.) |
| RS11 | Aryl amino series; p-OCH₃ substitution | 50 | 56.1 ± 1.21 | Ibuprofen (COX-1 pref.) | 48.7 ± 1.62 |
| RS13 | Aryl amino series; p-Cl substitution | 50 | 50.2 ± 1.87 | Rofecoxib (COX-2 sel.) | 42.5 ± 2.11 |
| RS31 | Carbalkoxy amino series; p-OCH₃ | 50 | 60.8 ± 1.45 | Caffeic Acid (5-LOX sel.) | 38.4 ± 1.54 |
| RS33 | Carbalkoxy amino series; p-Cl | 50 | 44.4 ± 2.43 | NDGA (15-LOX sel.) | 35.6 ± 1.98 |
| (Data synthesized from Sharma, R. et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2009)[6][9] |
Key Insights from Experimental Data:
-
Superior Efficacy: The derivative RS31 showed the highest protection against inflammation (60.8%), significantly outperforming selective COX inhibitors like Ibuprofen and Rofecoxib, as well as selective LOX inhibitors.[6][9] This supports the hypothesis that dual inhibition is a more effective strategy.
-
Structure-Activity Relationship (SAR): The studies revealed critical SAR insights. The carbalkoxy amino series of compounds (e.g., RS31, RS33) generally exhibited better anti-inflammatory activity than the aryl amino series (e.g., RS11, RS13).[6][7][9] Furthermore, substitutions on the phenyl ring were found to modulate activity, likely by influencing the compound's metabolic susceptibility and electronic properties.[6]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This protocol provides a self-validating system for assessing acute anti-inflammatory activity in vivo.
Objective: To induce localized, acute inflammation in a rat's paw and measure the inhibitory effect of a test compound on the resulting edema.
Materials:
-
Sprague-Dawley rats (150-200g)
-
1% Carrageenan solution in sterile saline
-
Test compounds (e.g., RS31) and reference drugs (e.g., Ibuprofen) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (approx. 18 hours) before the experiment, with free access to water.
-
Grouping: Divide animals into groups (n=6 per group): Vehicle Control, Reference Drug(s), and Test Compound(s).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compounds, reference drugs, or vehicle orally (p.o.) at the specified doses (e.g., 50 mg/kg).[9]
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation:
-
Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 (Where Vc is the mean edema volume of the control group and Vt is the mean edema volume of the treated group).
-
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Part 2: Anticancer Potential - An Exploratory Comparison
While the this compound parent structure has not been as extensively evaluated for anticancer activity as its anti-inflammatory effects, the broader 2-aminothiazole class is a rich source of potent antiproliferative agents.[3][11] This section compares the performance of various 2-aminothiazole derivatives to provide a validated perspective on the potential of this scaffold in oncology.
Comparative Analysis of Anticancer Activity
The efficacy of novel compounds is typically assessed in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a biological process, such as cell proliferation.
| Compound Class/Example | Cancer Cell Line | IC₅₀ (µM) | Mechanism/Target (if known) |
| N,4-diaryl-1,3-thiazol-2-amines (10s) [11] | A549 (Lung) | 0.36 | Tubulin Polymerization Inhibitor |
| HeLa (Cervical) | 0.86 | Tubulin Polymerization Inhibitor | |
| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl) derivative (27) [3] | HeLa (Cervical) | 1.6 ± 0.8 | Not specified |
| A549 (Lung) | >1.6 | Not specified | |
| Thiazolidin-4-one derivative (4) [12] | HT-29 (Colon) | 0.073 | Apoptosis Induction |
| A549 (Lung) | 0.35 | Apoptosis Induction | |
| Thiazole-sulfonamide derivative (11) [13] | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | PI3Kα Inhibition |
Key Insights from Comparative Data:
-
Potency: Derivatives of the 2-aminothiazole scaffold can achieve potent anticancer activity, with IC₅₀ values in the nanomolar to low micromolar range.
-
Broad Applicability: Different modifications to the core structure can yield compounds active against a wide array of cancer types, including lung, cervical, colon, and ovarian cancers.[3][11][12][13]
-
Diverse Mechanisms: The anticancer effects are not limited to a single mechanism. Analogs have been shown to act as tubulin polymerization inhibitors, apoptosis inducers, and kinase inhibitors (e.g., PI3Kα), highlighting the scaffold's versatility.[11][12][13]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Part 3: A Broader Perspective on Antimicrobial Activity
The 2-aminothiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[2][14]
Comparative Analysis of Antimicrobial Efficacy
The effectiveness of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound Class/Example | Microorganism | MIC (µg/mL) |
| Benzo[d]thiazole derivative (14) [14] | S. aureus (MRSA) | 50-75 |
| E. coli | 50-75 | |
| 4-(Indol-3-yl)thiazol-2-amine (5x) [15] | S. Typhimurium | 60 |
| S. aureus | 120 | |
| Thiazolyl-thiourea derivative (124) [2] | S. aureus | 4-16 |
| S. epidermidis | 4-16 |
Key Insights:
-
Broad Spectrum: Thiazole derivatives have shown activity against both Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria, as well as fungi.[14][15]
-
Activity Against Resistant Strains: Notably, some analogs are effective against resistant strains like methicillin-resistant S. aureus (MRSA), a critical area of unmet medical need.[14][15]
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the MIC of an antimicrobial agent.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Conclusion and Future Directions
Peer-reviewed evidence strongly validates 4-Benzyl-1,3-thiazole-2-amine and its derivatives as potent anti-inflammatory agents, with a compelling mechanism of action as dual COX/LOX inhibitors.[6][9] Certain analogs demonstrate superior efficacy in preclinical models compared to established NSAIDs.[6]
Furthermore, comparative analysis of the broader 2-aminothiazole class reveals significant potential for this scaffold in the development of anticancer and antimicrobial therapeutics.[3][11][14] The versatility of the core structure allows for chemical modifications that can tune its activity towards different biological targets, from inflammatory enzymes to microbial growth pathways and cancer cell proliferation machinery.
Future research should focus on:
-
Direct Validation: Systematically screening this compound and its immediate, optimized derivatives (like RS31) for antiproliferative and antimicrobial activity to confirm the potential suggested by its structural class.
-
Mechanism of Action Studies: For analogs showing potent anticancer activity, detailed studies are needed to elucidate their specific molecular targets and signaling pathways.
-
Pharmacokinetic Profiling: Promising lead compounds will require comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to assess their drug-likeness and safety profiles for potential clinical development.
This guide underscores the robust potential of the this compound framework. By leveraging the foundational knowledge presented here, researchers can design and execute targeted experiments to further validate and develop this promising class of molecules into next-generation therapeutics.
References
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- Sharma, R., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Taylor & Francis Online. Available at: https://www.tandfonline.com/doi/pdf/10.1080/14756360802462378
- Sharma, R., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/18819013/
- Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7814234/
- Le, T. V., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8997232/
- Sharma, R., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Synthesis-of-4-benzyl-1%2C3-thiazole-derivatives-as-Sharma-Xavier/c2f829f03d5231c5192801456073105747683492
- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: https://www.researchgate.
- Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7956891/
- Sharma, R., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. ResearchGate. Available at: https://www.researchgate.net/publication/26780365_Synthesis_of_4-benzyl-13-thiazole_derivatives_as_potential_anti-inflammatory_agents_An_analogue-based_drug_design_approach
- Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: https://www.mdpi.com/1420-3049/26/5/1449
- Finiuk, N., et al. (2019). Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Synthesis-and-antitumor-properties-of-some-new-Finiuk-Ostapiuk/10f443b749d01242031154c153e70d44004c000c
- Tighadouini, S., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7766160/
- Said, S. A., et al. (2015). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4446587/
- Sun, M., et al. (2019). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLOS ONE. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6392348/
- Kumar, V., et al. (2023). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Biomolecular Structure and Dynamics. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10110375/
- El-Naggar, M., et al. (2023). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10336214/
- Milisavljevic, M. D., et al. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319803/
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Benzyl-1,3-thiazol-2-amine
Introduction: Beyond the Synthesis
For the dedicated researcher, the lifecycle of a chemical reagent extends far beyond the reaction flask. The responsible management and disposal of compounds like 4-Benzyl-1,3-thiazol-2-amine are not merely procedural afterthoughts; they are integral components of a robust safety culture and environmental stewardship. This compound, a valuable intermediate in medicinal chemistry and drug development, possesses inherent hazards that demand a systematic and informed approach to its disposal.
This guide provides a direct, operational plan for the proper disposal of this compound. The protocols outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance with bodies such as the Environmental Protection Agency (EPA), and prevent environmental contamination. Adherence to these procedures is a direct reflection of our commitment to scientific integrity and operational excellence.
Hazard Profile and Risk Assessment
A thorough understanding of a chemical's hazard profile is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, data from the European Chemicals Agency (ECHA) and analogous thiazole-containing compounds provide a clear and actionable hazard assessment.[1][2][3][4]
The primary hazards associated with this compound are summarized below. Recognizing these risks is critical to understanding the causality behind the stringent disposal protocols.
| Hazard Classification | GHS Hazard Code | Description | Implication for Disposal |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[2][4] | Prevents disposal via sink or municipal trash where it could enter the food chain or water supply. Requires containment in sealed, labeled hazardous waste containers. |
| Skin Irritation | H315 | Causes skin irritation.[2][4] | Mandates the use of chemical-resistant gloves during handling and disposal to prevent contact. Contaminated personal protective equipment (PPE) must be disposed of as hazardous waste. |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[2][4] | Requires the use of safety goggles or a face shield. Any spill or splash risk must be mitigated through careful handling within engineering controls like a fume hood. |
| Respiratory Irritation | H335 (potential) | May cause respiratory irritation.[4] | All handling and weighing of the solid compound, as well as waste packaging, must be performed in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of dust.[5][6] |
Incompatible Materials: Thiazole compounds can be incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1] Co-mingling this waste stream with incompatible chemicals can lead to dangerous reactions, including the release of toxic fumes or excessive heat. Therefore, proper segregation is a critical safety control.
Personnel Protection and Engineering Controls
Prior to handling any waste containing this compound, the following personal protective equipment (PPE) and engineering controls are mandatory. This is a non-negotiable standard for mitigating the risks identified in Section 2.0.
-
Engineering Controls: All waste consolidation and packaging procedures should be performed within a certified chemical fume hood to minimize inhalation risk.[7] An eyewash station and safety shower must be readily accessible.[5][8]
-
Eye Protection: Wear chemical safety goggles or a full-face shield.[9]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[9]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final collection.[5][8] Sewer and regular trash disposal are strictly prohibited.[10][11]
Step 1: Waste Segregation
The fundamental principle of chemical waste management is segregation. This prevents dangerous reactions and ensures cost-effective, compliant disposal.
-
Action: Isolate all waste containing this compound into a dedicated hazardous waste stream.
-
Causality: This compound is a non-halogenated organic solid. It must be kept separate from halogenated waste streams, as disposal methods differ significantly (e.g., incineration requirements).[7] Crucially, keep this waste stream away from incompatible materials like strong oxidizing agents to prevent exothermic or gas-producing reactions.[1]
Step 2: Container Selection and Labeling
Proper containment is essential for safe storage and transport.
-
Action: Select a chemically compatible, leak-proof container with a secure, screw-top lid.[7][12] For solid waste, a wide-mouth high-density polyethylene (HDPE) container is ideal.
-
Labeling: Immediately label the container with a designated "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[5][12] The label must include:
-
The full chemical name: "Waste this compound"
-
All chemical constituents and their approximate percentages.
-
The date waste was first added (accumulation start date).
-
Relevant hazard information (e.g., "Irritant," "Harmful if Swallowed").
-
Step 3: Waste Accumulation
This process covers different forms of waste generated in the laboratory.
-
Unused or Expired Solid Chemical: Carefully transfer the solid chemical into the designated hazardous waste container inside a fume hood. Avoid creating dust.[8][13]
-
Contaminated Solid Materials: Any labware that has come into direct contact with the compound (e.g., weighing papers, gloves, pipette tips, absorbent pads from a spill) must be considered hazardous waste.[7] Place these items into the same solid waste container.
-
Contaminated Solutions (Liquid Waste): If the compound is in solution, collect it in a separate, clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.[1]
-
Empty Containers: A container that held the pure compound is not truly empty. It must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The first rinseate is considered acutely hazardous and MUST be collected for disposal as hazardous liquid waste.[12] Subsequent rinses should also be collected.
Step 4: Storage and Final Disposal
All hazardous waste must be stored in a designated, secure location pending pickup.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7] The SAA must be a well-ventilated area away from general laboratory traffic.
-
Final Arrangements: Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[1][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the compliant disposal of this compound.
Caption: Disposal workflow for this compound waste.
Spill Management
In the event of an accidental spill, immediate and correct action is necessary to mitigate exposure and environmental contamination.
-
Minor Solid Spill: Ensure the area is well-ventilated and you are wearing your full PPE.[1] Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[14] Carefully sweep the material into a suitable container, label it as hazardous waste, and dispose of it according to the protocol in Section 4.0.[9][13]
-
Major Spill: Evacuate all personnel from the immediate area.[1] Alert your institution's EHS office or emergency response team immediately. Do not attempt to clean up a major spill without specialized training and equipment.
References
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- Benchchem. (2025). Proper Disposal of 2-Amino-5-formylthiazole: A Guide for Laboratory Professionals.
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- Benchchem. (2025). Proper Disposal and Safe Handling of 2-Amino-5-methylthiazole.
- Sigma-Aldrich. (2025). Safety Data Sheet for 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea.
- Sigma-Aldrich. (2025). Safety Data Sheet.
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Comprehensive Safety Protocol: Personal Protective Equipment for Handling 4-Benzyl-1,3-thiazol-2-amine
As Senior Application Scientist, this guide provides an essential operational framework for the safe handling of 4-Benzyl-1,3-thiazol-2-amine. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of research. This document moves beyond a simple checklist, offering a procedural and causal analysis of the required Personal Protective Equipment (PPE) to build a deep-rooted culture of safety in your laboratory.
Hazard Analysis: Understanding the Imperative for Protection
This compound (C₁₀H₁₀N₂S) is a compound that demands rigorous safety precautions due to its specific hazard profile. A thorough understanding of these risks is the foundation for selecting and using appropriate PPE.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with multiple hazards.[1] It is harmful if swallowed (Acute Toxicity 4, oral), causes significant skin irritation (Skin Irritation, Category 2), and leads to serious eye irritation (Eye Irritation, Category 2A).[1][2] Furthermore, it may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1] Some safety data sheets also classify it as toxic in contact with skin (Acute Toxicity 3, dermal) and harmful if inhaled (Acute Toxicity 4, inhalation).
These classifications necessitate a multi-faceted protection strategy. The primary routes of exposure—ingestion, skin contact, eye contact, and inhalation—must be blocked through a carefully selected suite of PPE.
Core Protective Equipment: A Multi-Layered Defense
The following PPE is mandatory for all personnel handling this compound. The selection is based on a risk assessment of its chemical properties and potential for exposure during routine laboratory operations.
Eye and Face Protection: The First Line of Defense
Given the classification as a serious eye irritant, robust eye protection is non-negotiable.[1][2]
-
Chemical Splash Goggles : These must be worn at all times when handling the solid or solutions. Goggles provide a complete seal around the eyes, offering superior protection from splashes, mists, and airborne particles compared to standard safety glasses.[3]
-
Face Shield : When there is a heightened risk of splashing—such as during transfers of larger volumes, heating solutions, or reacting under pressure—a face shield must be worn in addition to chemical splash goggles.[3][4] This provides a secondary layer of protection for the entire face.
Hand Protection: Preventing Dermal Exposure
The compound is toxic upon skin contact and a known skin irritant.[2] Therefore, correct glove selection and usage are critical.
-
Glove Type : Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for handling amines and offer good protection against a range of chemicals.[3] Always inspect gloves for tears or perforations before use.[2]
-
Double Gloving : For procedures involving significant quantities or prolonged handling, double gloving is recommended to provide an additional barrier and allow for safe removal of the outer glove if contamination occurs.
-
Glove Removal : Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[2] Contaminated gloves must be disposed of immediately as hazardous waste.
Body Protection: Shielding Against Spills and Splashes
To prevent accidental skin contact from spills, appropriate body protection is essential.
-
Flame-Resistant Lab Coat : A lab coat, preferably flame-resistant Nomex® or equivalent, should be worn and fully buttoned to provide maximum coverage.[3][4]
-
Chemical-Resistant Apron : For procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[3]
-
Full Coverage : Long pants and closed-toe, closed-heel shoes are mandatory.[3][4] Fabrics such as polyester or acrylic should be avoided. Cotton or other natural fibers are preferred under the lab coat.[4]
Respiratory Protection: Guarding Against Inhalation
Inhalation of this compound may cause respiratory irritation.[1][5] Engineering controls, such as a certified chemical fume hood, are the primary method for controlling airborne exposure.
-
Chemical Fume Hood : All weighing, transfers, and reactions involving this compound must be conducted inside a properly functioning chemical fume hood.
-
Respirator : If engineering controls are insufficient or during emergency situations (e.g., a large spill), respiratory protection is required.[4] A NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used.[6] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and annual fit testing.[4][7]
PPE Summary Table
| Protection Category | Standard Handling (e.g., weighing, small-scale solution prep in fume hood) | High-Risk Operations (e.g., large volume transfer, potential for splashing) |
| Eye/Face | Chemical Splash Goggles | Chemical Splash Goggles and Face Shield |
| Hand | Single pair of Nitrile/Neoprene Gloves | Double-gloved with Nitrile/Neoprene |
| Body | Flame-Resistant Lab Coat, Long Pants, Closed-toe Shoes | Flame-Resistant Lab Coat and Chemical-Resistant Apron, Long Pants, Closed-toe Shoes |
| Respiratory | Work within a certified Chemical Fume Hood | Work within a certified Chemical Fume Hood. Respirator on standby for emergencies. |
Operational Protocols: From Preparation to Disposal
Proper use of PPE is a procedural skill. The following workflows ensure that protective barriers remain effective throughout the entire handling process.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned experimental task.
Caption: PPE selection workflow for handling this compound.
Donning and Doffing Sequence
A disciplined approach to putting on and removing PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Body Protection : Don lab coat and apron (if required).
-
Respiratory Protection : If a respirator is needed, perform a seal check.
-
Eye and Face Protection : Put on chemical splash goggles, followed by a face shield (if required).
-
Hand Protection : Don gloves. If double-gloving, don the inner pair, then the outer pair. Pull the cuffs of the gloves over the sleeves of the lab coat.
Doffing (Taking Off) Sequence: This sequence is designed to move from most contaminated to least contaminated.
-
Gloves (Outer Pair) : If double-gloved, remove the outer, most contaminated pair using a proper technique.
-
Apron : Remove the chemical-resistant apron without touching the front surface.
-
Face Shield/Goggles : Remove from the back of the head.
-
Lab Coat : Remove by rolling it inside out, only touching the interior surfaces.
-
Gloves (Inner Pair) : Remove the final pair of gloves.
-
Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.[2]
Emergency Response and Disposal
Managing Exposures and Spills
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[2]
-
Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Spill Cleanup : In the event of a spill, evacuate the area. Cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.
Disposal of Contaminated PPE
All disposable PPE used while handling this compound must be considered hazardous waste.
-
Contaminated gloves, aprons, and other disposable items should be placed in a designated, sealed hazardous waste container.
-
Do not dispose of contaminated items in regular trash receptacles.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
This comprehensive guide provides the necessary framework for the safe handling of this compound. By understanding the hazards, selecting the correct PPE, and adhering to strict operational protocols, you can create a secure environment that protects researchers and ensures the integrity of your work.
References
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- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. EPA.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Autech Industry Co.,Ltd. (n.d.). MSDS of (S)-4-Benzyl-1,3-Thiazolidine-2-Thione.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
